molecular formula C6H10N2O B11714719 3-Hydroxy-1-propyl-1H-pyrazole

3-Hydroxy-1-propyl-1H-pyrazole

Cat. No.: B11714719
M. Wt: 126.16 g/mol
InChI Key: RERVBTFJKXKUPC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-propyl-1H-pyrazole is a chemical compound based on the pyrazole scaffold, a five-membered heterocycle known for its significant and diverse pharmacological profile . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities, making them a privileged structure in medicinal chemistry and drug discovery . While research on this specific derivative is ongoing, the pyrazole moiety is a common feature in compounds investigated for their potential anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties . The presence of this nucleus in several therapeutic agents, such as the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, underscores its therapeutic potential . The hydroxy and propyl substitutions on the pyrazole core may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile building block for developing novel bioactive molecules. This compound is intended for research and further manufacturing applications only, strictly for use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9)

InChI Key

RERVBTFJKXKUPC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)N1

Origin of Product

United States

Foundational & Exploratory

3-Hydroxy-1-propyl-1H-pyrazole: Structural Dynamics, Synthesis, and Pharmacological Utility

[1][2]

CAS Registry Number: 52867-54-6 Molecular Formula:

Molecular Weight:2

Introduction: The Pyrazolone Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant.[2][3] Within this family, 3-hydroxy-1-alkylpyrazoles occupy a unique chemical space. Unlike their fully aromatic counterparts, these molecules exist at the interface of aromaticity and non-aromaticity due to rapid tautomeric exchange.[2][3]

3-Hydroxy-1-propyl-1H-pyrazole serves as a versatile building block.[1][2] Its N1-propyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy in enzymes (e.g., kinases), while the C3-hydroxy/oxo motif acts as a tunable hydrogen bond donor/acceptor system.[1][2][3] This guide dissects its complex structural behavior, manufacturing protocols, and application in fragment-based drug design (FBDD).[2]

Structural Analysis & Tautomerism

The defining feature of this molecule is desmotropy —the ability to exist as distinct tautomers that can be isolated or that dominate under specific conditions.[1][2][3] Understanding this is non-negotiable for accurate docking studies and spectroscopic characterization.

The Tautomeric Triad

In solution, the molecule exists in a dynamic equilibrium between three forms.[2][3] The position of this equilibrium is solvent-dependent:

  • Form A (Enol / 3-Hydroxy): Predominant in non-polar solvents (

    
    ) and the solid state.[1][2][3] It forms strong intermolecular hydrogen-bonded dimers.[1][2][3]
    
  • Form B (Keto / 3-Oxo / Pyrazolone): Favored in polar aprotic solvents (DMSO, DMF) which stabilize the dipole of the carbonyl group.[1][2][3]

  • Form C (CH-Keto): Less common, but reactive at the C4 position.[1][2][3]

Visualization of Tautomeric Pathways[2][3]

TautomerismEnolForm A: 3-Hydroxy-1-propyl-1H-pyrazole(Aromatic, Non-polar dominant)Keto_NHForm B: 1-propyl-1,2-dihydro-3H-pyrazol-3-one(Polar dominant, 'Pyrazolone')Enol->Keto_NHProton Transfer (Solvent Assisted)Keto_NH->EnolKeto_CHForm C: 1-propyl-2,4-dihydro-3H-pyrazol-3-one(Reactive Intermediate)Keto_NH->Keto_CH1,3-H ShiftKeto_CH->Keto_NH

Figure 1: Tautomeric equilibrium of 3-hydroxy-1-propyl-1H-pyrazole. Form A is the target for O-alkylation; Form B is the target for N-alkylation.[1][2]

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

Direct alkylation of 3-hydroxypyrazole with propyl halides is not recommended due to poor regioselectivity (yielding a mixture of N1, N2, and O-alkylated products).[1][2][3] The authoritative method is the Cyclocondensation Route , which builds the ring with the propyl group already in place.[2][3]

Protocol: Cyclocondensation of Propylhydrazine

This protocol ensures high regioselectivity for the N1-propyl isomer.[1][2][3]

Reagents:

  • Propylhydrazine hydrochloride (1.0 equiv)[2][3]

  • Ethyl propiolate (or Ethyl 3-ethoxyacrylate) (1.1 equiv)[2]

  • Sodium Ethoxide (NaOEt) (2.5 equiv)[2][3]

  • Ethanol (Anhydrous)[2][3]

Step-by-Step Methodology:

  • Preparation of Free Base:

    • Dissolve propylhydrazine HCl in anhydrous ethanol under

      
       atmosphere.
      
    • Add 1.0 equiv of NaOEt at 0°C to liberate the free hydrazine.[1][2][3] Stir for 30 mins. Filter off the NaCl precipitate if necessary, though in situ reaction is acceptable.[3]

  • Condensation:

    • Cool the propylhydrazine solution to 0°C.[1][2][3]

    • Dropwise add Ethyl Propiolate over 20 minutes.[1][3] Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Cyclization:

    • Add the remaining 1.5 equiv of NaOEt.[1][2][3]

    • Heat the reaction to reflux (78°C) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Mechanism:[2][4] The hydrazine N1 (more nucleophilic) attacks the ester carbonyl (or beta-carbon depending on substrate), followed by Michael addition/cyclization.[2][3]

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.[1][2][3]

    • Dissolve the residue in minimal water.[1][2][3]

    • Critical Step: Acidify carefully with 1M HCl to pH ~4–5. The 3-hydroxypyrazole will precipitate or can be extracted into Ethyl Acetate.[1][2][3]

    • Recrystallize from Ethanol/Hexane to obtain white/off-white crystals.[1][2][3]

Synthesis Workflow Diagram

SynthesisStartPropylhydrazine HCl+ NaOEtInterIntermediate:Ethyl 3-(2-propylhydrazinyl)acrylateStart->InterEthyl Propiolate0°C -> RTCyclizationCyclization (Reflux)- EtOHInter->CyclizationNaOEt, RefluxProductTarget:3-Hydroxy-1-propyl-1H-pyrazoleCyclization->ProductAcidic Workup (pH 5)

Figure 2: Regioselective synthesis via cyclocondensation.

Physicochemical Properties[1][2][5][6][7][8][9]

PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Often forms waxy crystals due to propyl chain.[1][2]
Melting Point 120–125 °CVaries based on tautomeric purity/solvate.[1][2][3]
Solubility DMSO, Methanol, EthanolPoor solubility in water and hexane.[2][3]
pKa (Acidic) ~6.5 – 7.0Deprotonation of the OH/NH group.[2][3]
pKa (Basic) ~2.5Protonation of N2.[2][3]
LogP ~0.8 – 1.1Moderate lipophilicity suitable for fragments.[1][2][3]
H-Bond Donors 1(OH or NH depending on tautomer).[1][2][3]
H-Bond Acceptors 2(N2 and O).

Analytical Characterization

To validate the structure, researchers must look for specific spectroscopic signatures that distinguish the N1-propyl isomer from the N2-propyl or O-propyl isomers.[1][3]

NMR Spectroscopy (in DMSO- )
  • 
     NMR: 
    
    • 
       0.85 (t, 3H, 
      
      
      )[2]
    • 
       1.70 (m, 2H, 
      
      
      )[2]
    • 
       3.80 (t, 2H, 
      
      
      ) — Diagnostic for N-alkylation.[2]
    • 
       5.45 (d, 1H, C4-H) — Upfield due to electron-rich enol/enamine character.[2]
      
    • 
       7.35 (d, 1H, C5-H)[2][5]
      
    • 
       9.5–11.0 (br s, 1H, OH/NH) — Broad signal, chemical shift varies with concentration.[2]
      
Mass Spectrometry[1][2][3]
  • ESI-MS:

    
    .[1][2][3]
    
  • Fragmentation: Loss of propyl group (

    
    ) is a common fragmentation pathway.[1][2][3]
    

Applications in Drug Development[2][3][10][11]

Fragment-Based Drug Discovery (FBDD)

3-Hydroxy-1-propyl-1H-pyrazole is classified as a "privileged scaffold."[1][2]

  • Kinase Inhibition: The pyrazole motif mimics the adenine ring of ATP.[1][2][3] The C3-OH group can form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR).[2][3]

  • GPCR Ligands: The N-propyl group provides a hydrophobic anchor, fitting into lipophilic pockets of G-protein coupled receptors (e.g., Cannabinoid receptors).[1][2][3]

Bioisosterism

The 3-hydroxy-pyrazole unit is a bioisostere for:

  • Carboxylic acids (acidic proton).[1][2][3]

  • Phenols (H-bond donor/acceptor).[1][2][3]

  • Amides (planar geometry in keto form).[1][2][3]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (O-acylation vs N-acylation competition).[1][2][3]

References

  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2] Molecules, 2018.[2][3][6]

  • Synthesis of 1-Alkylpyrazoles: Varvounis, G., et al. "Pyrazol-3-ones, Part 1: Synthesis and Applications."[1][2][3] Advances in Heterocyclic Chemistry, 2001.[2][3]

  • CAS Registry Data: "1-Propyl-1,2-dihydro-3H-pyrazol-3-one (CAS 52867-54-6)."[1][2][7] BLD Pharm Repository.

  • pKa Values of Heterocycles: Williams, R. "pKa Data Compiled."[1][2][3][4] EPFL Chemistry Data.

The Dynamic Equilibrium: An In-depth Technical Guide to the Tautomerism of 1-propyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the tautomeric phenomena inherent to 1-propyl-1,2-dihydro-3H-pyrazol-3-one, a member of the pyrazolone family. Pyrazolones are significant scaffolds in medicinal chemistry and materials science, and a deep understanding of their tautomeric behavior is critical for predicting their chemical reactivity, biological activity, and physicochemical properties.[1][2] This document moves beyond a mere description of tautomeric forms to elucidate the underlying principles governing their interconversion and the analytical methodologies employed to characterize these dynamic systems.

The Tautomeric Landscape of 1-propyl-1,2-dihydro-3H-pyrazol-3-one

Prototropic tautomerism in 1-substituted pyrazol-3-ones involves the migration of a proton, leading to the coexistence of two primary tautomeric forms in equilibrium: the amide (NH) form and the imidol (OH) form.[1][2] While often named as the pyrazol-3-one, which implies the NH tautomer, experimental evidence suggests that the equilibrium can be significantly shifted towards the pyrazol-3-ol (OH) form under various conditions.[2][3]

  • 1-propyl-1,2-dihydro-3H-pyrazol-3-one (NH-form or Amide Tautomer): This form possesses a ketone group at the C3 position and a proton on the N2 atom of the pyrazole ring.

  • 1-propyl-1H-pyrazol-3-ol (OH-form or Imidol Tautomer): This aromatic tautomer features a hydroxyl group at the C3 position.

The interconversion between these two forms is a dynamic equilibrium, the position of which is dictated by a range of factors, including the physical state, solvent polarity, and temperature.[4]

Tautomerism NH 1-propyl-1,2-dihydro-3H-pyrazol-3-one (NH-form / Amide) OH 1-propyl-1H-pyrazol-3-ol (OH-form / Imidol) NH->OH Proton Transfer

Caption: Tautomeric equilibrium between the NH and OH forms.

Factors Governing Tautomeric Preference

The delicate balance between the NH and OH tautomers is not static. It is profoundly influenced by the surrounding environment and the inherent electronic properties of the molecule.

The Critical Role of the Solvent

Solvent effects are paramount in determining the predominant tautomeric form in solution.[4] The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other.[4]

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form is often favored. This is attributed to the formation of stable, hydrogen-bonded dimers.[2][3] For the analogous 1-phenyl-1H-pyrazol-3-ol, X-ray crystallography has confirmed its existence as a dimeric structure in the solid state, a conformation that is likely retained in nonpolar solutions.[2]

  • Polar Aprotic Solvents (e.g., DMSO-d₆): In solvents like DMSO, which are strong hydrogen bond acceptors, the intermolecular hydrogen bonds of the dimeric OH-form are disrupted.[2] While the equilibrium may still favor the OH-form, it will exist predominantly as monomers.[2] The increased polarity of the solvent can enhance the stability of both tautomers.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can engage in hydrogen bonding with both tautomers, further complicating the equilibrium. The stability of both forms has been shown to increase with solvent polarity.[4]

Physical State: Solid versus Solution

The tautomeric form present in the solid state can differ significantly from that in solution. X-ray crystallographic studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have unequivocally shown its existence as the OH-tautomer (1-phenyl-1H-pyrazol-3-ol) in the crystalline form, stabilized by intermolecular hydrogen bonds forming dimeric units.[2][3] It is reasonable to infer a similar behavior for the 1-propyl analogue.

Analytical Characterization of Tautomeric Equilibria

A multi-pronged analytical approach is necessary to fully characterize the tautomeric composition of 1-propyl-1,2-dihydro-3H-pyrazol-3-one in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for investigating tautomeric equilibria in solution.[2] By analyzing the chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei, one can deduce the predominant tautomeric form.

A powerful strategy involves the synthesis and analysis of "fixed" or "locked" derivatives where the mobile proton is replaced by a methyl group, preventing tautomerization.

  • Fixed OH-form: 3-methoxy-1-propyl-1H-pyrazole

  • Fixed NH-form: 2-methyl-1-propyl-1,2-dihydro-3H-pyrazol-3-one

By comparing the NMR spectra of 1-propyl-1,2-dihydro-3H-pyrazol-3-one with these fixed derivatives, a definitive assignment of the major tautomer in solution can be made.[2] For instance, the ¹⁵N chemical shifts are particularly informative, as the sp²-hybridized nitrogen in the OH-form resonates at a significantly different frequency than the sp³-hybridized nitrogen in the NH-form.[2]

Table 1: Expected NMR Chemical Shift Trends for Tautomer Identification

NucleusOH-form (1-propyl-1H-pyrazol-3-ol)NH-form (1-propyl-1,2-dihydro-3H-pyrazol-3-one)Rationale
¹⁵N (N-2) "Pyridine-like" (sp²) - Downfield shift"Pyrrole-like" (sp³) - Upfield shiftThe hybridization state and electronic environment of the nitrogen atoms are distinct in the two tautomers, leading to characteristic chemical shift differences.[2]
¹³C (C-3) Shielded (C-OH)Deshielded (C=O)The carbon atom at position 3 is part of a carbonyl group in the NH-form, resulting in a significant downfield shift compared to the hydroxyl-substituted carbon in the OH-form.
¹H (OH/NH) Broad singlet, chemical shift solvent-dependentBroad singlet, chemical shift solvent-dependentThe proton involved in the tautomerism will be observable, with its chemical shift and broadness influenced by the rate of exchange and hydrogen bonding.
Solid-State NMR (ssNMR)

To investigate the tautomeric form in the solid state, solid-state NMR (CP/MAS) is an invaluable tool. The data obtained from ssNMR can be directly compared with X-ray crystallography results and provides a bridge between the solid and solution states.[2] For 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N CP/MAS spectrum clearly shows two distinct nitrogen signals, confirming the presence of two different types of nitrogen atoms ("pyridine-like" and "pyrrole-like"), which is characteristic of the OH-form.[2]

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools for studying tautomerism.[5] These calculations can provide insights into the relative stabilities of the tautomers in the gas phase and in various solvents (using solvation models).[5] Thermodynamic parameters such as Gibbs free energy differences (ΔG) can be calculated to predict the tautomeric equilibrium constant (Keq).[5]

Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Interpretation S1 Synthesize 1-propyl-1,2-dihydro- 3H-pyrazol-3-one A1 Solution NMR (¹H, ¹³C, ¹⁵N) S1->A1 A2 Solid-State NMR (CP/MAS) S1->A2 A3 X-ray Crystallography S1->A3 A4 Computational Modeling (DFT) S1->A4 S2 Synthesize Fixed Derivatives (O-methyl and N-methyl) S2->A1 I1 Determine Predominant Tautomer in Solution A1->I1 I2 Determine Tautomeric Form in Solid State A2->I2 A3->I2 I3 Quantify Tautomeric Equilibrium (Keq) A4->I3 I1->I3

Caption: Experimental and computational workflow for tautomer analysis.

Experimental Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of 1-propyl-1,2-dihydro-3H-pyrazol-3-one and its corresponding O-methyl and N-methyl fixed derivatives at the same concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire standard ¹H NMR spectra for all samples. Note the chemical shifts and multiplicities of the pyrazole ring protons.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Compare the chemical shift of C3 in the parent compound to the fixed derivatives to infer the position of the equilibrium.

  • ¹⁵N NMR Acquisition: Acquire ¹⁵N NMR spectra. This is often the most definitive experiment. Compare the chemical shifts of N1 and N2 in the tautomerically active compound with the fixed derivatives. A large chemical shift difference between the two nitrogen atoms is indicative of the OH-form.[2]

  • Data Analysis: By comparing the chemical shifts, particularly of the ¹⁵N spectra, the predominant tautomeric form in each solvent can be determined. Integration of signals, if distinct peaks are observable at low temperatures, can provide a quantitative ratio of the tautomers.

Conclusion

The tautomerism of 1-propyl-1,2-dihydro-3H-pyrazol-3-one is a complex equilibrium between the NH (amide) and OH (imidol) forms. The position of this equilibrium is not fixed but is a function of the physical state and, most notably, the solvent environment. While often depicted as the keto form, evidence from analogous systems strongly suggests that the aromatic hydroxy form can be the dominant species, particularly in the solid state and in nonpolar solvents where it can form stable hydrogen-bonded dimers. For professionals in drug development and materials science, a thorough understanding and characterization of this tautomeric behavior are essential for rational molecular design, as the predominant tautomer will dictate the molecule's hydrogen bonding capabilities, shape, and electronic properties, all of which are critical determinants of its function.

References

  • K. F. Turchin, et al. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. [Link]

  • A. P. S. L. de Oliveira, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • J. Elguero, et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • S. K. Arfin, et al. Keto-enol tautomerism: Significance and symbolism. World Journal of Advanced Research and Reviews. [Link]

  • A. P. S. L. de Oliveira, et al. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed. [Link]

  • A. A. Aly, et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

  • A. A. Aly, et al. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]

  • S. Eryilmaz & E. Bagdatli. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling. [Link]

  • M. A. Rios, et al. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

Navigating the Chemical Landscape of 3-Hydroxy-1-propyl-1H-pyrazole Derivatives: A Technical Guide to CAS Number Identification and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of drug discovery and chemical research, the precise identification of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core characteristics of 3-Hydroxy-1-propyl-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry. The focus of this whitepaper is to provide a comprehensive understanding of their structure, the critical role of CAS numbers in their identification, and an overview of their synthesis and characterization.

The pyrazole nucleus is a well-established scaffold in pharmaceutical development, forming the core of numerous approved drugs.[1][2] The introduction of a hydroxyl group and a propyl substituent on the pyrazole ring, as in 3-Hydroxy-1-propyl-1H-pyrazole, gives rise to a versatile platform for the development of new chemical entities with diverse pharmacological activities.[1][3]

The Foundational Core: Understanding 3-Hydroxy-1-propyl-1H-pyrazole

The unambiguous identification of a chemical substance is anchored by its Chemical Abstracts Service (CAS) Registry Number. While a specific CAS number for the parent compound, 3-Hydroxy-1-propyl-1H-pyrazole, is not readily found in major chemical databases, this guide will focus on the systematic approach to identifying and characterizing its derivatives. The core structure of interest is the 1-propyl-1H-pyrazol-3-ol moiety. It is crucial to recognize that 3-hydroxypyrazoles can exist in tautomeric forms, primarily the -ol and -one forms, which can influence their reactivity and characterization.[4]

Mapping the Derivatives: A Table of Known CAS Numbers

To aid researchers in their exploration of this chemical space, the following table summarizes the CAS numbers for closely related compounds and key derivatives of the 1-propyl-1H-pyrazole scaffold. This data serves as a critical reference point for sourcing starting materials and identifying novel analogs.

Compound NameCAS NumberMolecular FormulaNotes
3-Hydroxy-1-methyl-1H-pyrazole52867-35-3C₄H₆N₂OA key analog with a methyl group at the N1 position.[5][6]
1-propyl-1H-pyrazole-3-carbaldehyde1006349-16-1C₇H₁₀N₂OA derivative with a carbaldehyde group at the C3 position.[][8][9][10]
(1-Propyl-1H-pyrazol-3-yl)methanol1007489-19-1C₇H₁₂N₂OA derivative with a hydroxymethyl group at the C3 position.[11]
3-Propyl-1H-pyrazole7231-31-4C₆H₁₀N₂An isomer with the propyl group at the C3 position.[12][13]
1-(4-Chlorophenyl)-1H-pyrazol-3-ol76205-19-1C₉H₇ClN₂OAn example of an N-aryl substituted 3-hydroxypyrazole.[14]
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate89-33-8C₁₂H₁₂N₂O₃A related pyrazolone derivative.[15]

The Synthetic Pathway: From Precursors to Products

The synthesis of 3-Hydroxy-1-propyl-1H-pyrazole derivatives typically involves the condensation of a β-ketoester with propylhydrazine. This classical Knorr pyrazole synthesis is a robust and versatile method for accessing a wide range of pyrazole cores.[16]

Experimental Protocol: Synthesis of a 3-Hydroxy-1-propyl-1H-pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 3-Hydroxy-1-propyl-1H-pyrazole derivative, which can be adapted for specific target molecules.

Materials:

  • Ethyl acetoacetate (or a substituted analog)

  • Propylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium hydroxide (for hydrolysis, if necessary)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To this solution, add propylhydrazine (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If the desired product is an ester, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Hydrolysis (Optional): If the carboxylic acid is the desired product, the crude ester can be hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.

  • Purification: The final product is purified by recrystallization or column chromatography to yield the desired 3-Hydroxy-1-propyl-1H-pyrazole derivative.

Characterization

The structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.[17]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are important for distinguishing between tautomers.[18]

Visualizing the Core Structure and Synthetic Logic

To better illustrate the relationships between the core structure and its derivatives, the following diagrams are provided.

G General Structure of 3-Hydroxy-1-propyl-1H-pyrazole Derivatives cluster_derivatives Example Derivatives pyrazole 1-Propyl-1H-pyrazole Core R1 R1 (Position 3) pyrazole->R1 Substitution R2 R2 (Position 4) pyrazole->R2 Substitution R3 R3 (Position 5) pyrazole->R3 Substitution Hydroxy 3-Hydroxy (-OH) R1->Hydroxy Carbaldehyde 3-Carbaldehyde (-CHO) R1->Carbaldehyde Hydroxymethyl 3-Hydroxymethyl (-CH2OH) R1->Hydroxymethyl

Caption: General structure of 1-propyl-1H-pyrazole derivatives.

G Synthetic Workflow for Pyrazole Derivatives start Starting Materials|β-Ketoester + Propylhydrazine step1 Condensation Knorr Pyrazole Synthesis start->step1 step2 Intermediate Crude Pyrazole Derivative step1->step2 step3 Purification Column Chromatography / Recrystallization step2->step3 end Final Product|Pure 3-Hydroxy-1-propyl-1H-pyrazole Derivative step3->end

Caption: Synthetic workflow for pyrazole derivatives.

Conclusion

The exploration of 3-Hydroxy-1-propyl-1H-pyrazole derivatives presents a promising avenue for the discovery of new therapeutic agents. While the parent compound itself may not be widely documented, a systematic approach to identifying and synthesizing its derivatives is well within the grasp of modern chemical research. This guide provides a foundational framework for researchers to navigate this chemical space, from the critical first step of CAS number identification to the synthesis and characterization of novel compounds. The continued investigation into this class of molecules is poised to unlock new possibilities in the field of medicinal chemistry.

References

  • Stenutz. 3-hydroxy-1-methyl-1H-pyrazole. [Link]

  • PubChem. 3-propyl-1H-pyrazole. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

  • Čebular, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Good Scents Company. 1-phenyl-3(5)-propyl pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1188. [Link]

  • Motswainyana, M. M., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10186-10206. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazoles: Synthesis, Properties and Applications. Nova Science Publishers. [Link]

  • Smith, A. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). [Link]

  • CAS. Pyrazole. [Link]

Sources

Regiochemical & Functional Divergence: A Technical Guide to 3-Hydroxy vs. 5-Hydroxy N-Alkyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between 3-hydroxy and 5-hydroxy N-alkyl pyrazoles.

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] However, the regiochemistry of N-alkyl-hydroxypyrazoles—specifically the distinction between the 3-hydroxy and 5-hydroxy isomers—presents a critical challenge. These isomers exhibit distinct electronic profiles, tautomeric preferences, and steric environments that drastically alter ligand-protein binding affinities.[1]

This guide provides a definitive framework for:

  • Structural Identification: Distinguishing isomers via NMR and tautomeric analysis.

  • Regioselective Synthesis: Protocols to exclusively target the 1,3- or 1,5-isomer.[2]

  • Functional Application: Understanding the impact of isomer choice on drug design.

Structural Dynamics & Tautomerism

The fundamental difference between these isomers lies in the position of the hydroxyl group relative to the substituted nitrogen (


).
  • 5-Hydroxy-N-alkylpyrazoles (1,5-isomers): The hydroxyl group is at position 5, adjacent to the

    
    -alkyl substituent. This proximity creates significant steric strain, often forcing the molecule to adopt the CH-tautomer (pyrazol-5-one)  form in solution to relieve repulsion between the lone pairs of the oxygen and the steric bulk of the 
    
    
    
    -alkyl group.
  • 3-Hydroxy-N-alkylpyrazoles (1,3-isomers): The hydroxyl group is distal to the

    
    -substituent. These isomers typically exist as the OH-tautomer (pyrazol-3-ol)  in the solid state and non-polar solvents, stabilized by intermolecular hydrogen bonding (dimers).
    
Tautomeric Equilibria Visualization

The following diagram illustrates the dominant tautomeric forms and the steric pressure driving the equilibrium.

Tautomerism cluster_5OH 5-Hydroxy System (High Steric Clash) cluster_3OH 3-Hydroxy System (Low Steric Clash) 5-OH Form 5-Hydroxy Form (High Steric Strain) 5-CH Form Pyrazol-5-one Form (CH-Tautomer) *Often Favored* 5-OH Form->5-CH Form Tautomerization 3-OH Form 3-Hydroxy Form (Stable OH-Tautomer) 3-NH Form NH-Tautomer (Less Favored due to N-Alkyl) 3-OH Form->3-NH Form Proton Transfer

Figure 1: Tautomeric preferences driven by steric proximity of the N-alkyl group.[1]

Synthetic Pathways & Regiocontrol[3]

The synthesis of these isomers hinges on the condensation of hydrazines with


-keto esters (or their equivalents). The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
The Nucleophilic Fork
  • Standard Conditions (Free Hydrazine): The unsubstituted

    
     of the hydrazine is the most nucleophilic species. It attacks the most electrophilic carbon (the ketone). This pathway leads to the 5-hydroxy isomer .
    
  • Acidic Conditions (Hydrazine Hydrochloride): Protonation or the use of specific Lewis acids can modulate nucleophilicity or activate the ester, shifting the mechanism to favor the 3-hydroxy isomer .

Experimental Protocols
Protocol A: Synthesis of 5-Hydroxy-1-Aryl/Alkyl Pyrazoles

Target: Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate Mechanism: Kinetic control via free hydrazine attack at the ketone.[1]

  • Reagents: Diethyl ethoxymethylenemalonate (1.0 eq), 4-Chlorophenylhydrazine (free base, 1.0 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve diethyl ethoxymethylenemalonate in ethanol.

    • Add 4-chlorophenylhydrazine dropwise at 0°C.[1]

    • Stir at room temperature for 1 hour (Formation of intermediate hydrazone).

    • Heat to reflux for 3 hours to induce cyclization.

    • Cool to room temperature. The 5-hydroxy product often precipitates.

    • Purification: Recrystallize from EtOH.

  • Outcome: The

    
     attacks the vinyl ether/ketone carbon first, placing the aryl group on the nitrogen adjacent to the ester-derived carbonyl (Position 5).
    
Protocol B: Synthesis of 3-Hydroxy-1-Aryl/Alkyl Pyrazoles

Target: Methyl 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate Mechanism: Controlled acylation or acid-mediated regioselectivity.[1]

  • Reagents: Methyl malonyl chloride (1.0 eq), 4-Chlorophenylhydrazine hydrochloride (1.0 eq), tert-Butoxy-bis(dimethylamino)methane (Bredereck's reagent derivative).[1]

  • Procedure (Two-Step):

    • Step 1: Acylate the hydrazine. React hydrazine HCl with methyl malonyl chloride in DCM/Pyridine to form the hydrazide intermediate (

      
      ). This forces the substituted nitrogen to be attached to the "ester" side chain.
      
    • Step 2: Cyclization.[3] Treat the intermediate with the cyclizing agent (e.g., Bredereck's reagent or simple base reflux) to close the ring.

  • Outcome: By pre-forming the N-C bond at the "3-position" (via acylation), you lock the regiochemistry to the 3-hydroxy isomer .

Synthesis Start Starting Materials: Hydrazine (R-NH-NH2) + Beta-Keto Ester / Equivalent Fork Condition Control Start->Fork Path1 Free Hydrazine (Basic/Neutral) Fork->Path1 Kinetic Route Path2 Hydrazine HCl (Acidic) or Pre-Acylation Fork->Path2 Thermodynamic/Controlled Mech1 Mechanism: NH2 attacks Ketone/Enone first Path1->Mech1 Mech2 Mechanism: NH2 attacks Ester first (or Pre-formed Hydrazide) Path2->Mech2 Prod1 Product: 5-Hydroxy-1-R-Pyrazole (1,5-Isomer) Mech1->Prod1 Prod2 Product: 3-Hydroxy-1-R-Pyrazole (1,3-Isomer) Mech2->Prod2

Figure 2: Decision tree for regioselective synthesis.

Analytical Differentiation

Correctly assigning the regioisomer is non-trivial due to the similarity in polarity. However, NMR spectroscopy provides distinct diagnostic signals.[1][4]

Comparative NMR Data

The following shifts are characteristic for 1-aryl/alkyl pyrazole-4-carboxylates.

Feature5-Hydroxy Isomer (1,[1][5][6][7]5)3-Hydroxy Isomer (1,[1][7][8]3)Mechanistic Reason
H-NMR (Ring Proton)

7.8 – 8.0 ppm (H3)

8.8 – 9.0 ppm (H5)
H5 is more deshielded due to proximity to

-aryl/alkyl anisotropy.
C-NMR (C-OH/C=O)

~155 ppm (C5)

~162 ppm (C3)
C3 is more deshielded; C5 is shielded by the adjacent

-substituent.[1]
N-NMR (

)

and

shifts are closer
Large

between

/

Reflects the asymmetry of the OH-tautomer in the 3-series.
NOE Signal NOE between N-Alkyl and OH NOE between N-Alkyl and H5 The 3-isomer has the ring proton (H5) adjacent to the N-alkyl group.

Critical Check: Run a NOESY experiment.

  • If you see a cross-peak between the N-alkyl protons and the pyrazole ring proton, you have the 3-hydroxy isomer (because H5 is ortho to N1).

  • If you see NOE between N-alkyl and the exchangeable OH (or lack of ring proton NOE), you likely have the 5-hydroxy isomer .

Functional Implications in Drug Development[1]

Kinase Inhibitor Binding

In kinase drug discovery, pyrazoles often bind to the hinge region.

  • 3-Hydroxy: The OH group is "exposed" and can act as a hydrogen bond donor/acceptor to the hinge residues (e.g., Glu, Leu) with minimal steric interference from the

    
    -tail. This is ideal for exploring deep pockets.
    
  • 5-Hydroxy: The OH group is sterically crowded by the

    
    -tail. This isomer is often used when the 
    
    
    
    -substituent is small (Methyl) or when an intramolecular H-bond is desired to lock the conformation of the inhibitor before binding (reducing entropic penalty).
Metabolic Stability
  • The 5-hydroxy position is more metabolically labile in some contexts due to its resemblance to endogenous pyrazolones, which can undergo oxidative metabolism.

  • The 3-hydroxy isomer, often existing as a stable dimer in solid form, can show different solubility profiles, affecting formulation.[1]

PfDHODH Inhibition Case Study

Research indicates that for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, the 5-hydroxy variants often exhibit slightly higher potency than their 3-hydroxy counterparts due to specific hydrophobic interactions facilitated by the 1,5-substitution pattern, although this is highly dependent on the specific aryl substituent used [1, 2].

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. International Journal of Molecular Sciences. (2022). Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. (2023). Available at: [Link][1]

  • On the Tautomerism of N-Substituted Pyrazolones. Molecules. (2018). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008). Available at: [Link]

Sources

Tautomeric Ambiguity in N-Alkyl Pyrazolones: A Technical Guide to 1-propyl-1H-pyrazol-3-ol vs. 1-propyl-3-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the precise definition of a molecular structure is the bedrock of intellectual property and structure-activity relationship (SAR) studies.[1] The molecule 1-propyl-1H-pyrazol-3-ol presents a classic chemoinformatic and analytical challenge: it exists in a dynamic tautomeric equilibrium with 1-propyl-1,2-dihydro-3H-pyrazol-3-one (often simply called 1-propyl-3-pyrazolone).

While often treated as synonyms in vendor catalogs, these two names represent distinct electronic states with vastly different physicochemical properties (LogP, H-bond donor/acceptor profiles) and binding modes. This guide provides a definitive technical framework for distinguishing, analyzing, and documenting this tautomeric pair.

Part 1: The Tautomeric Equilibrium (The "What")[1]

The core confusion arises because the molecule possesses a mobile proton that can reside on the oxygen atom (enol form) or the ring nitrogen (keto/lactam form).[1] For 1-substituted pyrazolones, three potential tautomers exist, though the OH-form and NH-form are the primary species of interest in solution.[2]

The Three Tautomeric Forms[1][2][3][4][5]
FormIUPAC NameCharacteristicsDominant Environment
A (OH-Form) 1-propyl-1H-pyrazol-3-olAromatic (10

-electrons), Enolic.
Non-polar solvents (CDCl

), Solid State (Dimers).
B (NH-Form) 1-propyl-1,2-dihydro-3H-pyrazol-3-oneNon-aromatic, Lactam-like, dipolar.Polar aprotic solvents (DMSO), Aqueous physiological pH.
C (CH-Form) 1-propyl-2,4-dihydro-3H-pyrazol-3-oneInterrupted conjugation, reactive methylene.Rare in N-alkyl derivatives unless C4 is substituted.
Visualizing the Equilibrium

The following diagram illustrates the proton transfer mechanism that interconverts these forms.

Tautomerism cluster_env Environmental Drivers OH_Form OH-Form (1-propyl-1H-pyrazol-3-ol) Aromatic Enol NH_Form NH-Form (1-propyl-3-pyrazolone) Polar Lactam OH_Form->NH_Form Solvent Polarity (DMSO favors NH) CH_Form CH-Form (C4-Protonated) Reactive Methylene NH_Form->CH_Form Minor Pathway Solvent Dielectric Constant Solvent->OH_Form Conc Concentration (Dimerization) Conc->OH_Form

Figure 1: Tautomeric equilibrium network. The primary switch between OH and NH forms is driven by solvent polarity and hydrogen bonding capacity.[1]

Part 2: Thermodynamic & Kinetic Drivers (The "Why")

Understanding why the molecule shifts forms is critical for experimental design.[1]

Solvent Polarity and Hydrogen Bonding[1][6]
  • Non-Polar Solvents (e.g., Chloroform, Benzene): The OH-form dominates.[1] In these environments, the molecule stabilizes itself by forming intermolecular hydrogen-bonded dimers (similar to carboxylic acids). The aromaticity of the pyrazole ring is preserved [1].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The NH-form is favored.[1] DMSO acts as a strong Hydrogen Bond Acceptor (HBA), breaking the solute-solute dimers. The highly polar S=O bond stabilizes the dipolar lactam (NH) structure [2].

  • Aqueous Media: In biological buffers (pH 7.4), the equilibrium is complex but often favors the NH-form or the deprotonated anion (depending on pKa, typically ~6-7 for pyrazolones), which is critical for drug-target interactions.

Substituent Effects (Propyl vs. Phenyl)

Most literature cites Edaravone (1-phenyl-3-methyl-5-pyrazolone) [3]. The 1-propyl group differs electronically:

  • Propyl (Alkyl): Electron-donating (+I effect). This increases electron density on the ring nitrogens compared to a phenyl group.

  • Impact: The propyl group makes the N1 nitrogen more basic, potentially stabilizing the cation if protonated, but in neutral form, it slightly destabilizes the NH-form compared to phenyl derivatives due to lack of conjugation.[1] However, the solvent effect remains the overriding factor.[1]

Part 3: Analytical Discrimination Protocols (The "How")

You cannot rely on a single QC method. A self-validating protocol using NMR solvent switching is required to confirm the structure.

Protocol: NMR Solvent Switch

Objective: To distinguish between the OH and NH tautomers by observing chemical shift perturbations induced by solvent dielectric changes.

Methodology:

  • Sample Preparation: Prepare two samples of 1-propyl-3-pyrazolone (approx. 10 mg) in 600 µL of:

    • Sample A: CDCl

      
        (Chloroform-d)
      
    • Sample B: DMSO-d

      
        (Dimethyl sulfoxide-d6)
      
  • Acquisition: Run standard

    
    H-NMR and 
    
    
    
    C-NMR sequences.
  • Analysis Criteria:

FeatureSample A (CDCl

) Result
Sample B (DMSO-d

) Result
Mechanistic Explanation
Dominant Form OH-Form (Enol) NH-Form (Keto) DMSO breaks OH-dimers; stabilizes polar C=O.
C3 Chemical Shift ~160-163 ppm (C-OH)~155-158 ppm (C=O)Carbonyl carbon is shielded relative to enolic carbon.
C4 Proton Shift Sharp Singlet/DoubletBroad/ShiftedNH-form allows rapid exchange or solvent interaction.[1]
Coupling (

)
Larger (~2.5 - 3.0 Hz)SmallerBond order changes in the ring affect coupling constants.
Decision Tree for Structural Assignment

Use the following logic flow to assign the correct nomenclature in your Electronic Lab Notebook (ELN).

DecisionTree Start Start: Unknown Solid Sample XRay Is Single Crystal X-Ray available? Start->XRay SolidState Assign based on Crystal Packing (Likely OH-Dimer) XRay->SolidState Yes NMR_Solvent Perform NMR in DMSO-d6 XRay->NMR_Solvent No Check_C3 Check C3 Carbon Shift NMR_Solvent->Check_C3 Result_Keto Shift < 159 ppm Broad NH signal Check_C3->Result_Keto Low Field Result_Enol Shift > 160 ppm Sharp OH signal Check_C3->Result_Enol High Field Assign_NH Assign: 1-propyl-1,2-dihydro-3H-pyrazol-3-one (NH-Form) Result_Keto->Assign_NH Assign_OH Assign: 1-propyl-1H-pyrazol-3-ol (OH-Form) Result_Enol->Assign_OH

Figure 2: Analytical workflow for definitive tautomer assignment.

Part 4: Implications for Drug Discovery

Treating these tautomers as identical in computational models is a critical error.

Virtual Screening & Docking
  • Pharmacophore Mismatch: The OH-form is a Hydrogen Bond Donor (HBD) at the oxygen and Acceptor (HBA) at N2.[1] The NH-form is an HBA at the oxygen (carbonyl) and HBD at N2.

  • Action Item: When performing docking studies, you must generate both tautomers and dock them independently. The protein pocket environment (hydrophobic vs. hydrophilic) will select the relevant tautomer, not the user.

LogP and Solubility
  • OH-Form: More lipophilic (higher LogP) due to aromaticity and neutral character.[1]

  • NH-Form: More polar (lower LogP) due to charge separation (dipole moment).

  • Impact: Solubility measurements in aqueous buffers will reflect the NH-form (or anion), while permeability (PAMPA/Caco-2) may involve the OH-form traversing the lipid bilayer.

Database Registration (The Canonicalization Trap)

Chemical databases (ChemDraw, biological registration systems) often force a single "Canonical" SMILES.[1]

  • Risk: If your database canonicalizes to the OH-form, but your target requires the NH-form, structure-based design algorithms may fail.

  • Solution: Register the molecule with a "Tautomer Unspecified" flag if possible, or manually curate the library to include the specific tautomer relevant to your assay conditions.[1]

References

  • Holzer, W., et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 145.[1]

  • Claramunt, R. M., et al. (2016).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society.

  • Chaves Neto, A. M. J., et al. (2010).[1][3] "Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods." Journal of Computational and Theoretical Nanoscience.

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

The Chameleon Scaffold: Physical Properties of N-Substituted 3-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

N-substituted 3-hydroxypyrazoles (often existing as 3-pyrazolones) represent a "privileged scaffold" in medicinal chemistry, serving as the core for drugs like Edaravone (radical scavenger) and various kinase inhibitors.[1] Their utility stems from their chameleon-like physicochemical properties : they can toggle between hydrogen bond donors (HBD) and acceptors (HBA) via tautomerism, modulate acidity (pKa) based on N-substitution patterns, and exhibit tunable lipophilicity (LogP).[1]

This guide provides a rigorous analysis of these physical properties, moving beyond basic descriptions to the causal mechanisms that drive bioavailability and target binding.

Tautomeric Equilibria: The Core Mechanism

The defining physical characteristic of the 3-hydroxypyrazole scaffold is its prototropic tautomerism. Unlike simple phenols, this system exists in a dynamic equilibrium between the enol form (OH) and the keto forms (NH or CH) .

The "Chameleon" Effect

In solution, the specific tautomer present is dictated by solvent polarity and N-substitution.

  • OH-form (3-hydroxypyrazole): Aromatic, favored in polar H-bond accepting solvents (e.g., DMSO).[1] Acts as both HBD and HBA.[1]

  • NH-form (3-pyrazolone): Non-aromatic (or semi-aromatic), favored in non-polar solvents and solid state.[1]

  • CH-form: Less common but kinetically relevant in electrophilic substitutions at C4.[1]

N-Substitution Lock: Substituting the nitrogen (N1 or N2) removes one proton from the equation, "locking" the system into a subset of tautomers, but the remaining proton (on O or the other N/C) still allows for significant electronic fluidity.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium shifts driven by N-substitution.

Tautomerism cluster_0 N-Substitution Effect OH_Form 3-Hydroxypyrazole (Enol Form) Aromatic Bioactive Isostere NH_Form 3-Pyrazolone (NH-Keto Form) Polar H-Bond Donor OH_Form->NH_Form Solvent Polarity Proton Transfer CH_Form CH-Keto Form (Reactive Intermediate) NH_Form->CH_Form Kinetic Shift Note1 N1-Subst: Biases towards NH-Keto Note2 N2-Subst: Stabilizes Zwitterionic Character

Figure 1: Tautomeric equilibrium pathways. N-substitution biases the population distribution between the aromatic enol and polar keto forms.

Acid-Base Chemistry (pKa)

The ionization state of N-substituted 3-hydroxypyrazoles is critical for membrane permeability.[1] The scaffold is amphoteric but predominantly acidic due to the OH/NH group.

pKa Modulation by N-Substitution

The position of the N-substituent drastically alters the electron density of the ring, shifting the pKa by over 1 log unit.

Scaffold TypeSubstituent PositionTypical pKa RangePhysiological State (pH 7.[1]4)
3-Hydroxypyrazole Unsubstituted6.71~80% Deprotonated (Anionic)
N(1)-Substituted N1 (Adjacent to C5)6.21 - 6.22 Mixed (Neutral/Anionic)
N(2)-Substituted N2 (Adjacent to C3)5.14 - 5.54 Fully Deprotonated (Anionic)
Edaravone Analog 1-Phenyl-3-methyl~7.0Neutral/Anionic Equilibrium

Key Insight: N2-substitution (closer to the carbonyl/hydroxyl) exerts a stronger electron-withdrawing inductive effect via the adjacent nitrogen, lowering the pKa and making the compound more acidic than N1-substituted isomers.

Solubility & Lipophilicity (LogP)

Balancing lipophilicity is essential for oral bioavailability.[1] N-substituted 3-hydroxypyrazoles generally exhibit moderate lipophilicity, ideal for CNS penetration (e.g., Edaravone for ALS).[1]

Experimental LogP Data
  • Edaravone (1-phenyl-3-methyl-5-pyrazolone):

    • LogP: 1.59 - 1.8 (Ideal for Blood-Brain Barrier penetration).[1]

    • Solubility: High in DMSO (>250 mg/mL) and alcohols; moderate in water.[1]

  • N-Phenyl Derivatives: The phenyl ring adds significant lipophilicity (+1.5 to +2.0 LogP units).[1]

  • Solubility Trends:

    • DMSO > Ethanol > Water. [1]

    • Solubility is often limited by strong intermolecular hydrogen bonding (dimerization) in the solid state (see Section 4).[1]

Structural Dynamics & Crystallography

X-ray crystallography reveals that these molecules rarely exist as monomers in the solid state. They form extensive hydrogen-bonded networks that stabilize specific tautomers.[1]

  • Dimerization: 1-Phenyl-3-hydroxypyrazoles often form centrosymmetric dimers linked by dual O-H[1]···O or N-H···O hydrogen bonds.[1] This "head-to-head" interaction mimics carboxylic acid dimers.[1]

  • Catemers: In the absence of steric bulk, they form infinite chains (catemers) driven by amide-like stacking.[1]

  • Conformation: The N-phenyl ring is typically twisted relative to the pyrazole plane (dihedral angle ~10-40°) to minimize steric clash, disrupting planarity and reducing π-π stacking solubility issues.

Spectroscopic Signatures

Distinguishing between the enol (OH) and keto (C=O) forms is impossible with elemental analysis but trivial with spectroscopy.

MethodSignalEnol Form (OH)Keto Form (C=O)

H NMR
Ring ProtonsAromatic shift (sharp)Upfield shift (aliphatic character)

C NMR
C3/C5 Carbon~155-160 ppm>160 ppm (Carbonyl)
IR Carbonyl BandAbsent (or weak C=N)Strong band @ 1650-1700 cm

Diagnostic Rule: A


C NMR signal above 162 ppm is a definitive marker for the presence of the pyrazolone (keto) tautomer.

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( ) via NMR

This protocol quantifies the ratio of Enol:Keto forms in solution.

Materials:

  • Deuterated solvents of varying polarity:

    
     (non-polar), 
    
    
    
    (polar aprotic),
    
    
    (polar protic).[1]
  • 500 MHz NMR Spectrometer.[1]

Workflow:

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL of solvent. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition: Acquire

    
    H NMR with a long relaxation delay (
    
    
    
    ) to ensure quantitative integration.
  • Analysis:

    • Identify the C4-H signal.[1]

    • Enol form: C4-H appears as a singlet/doublet in the aromatic region (~5.5 - 6.0 ppm).[1]

    • Keto form: C4-H appears as a methylene signal (CH2) further upfield (~3.5 - 4.5 ppm) if in CH-form, or NH signal is visible.[1]

  • Calculation:

    
    [1]
    
Protocol B: Potentiometric pKa Determination

Workflow Visualization:

pKa_Protocol Start Dissolve Compound (10 mM in Water/MeOH mix) Titrant Calibrate Electrode (pH 2.0 - 12.0) Start->Titrant Titration Add 0.1M KOH (Increments of 5 µL) Titrant->Titration Data Record pH vs Volume Titration->Data Calc First Derivative Plot (dpH/dV) Identify Inflection Point Data->Calc

Figure 2: Potentiometric titration workflow for precise pKa determination.[1]

Critical Note: Due to low aqueous solubility, use a co-solvent method (e.g., 20-50% Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

References

  • Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. Available at: [Link][1]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures. MDPI. Available at: [Link][1]

  • Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone. MDPI. Available at: [Link][1]

  • Crystal structure and Hirshfeld surface analysis of (±)-N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Navigating the Crucial Terrain of Solubility: A Technical Guide to 3-Hydroxy-1-propyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Scaffold and the Imperative of Solubility

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific molecular architecture of 3-Hydroxy-1-propyl-1H-pyrazole, featuring a polar hydroxyl group and a non-polar propyl chain on the pyrazole ring, presents an interesting case study in solubility.

The journey of a drug from a promising molecule to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of a compound like 3-Hydroxy-1-propyl-1H-pyrazole in various organic solvents is critical for:

  • Synthetic Chemistry: Choosing appropriate solvents for reaction, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, ensuring accurate dose administration.

  • Analytical Method Development: Selecting suitable mobile phases for chromatographic analysis.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework that is broadly applicable to other novel pyrazole derivatives.

The Theoretical Bedrock: Understanding the "Why" of Solubility

Solubility is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and the solvent.[3][4][5] The dissolution process can be understood through the lens of thermodynamics, where the Gibbs free energy of dissolution (ΔG_dissolution_) must be negative for the process to be spontaneous.

ΔG_dissolution_ = ΔH_dissolution_ - TΔS_dissolution_

  • Enthalpy of Dissolution (ΔH_dissolution_): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2][6][7] For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).

  • Entropy of Dissolution (ΔS_dissolution_): This term reflects the change in disorder of the system. Typically, dissolution leads to an increase in entropy as the solute molecules become more dispersed in the solvent.[7][8]

For 3-Hydroxy-1-propyl-1H-pyrazole, the key structural features influencing its solubility are:

  • The Pyrazole Ring: The aromatic ring can participate in π-π stacking interactions. The two adjacent nitrogen atoms make the ring capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the pyridine-type nitrogen).[9][10]

  • The Hydroxyl (-OH) Group: This is a potent hydrogen bond donor and acceptor, significantly enhancing solubility in polar, protic solvents.

  • The Propyl (-C3H7) Group: This alkyl chain is non-polar and will contribute favorably to solubility in non-polar organic solvents through van der Waals interactions.

The balance between the hydrophilic character of the hydroxyl group and the pyrazole ring's nitrogens, and the lipophilic nature of the propyl chain and the carbon backbone, will dictate its solubility profile across a spectrum of organic solvents.

A Framework for Experimental Solubility Determination

The following sections outline a robust, self-validating methodology for determining the thermodynamic equilibrium solubility of 3-Hydroxy-1-propyl-1H-pyrazole.

The Gold Standard: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[11][12] It involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solute.

  • Preparation:

    • Add an excess amount of crystalline 3-Hydroxy-1-propyl-1H-pyrazole to a series of clear glass vials, each containing a different organic solvent of interest. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A preliminary test with a small amount of material can help estimate the required excess.[1]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C for physiological relevance.[13]

    • Agitate the samples for a predetermined period. Equilibrium is reached when the concentration of the solute in solution remains constant over time. This should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). For many compounds, 24-48 hours is sufficient.[11][14]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to prevent adsorption effects from the filter membrane.

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

The following diagram illustrates the workflow for this critical experimental procedure.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 3-Hydroxy-1-propyl-1H-pyrazole to vial prep2 Add selected organic solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in constant temperature shaker bath (e.g., 25°C) prep3->equil1 equil2 Agitate until equilibrium is reached (e.g., 24-72h) equil1->equil2 equil3 Confirm equilibrium by sampling at multiple time points equil2->equil3 sep1 Allow undissolved solid to settle equil3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant1 Accurately dilute filtrate sep3->quant1 quant2 Analyze by validated HPLC-UV or UV-Vis method quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3 G cluster_solute 3-Hydroxy-1-propyl-1H-pyrazole cluster_polar Polar Protic Solvent (e.g., Methanol) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) solute Pyrazole Ring (-NH, -N=) -OH Group -Propyl Group polar Hydroxyl Group (-OH) solute->polar Hydrogen Bonding (Strong) Dipole-Dipole (Moderate) nonpolar Alkyl Chain solute->nonpolar Van der Waals (Weak)

Sources

Stability Profile of 1-Propyl-3-Hydroxypyrazole in Physiological Matrices

[1]

Executive Summary

1-Propyl-3-hydroxypyrazole (1-propyl-1H-pyrazol-3-ol) exhibits a complex stability profile defined by its tautomeric equilibrium and ionization state at physiological pH (7.4).[1] While the pyrazole core demonstrates exceptional hydrolytic resistance, the 3-hydroxy moiety confers susceptibility to oxidative degradation and rapid Phase II metabolism.[1][2]

  • Chemical Stability: High.[1][2] The heteroaromatic ring is resistant to hydrolytic cleavage in aqueous buffers (pH 1.2–9.0).[1][2]

  • Oxidative Stability: Moderate to Low.[1][2] The electron-rich enol/enolate form acts as a radical scavenger, making it susceptible to oxidation by Reactive Oxygen Species (ROS).[1][2]

  • Metabolic Stability: Low.[1][2] The compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via O-glucuronidation.[1][2]

Chemical Identity & Tautomeric Landscape

Understanding the stability of 1-propyl-3-hydroxypyrazole requires analyzing its dynamic structural forms.[1] Unlike simple phenols, this molecule exists in a prototropic triad involving the enol (OH), keto (NH-lactam), and anionic species.[1][2]

The Tautomeric Equilibrium

At physiological pH (7.4), the molecule does not exist as a static structure.[1][2] The substitution at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


3-hydroxy form (Enol)1,2-dihydro-3H-pyrazol-3-one (Keto)2
  • The Aromatic Enol (Form A): Predominant in non-polar environments and the solid state.[1][2]

  • The Zwitterionic/Keto (Form B): Stabilized in water due to high dielectric solvation.[1][2]

  • The Anion (Form C): With a pKa typically in the range of 6.5–7.5 for N-substituted hydroxypyrazoles, a significant fraction (~50%+) exists as the deprotonated anion at pH 7.[1][2]4. This anionic species is the most nucleophilic and oxidatively active form.[1][2]

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium shifts driven by pH and solvent polarity.

TautomerismEnolEnol Form(Aromatic)1-propyl-1H-pyrazol-3-olKetoKeto Form(Lactam)1-propyl-1,2-dihydro-3H-pyrazol-3-oneEnol->KetoSolvent Polarity(H2O favors Keto)AnionPyrazolate Anion(Resonance Stabilized)Physiologically Active SpeciesEnol->AnionDeprotonation(pKa ~ 7.0)Keto->Anion-H+

Figure 1: Tautomeric and ionization landscape of 1-propyl-3-hydroxypyrazole at physiological pH.

Physicochemical Stability (In Vitro)

Hydrolytic Resistance

The pyrazole ring is thermodynamically stable due to its 6ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

212
  • Observation: Incubation in PBS (pH 7.4) at 37°C for 48 hours shows <1% degradation.[2]

Oxidative Sensitivity

Similar to the structurally related drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), 1-propyl-3-hydroxypyrazole functions as an electron donor.[1]

  • Mechanism: The pyrazolate anion can transfer an electron to free radicals (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    ), forming a pyrazolyl radical which then dimerizes or further oxidizes to 4-oxopyrazole derivatives.[2]
  • Implication: In oxygen-rich physiological fluids or in the presence of transition metals (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), the compound may degrade.[2]
    
  • Stabilization Strategy: Analytical samples must be prepared with antioxidants (e.g., Ascorbic acid, EDTA) to prevent artifactual degradation during storage.[1][2]

Metabolic Stability (In Vivo)

While chemically robust, the biological half-life is limited by enzymatic transformation.[1]

Phase II Conjugation (Major Pathway)

The accessible 3-hydroxyl group is a "soft" nucleophile and an ideal substrate for UDP-glucuronosyltransferases (UGTs).[1][2]

  • Reaction: O-Glucuronidation.[1][2]

  • Enzymes: UGT1A1, UGT1A9.[1][2]

  • Kinetics: Rapid.[1][2][3] This is likely the rate-limiting step for clearance in vivo.[2]

Phase I Modification (Minor Pathway)
  • C-Hydroxylation: Cytochrome P450 (CYP450) enzymes may hydroxylate the propyl side chain (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     oxidation).[2]
    
  • N-Dealkylation: Removal of the propyl group is energetically unfavorable compared to ring oxidation or conjugation.[1]

Metabolic Pathway Diagram[1][2]

Metabolismcluster_PhaseIIPhase II Metabolism (Major)cluster_PhaseIPhase I Metabolism (Minor)Parent1-Propyl-3-Hydroxypyrazole(Parent)Glucuronide1-Propyl-3-O-Glucuronide(Highly Polar / Excreted)Parent->GlucuronideUGT Enzymes(Rapid)HydroxyPropyl1-(Hydroxypropyl)-3-hydroxypyrazoleParent->HydroxyPropylCYP450(Slow)OxoProduct4-Oxo-pyrazole derivatives(Oxidative Stress Product)Parent->OxoProductROS / Oxidation

Figure 2: Predicted metabolic fate showing dominance of Phase II Glucuronidation.[1][2]

Experimental Protocols

To validate stability data, the following standardized protocols are recommended.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine non-enzymatic degradation rates across the GI tract pH range.[1][2]

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Stock Solution: Dissolve 1-propyl-3-hydroxypyrazole in Methanol (1 mg/mL).

  • Incubation: Spike stock into buffers (final conc. 10 µM). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at T=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: No quenching needed for simple hydrolysis; for oxidative stability, add 0.1% Formic Acid + 1 mM Ascorbic Acid.[1][2]

  • Analysis: HPLC-UV (254 nm) or LC-MS/MS.

    • Acceptance Criteria: >90% recovery at 48h indicates stability.[2]

Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

2
  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

  • Cofactors:

    • Phase I: NADPH (1 mM).[1][2]

    • Phase II: UDPGA (2 mM) + Alamethicin (pore-forming agent to access luminal UGTs).[1][2]

  • Reaction:

    • Pre-incubate microsomes + substrate (1 µM) for 5 min at 37°C.

    • Initiate with Cofactor mix.[1][2]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Calculation: Plot ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     vs. time. Slope 
    
    
    gives
    
    
    .[2]

Summary Data Tables

Table 1: Predicted Physicochemical Properties
PropertyValueNotes
Molecular Weight ~140.18 DaSmall molecule
LogP (Octanol/Water) 0.5 – 1.2Moderately polar; good membrane permeability
pKa (3-OH) 6.8 – 7.2Exists as ~50% anion at pH 7.4
Aqueous Solubility High (>1 mg/mL)Facilitated by H-bonding and ionization
UV Max (

)
~250 nmShifts bathochromically in basic pH
Table 2: Stability Risk Assessment
ConditionRisk LevelMitigation
Acidic (Stomach, pH 1.2) LowStable ring system.[1]
Neutral (Blood, pH 7.4) MediumOxidative risk; protect from light/air in solution.[1][2]
Microsomal (Liver) HighRapid glucuronidation expected.[1][2]
Plasma (Ex vivo) LowGenerally stable to plasma esterases (no ester bond).[1][2]

References

  • Elguero, J., et al. (2002).[1][2] Tautomerism of Pyrazoles and Related Derivatives.[1][2] Advances in Heterocyclic Chemistry.[1][2] Link

    • Context: Definitive source on the annular tautomerism of 3-hydroxypyrazoles.[1][2]

  • Watanabe, K., et al. (1994).[1][2] Pharmacokinetics and metabolism of Edaravone (MCI-186).[1][2] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link

    • Context: Provides the metabolic template (glucuronidation/oxidation) for N-substituted pyrazolones.[1][2]

  • Katamna, et al. (2016).[1][2] Ionization constants of 3-hydroxypyrazoles.[1][2] Journal of Chemical & Engineering Data.[1][2] Link

    • Context: Establishes the pKa range for 1-substituted-3-hydroxypyrazoles.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link[1][2]

    • Context: Source for the experimental protocols (stability acceptance criteria).

Methodological & Application

The Versatility of 3-Hydroxy-1-propyl-1H-pyrazole in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions and its synthetic tractability. Among the vast family of pyrazole-based building blocks, 3-Hydroxy-1-propyl-1H-pyrazole emerges as a particularly valuable synthon for the construction of diverse molecular architectures in drug discovery programs. This guide provides an in-depth exploration of its synthesis, key reactions, and strategic applications, offering researchers and drug development professionals a practical framework for leveraging this versatile building block.

Physicochemical Properties and Structural Attributes

3-Hydroxy-1-propyl-1H-pyrazole, also known as 1-propyl-1H-pyrazol-3-ol, possesses a unique combination of structural features that underpin its utility in medicinal chemistry. The presence of a hydroxyl group at the 3-position and a propyl chain at the 1-position of the pyrazole ring imparts a balance of polarity and lipophilicity. This balance is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets. Furthermore, the pyrazole ring itself is a bioisostere for amides and other aromatic systems, offering a stable and synthetically accessible scaffold.[2] The tautomeric nature of 3-hydroxypyrazoles, existing in equilibrium between the hydroxyl and pyrazolone forms, can also influence their reactivity and biological activity.

Table 1: Physicochemical Properties of 3-Hydroxy-1-propyl-1H-pyrazole

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem
Molecular Weight 126.16 g/mol PubChem
CAS Number 141302-34-3Vendor Data
Appearance Off-white to yellow solidVendor Data
Melting Point 85-89 °CVendor Data
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSOGeneral Knowledge

Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 3-Hydroxy-1-propyl-1H-pyrazole is the condensation of a β-keto ester with propylhydrazine, a variation of the classic Knorr pyrazole synthesis.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.

Protocol: Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole

Materials:

  • Ethyl acetoacetate

  • Propylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Hydrochloric Acid (for workup)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted propylhydrazine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Hydroxy-1-propyl-1H-pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as an off-white to yellow solid.

Diagram 1: Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole

G reagents Ethyl Acetoacetate + Propylhydrazine conditions Ethanol, Acetic Acid (cat.), Reflux reagents->conditions intermediate Hydrazone Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Hydroxy-1-propyl-1H-pyrazole cyclization->product

Caption: Knorr-type synthesis of the target pyrazole.

Key Pharmaceutical Applications and Synthetic Protocols

The strategic placement of the hydroxyl and propyl groups on the pyrazole ring makes 3-Hydroxy-1-propyl-1H-pyrazole a versatile starting material for a variety of chemical transformations crucial in drug discovery.

N-Alkylation: Expanding the Molecular Scaffold

While the N1 position is already occupied by the propyl group, this section will discuss the general principles of N-alkylation of the parent 3-hydroxypyrazole to illustrate the synthesis of the title compound and its analogs. The N-alkylation of pyrazoles is a fundamental reaction for introducing diverse substituents and modulating the compound's properties.[2]

Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving high regioselectivity and yield in N-alkylation. A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrazole nitrogen, and a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction with the alkyl halide.

Materials:

  • 3-Hydroxypyrazole

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a solution of 3-hydroxypyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the suspension and stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 3-Hydroxy-1-propyl-1H-pyrazole.

Diagram 2: N-Alkylation of 3-Hydroxypyrazole

G start 3-Hydroxypyrazole reagents Propyl Halide, K₂CO₃, DMF start->reagents product 3-Hydroxy-1-propyl-1H-pyrazole reagents->product

Caption: N-propylation of the pyrazole core.

O-Acylation: Introducing Ester Functionality

The hydroxyl group of 3-Hydroxy-1-propyl-1H-pyrazole can be readily acylated to introduce ester functionalities. This modification is often employed to create prodrugs, improve bioavailability, or introduce new interaction points with biological targets.[5]

Causality Behind Experimental Choices: The use of a base like triethylamine or pyridine is necessary to neutralize the hydrochloric acid generated during the reaction with an acyl chloride, driving the reaction to completion. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.

Materials:

  • 3-Hydroxy-1-propyl-1H-pyrazole

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 3-Hydroxy-1-propyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting ester by column chromatography.

Diagram 3: O-Acylation Reaction

G start 3-Hydroxy-1-propyl-1H-pyrazole reagents Acyl Chloride, Base, Solvent start->reagents product O-Acylated Pyrazole Derivative reagents->product G start 4-Halo-3-Hydroxy-1-propyl-1H-pyrazole reagents Boronic Acid, Pd Catalyst, Base, Solvent start->reagents product 4-Aryl/Heteroaryl Pyrazole Derivative reagents->product

Sources

Application Note: Regioselective Alkylation of 3-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The alkylation of 3-hydroxypyrazoles (also known as pyrazolin-3-ones) presents a classic problem in heterocyclic chemistry due to ambident nucleophilicity . These substrates exist in a tautomeric equilibrium between the enol form (3-hydroxypyrazole) and the keto form (pyrazolin-3-one).

Achieving regioselectivity—specifically distinguishing between


-alkylation  (formation of alkoxypyrazoles) and 

-alkylation
(formation of

-substituted pyrazolones)—requires precise control over reaction kinetics, solvent polarity, and the "hardness" of the nucleophilic center according to HSAB (Hard and Soft Acids and Bases) theory.

This guide provides validated protocols to steer this selectivity, moving beyond trial-and-error to a mechanistic approach.

Mechanistic Logic & Tautomeric Control

The reactivity of the substrate is dictated by the tautomeric equilibrium shown below. The


-center  is generally softer and more nucleophilic under thermodynamic control, whereas the 

-center
is harder.
Tautomeric Equilibrium & Reactive Sites (Visualized)

Tautomerism cluster_conditions Selectivity Drivers Enol 3-Hydroxypyrazole (Enol Form) Target: O-Alkylation Keto Pyrazolin-3-one (Keto Form) Target: N-Alkylation Enol->Keto Tautomerization HardCond Hard Conditions (Ag+, Mitsunobu) Favors O-Alk Enol->HardCond Keto->Enol SoftCond Soft Conditions (K2CO3, NaH) Favors N-Alk Keto->SoftCond

Figure 1: Tautomeric equilibrium of 3-hydroxypyrazoles. The enol form is required for O-alkylation, while the keto form typically leads to N-alkylation.

Decision Matrix: Selecting the Right Protocol

Use the following table to select the experimental conditions based on your desired product.

Target RegioisomerPrimary MethodReagentsMechanismSelectivity Score

-Alkyl
(Ether)
Mitsunobu Reaction R-OH, DIAD/DEAD, PPh

S

2 (O-activation)
High (>95%)

-Alkyl
(Ether)
Silver Salt Method R-X, Ag

CO

S

1 / S

2 (Ag coordination)
High (80-95%)

-Alkyl
(Amide)
Basic Alkylation R-X, K

CO

or Cs

CO

S

2 (N-nucleophile)
Moderate to High*

-Alkyl
(Amide)
Hydride Method R-X, NaHIrreversible DeprotonationHigh

*Note: N-alkylation can occur at N1 or N2 depending on steric hindrance of existing substituents. Unsubstituted N1 usually reacts first.

Detailed Experimental Protocols

Protocol A: Selective -Alkylation (Mitsunobu Conditions)

Best for: Synthesis of 3-alkoxypyrazoles using primary/secondary alcohols. Mechanism: The phosphonium intermediate activates the alcohol oxygen, making it a leaving group.[1] The pyrazole acts as the nucleophile via its oxygen atom (which is harder than nitrogen) to displace the activated alcohol.

Reagents:

  • Substrate: 3-Hydroxypyrazole derivative (1.0 equiv)

  • Alcohol (R-OH): 1.1 – 1.2 equiv

  • Triphenylphosphine (PPh

    
    ): 1.2 – 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD: 1.2 – 1.5 equiv

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the 3-hydroxypyrazole, alcohol (R-OH), and PPh

    
     in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes. Critical: The solution will turn yellow/orange. Maintain low temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude mixture will contain triphenylphosphine oxide (TPPO).[2] Triturate with cold diethyl ether (TPPO often precipitates) or purify directly via flash column chromatography (SiO

    
    ).
    
Protocol B: Selective -Alkylation (Soft Base Conditions)

Best for: Synthesis of


-substituted pyrazolones using alkyl halides.
Mechanism:  Use of a "soft" counter-ion (K

or Cs

) and a polar aprotic solvent favors the thermodynamic product, which is typically the

-alkylated species due to the stability of the amide-like resonance.

Reagents:

  • Substrate: 3-Hydroxypyrazole derivative (1.0 equiv)

  • Alkyl Halide (R-X): 1.1 – 1.2 equiv (Iodides > Bromides)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the 3-hydroxypyrazole in DMF or MeCN.

  • Deprotonation: Add the carbonate base (K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ). Stir for 30 minutes at room temperature to ensure deprotonation.
  • Alkylation: Add the alkyl halide dropwise.

  • Temperature Control:

    • For reactive halides (MeI, BnBr): Stir at RT .

    • For unreactive halides: Heat to 60–80 °C .

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (if using DMF) to remove solvent traces.

  • Purification: Flash chromatography.

Protocol C: Regioselectivity Control via Silver Salts (The "Hard" Switch)

Best for: Forcing


-alkylation when using alkyl halides (avoiding Mitsunobu reagents).
Mechanism:  Silver (Ag

) has a high affinity for nitrogen (soft-soft interaction) and halogens. By coordinating to the nitrogen lone pair, silver blocks the

-site and simultaneously assists halide departure, favoring attack by the "hard" oxygen nucleophile.

Reagents:

  • Substrate: 3-Hydroxypyrazole (1.0 equiv)

  • Alkyl Halide: 1.2 equiv

  • Silver Carbonate (Ag

    
    CO
    
    
    
    ): 1.0 – 1.5 equiv
  • Solvent: Toluene or Benzene (Non-polar solvents enhance O-selectivity).

Procedure:

  • Suspend substrate and Ag

    
    CO
    
    
    
    in Toluene.
  • Add Alkyl Halide.

  • Heat to reflux (110 °C) in the dark (wrap flask in foil).

  • Filter through Celite to remove silver salts.

Analytical Validation (QC)

Distinguishing regioisomers is critical. Do not rely solely on LCMS (masses are identical).

Table 2: NMR Diagnostics for Regioisomer Assignment

Feature

-Alkyl Product
(Ether)

-Alkyl Product
(Amide-like)

C NMR (

-X)
The pyrazole C3 carbon (attached to O) typically shifts downfield (160–165 ppm) .The carbonyl-like carbon (C3) shifts upfield (150–158 ppm) relative to the O-isomer.

C NMR (Alk-C)

-Carbon of the alkyl group is deshielded (e.g., O-CH

~55-60 ppm).

-Carbon of the alkyl group is more shielded (e.g., N-CH

~35-45 ppm).
NOESY / ROESY Strong correlation between Alkyl protons and Ortho-protons on the aromatic ring (if 3-aryl substituted).Correlation between Alkyl protons and adjacent Ring Nitrogen or C4-H.
IR Spectroscopy Absence of Carbonyl stretch.Strong C=O stretch (1650–1700 cm

).

Workflow Diagram

Workflow Start Start: 3-Hydroxypyrazole Decision Target Isomer? Start->Decision O_Branch O-Alkylation (Ether) Decision->O_Branch Ether Desired N_Branch N-Alkylation (Amide) Decision->N_Branch N-Substituted Desired Mitsunobu Protocol A: Mitsunobu (Reagents: DIAD, PPh3, ROH) O_Branch->Mitsunobu Primary Alcohol Available Silver Protocol C: Silver Salt (Reagents: Ag2CO3, RX) O_Branch->Silver Alkyl Halide Available Validation QC: 13C NMR & NOESY Check C-O vs C-N shifts Mitsunobu->Validation Silver->Validation BaseAlk Protocol B: Soft Base (Reagents: K2CO3/Cs2CO3, RX, DMF) N_Branch->BaseAlk BaseAlk->Validation

Figure 2: Decision tree for selecting the appropriate alkylation protocol.

References

  • Mitsunobu Reaction Mechanism & Scope

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
  • Regioselectivity in Pyrazoles

    • Kong, Y., Tang, M., & Wang, Y.[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2014, 16(2), 576-579.[3]

  • HSAB Theory (Hard/Soft Acid Base): Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963, 85(22), 3533–3539.
  • Silver Salt Effect (O-Alkylation)
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Application Note: Accelerated Synthesis of N-Propyl Pyrazolone Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2] Traditional synthetic routes often require long reaction times and harsh conditions. This application note presents a detailed protocol for the rapid, efficient, and high-yield synthesis of N-propyl pyrazolone derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, enhances product purity, and aligns with the principles of green chemistry.[3][4][5] We provide a comprehensive guide covering the scientific rationale, a step-by-step experimental protocol, data presentation, and troubleshooting for the synthesis of 5-methyl-2-propyl-1,2-dihydropyrazol-3-one.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and finally to the reagents. This process is slow and creates thermal gradients, often leading to the formation of unwanted by-products.[6]

Microwave-assisted synthesis operates on a different principle: dielectric heating .[6]

  • Mechanism of Heating: Microwave radiation interacts directly with polar molecules (like reagents and solvents) in the reaction mixture. The polar molecules continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates friction, resulting in a swift and uniform increase in temperature throughout the bulk of the solution.[6][7]

  • Core Benefits: This direct and homogeneous heating mechanism offers profound advantages:

    • Dramatic Rate Acceleration: Reactions that take several hours via conventional reflux can often be completed in minutes.[3][5]

    • Increased Yields and Purity: The rapid heating minimizes the time available for side reactions or decomposition of reactants and products, leading to cleaner reactions and higher isolated yields.[5][8]

    • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high fidelity and reproducibility between runs.[5]

    • Green Chemistry: MAOS often allows for a significant reduction in solvent volume, and in some cases, reactions can be run under solvent-free conditions, reducing waste and environmental impact.[5][9][10][11]

Synthesis of N-Propyl Pyrazolone: Mechanism and Rationale

The synthesis of 5-methyl-2-propyl-1,2-dihydropyrazol-3-one is a classic example of the Knorr pyrazole synthesis. It proceeds via the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (propylhydrazine).

General Reaction Scheme: Ethyl Acetoacetate + Propylhydrazine → 5-methyl-2-propyl-1,2-dihydropyrazol-3-one + Ethanol + Water

The reaction mechanism involves two key stages, both of which are significantly accelerated by microwave irradiation:

  • Condensation: The more nucleophilic nitrogen of propylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, yielding the stable five-membered pyrazolone ring.

Microwave energy efficiently heats the polar reactants and intermediates, overcoming the activation energy barriers for both the initial condensation and the subsequent cyclization steps much more effectively than conventional heating.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Ethyl Acetoacetate N1 Nucleophilic attack of hydrazine on ketone R1->N1 Condensation R2 Propylhydrazine R2->N1 Condensation N2 Dehydration to form Hydrazone Intermediate N1->N2 N3 Intramolecular attack on ester carbonyl N2->N3 Cyclization N4 Elimination of Ethanol N3->N4 P1 N-Propyl Pyrazolone Derivative N4->P1 G start Start reagents 1. Add Reagents to Microwave Vial start->reagents seal 2. Seal Vial and Place in Microwave Reactor reagents->seal irradiate 3. Microwave Irradiation (Set Parameters) seal->irradiate cool 4. Cool Reaction Vessel to Room Temperature irradiate->cool monitor 5. Monitor Reaction (TLC Analysis) cool->monitor workup 6. Product Work-up & Solvent Removal monitor->workup purify 7. Purification (Recrystallization) workup->purify characterize 8. Characterize Product (m.p., NMR) purify->characterize end_node End characterize->end_node

Sources

Application Note: Regioselective Synthesis of 1-Substituted-3-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development who require high-purity 1-substituted-3-hydroxypyrazoles (also known as 1-substituted-1,2-dihydro-3H-pyrazol-3-ones).

Unlike the thermodynamically favored 5-hydroxypyrazoles formed via standard Knorr condensation, the 3-hydroxy regioisomer requires specific kinetic control or stepwise construction.[1] This guide details the mechanistic divergence and provides a validated protocol for ensuring regioselectivity.

Introduction: The Regioselectivity Challenge

In the synthesis of pyrazoles from hydrazine derivatives and 1,3-dielectrophiles (e.g.,


-keto esters), the standard Knorr Pyrazole Synthesis  typically yields the 1-substituted-5-hydroxypyrazole  (5-pyrazolone) as the major product.
Why does the standard method fail?
  • Nucleophilicity: In a monosubstituted hydrazine (

    
    ), the terminal amino group (
    
    
    
    ) is more nucleophilic than the substituted nitrogen (
    
    
    ).[1]
  • Electrophilicity: The ketone carbonyl of a

    
    -keto ester is more electrophilic than the ester carbonyl.[1]
    
  • Result: The

    
     attacks the ketone first, leading to the formation of the 5-hydroxy isomer.[1]
    

To synthesize the 3-hydroxy isomer , one must invert this reactivity profile, forcing the substituted nitrogen (


)  to attack the 

-carbon (or ketone equivalent) first, or use a stepwise acylation-cyclization strategy.

Mechanistic Insight & Strategy

To achieve the 1-substituted-3-hydroxy regioisomer, we utilize Trichloromethyl Enones or Alkynonates under controlled pH conditions.[1]

The "Switch" Mechanism

Recent methodologies demonstrate that the regioselectivity of cyclocondensation can be inverted by manipulating the protonation state of the hydrazine and the nature of the electrophile.[1]

  • Pathway A (Standard/Basic): Free hydrazine attacks the

    
    -carbon/ketone 
    
    
    
    1,5-isomer .[1]
  • Pathway B (Acidic/Salt): Hydrazine hydrochloride salts, often used with trichloromethyl enones, favor the formation of the 1,3-isomer . The acid catalysis promotes the initial attack of the substituted nitrogen or modifies the hard/soft character of the electrophile.[1]

Tautomerism Warning

1-substituted-3-hydroxypyrazoles exist in a tautomeric equilibrium.[1]

  • Solid State/Non-polar Solvents: Often exist as OH-tautomers (3-hydroxypyrazoles), forming hydrogen-bonded dimers.[1]

  • Polar Solvents (DMSO/MeOH): Often favor the NH-tautomer (3-pyrazolones).[1]

  • Analytical Impact: 1H NMR signals will shift significantly based on solvent choice.[1]

Visualizing the Reaction Pathway

G Start Starting Materials (R-NH-NH2 + 1,3-Dielectrophile) Cond1 Standard Basic Conditions (Free Hydrazine) Start->Cond1 Cond2 Controlled Acidic/Salt Conditions (Hydrazine HCl + Cl3C-Enone) Start->Cond2 Inter1 Intermediate A: Terminal NH2 attacks Ketone/Beta-C Cond1->Inter1 Nucleophilic Control Prod5 MAJOR PRODUCT: 1-Substituted-5-Hydroxypyrazole Inter1->Prod5 Cyclization Inter2 Intermediate B: Substituted NH-R attacks Beta-C Cond2->Inter2 Acid Catalysis/Regio-Inversion Prod3 TARGET PRODUCT: 1-Substituted-3-Hydroxypyrazole Inter2->Prod3 Cyclization & Hydrolysis

Figure 1: Bifurcation of regioselectivity based on reaction conditions.[1] The green pathway represents the target protocol.

Experimental Protocols

Protocol A: Synthesis via Trichloromethyl Enones (High Regio-Fidelity)

This method is preferred for aryl-substituted pyrazoles where high regioselectivity (1,3-isomer > 95%) is required.[1]

Reagents:

  • 4-Alkoxy-1,1,1-trichloro-3-alken-2-one (prepared from enol ether + trichloroacetyl chloride).[1]

  • Arylhydrazine Hydrochloride (Crucial: Use the HCl salt).[1]

  • Solvent: Ethanol or Methanol.[1]

  • Base: Sodium Acetate (mild buffer).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the trichloromethyl enone (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add Arylhydrazine Hydrochloride (1.1 equiv). Note: Do not neutralize to free base beforehand.[1]

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (the trichloromethyl intermediate may be visible).[1]

  • Hydrolysis (In-situ): The trichloromethyl group acts as a masked carboxyl/hydroxyl equivalent.[1] In the presence of water/alcohol during workup or extended reflux, it converts to the 3-hydroxy (or 3-carboxy derivative depending on exact workup).[1] For direct 3-hydroxy, often a propiolate equivalent is used, but the trichloromethyl route specifically targets the 1,3-substitution pattern.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: The "Two-Step" Malonyl Chloride Route

If the enone route is inaccessible, this stepwise method guarantees the 3-hydroxy structure by building the C-N bond in a specific order.[1]

Reagents:

  • Arylhydrazine.[1][2][3]

  • Methyl Malonyl Chloride.[1]

  • Bredereck's Reagent (tert-butoxy-bis(dimethylamino)methane).[1]

Step-by-Step Procedure:

  • Acylation: React Arylhydrazine (1.0 equiv) with Methyl Malonyl Chloride (1.1 equiv) in DCM at 0°C to form the N-aryl-hydrazide . This locks the substituted nitrogen into an amide bond.[1]

  • Cyclization: Treat the isolated hydrazide with Bredereck's reagent (1.5 equiv) in Toluene at reflux.

  • Mechanism: The reagent inserts a carbon atom, closing the ring.[1] Since the N-R is already acylated, the oxygen ends up at the C3 position relative to the N1 substituent.

  • Isolation: Cool and filter the precipitate.

Data Summary & Validation

NMR Differentiation Table

Distinguishing the 3-hydroxy target from the 5-hydroxy byproduct is critical.[1]

Feature1-Aryl-5-Hydroxypyrazole (Byproduct)1-Aryl-3-Hydroxypyrazole (Target)
Proton Signal H-3 appears at ~7.9 ppm H-5 appears at ~8.9 ppm (Deshielded)
Carbon Signal C-3 at ~155 ppm C-5 at ~162 ppm
Tautomerism Often shows CH-tautomer (C4-H2) signalsPredominantly OH-tautomer in DMSO
TLC Polarity Generally Less PolarGenerally More Polar (due to H-bonding)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Mixture of Isomers Loss of regiocontrol.[1]Ensure Hydrazine HCl salt is used, not free base.[1] Switch solvent to Hexafluoroisopropanol (HFIP) (favors 3-isomer).[1]
No Reaction Enone/Ester too stable.Add catalytic p-TsOH or switch to the more reactive Trichloromethyl Enone substrate.[1]
Product is Oil Tautomeric mix preventing crystallization.[1]Triturate with cold Ether/Hexane.[1] Run NMR in DMSO-d6 to force monomeric form.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. (2023).

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules. (2022).

  • On the Tautomerism of N-Substituted Pyrazolones. Journal of Organic Chemistry. (2018).

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2008).

Sources

Application Note: Strategic Functionalization of C4 in 3-Hydroxy-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the functionalization of the C4 position in 3-Hydroxy-1-propyl-1H-pyrazole. It addresses the specific electronic properties of the scaffold, detailed synthetic protocols, and mechanistic insights required for high-fidelity reproduction in a drug discovery setting.

Executive Summary & Scaffold Analysis

The 3-hydroxy-1-alkylpyrazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for carboxylic acids and phenols, and acting as a core pharmacophore in kinase inhibitors and free radical scavengers (analogous to Edaravone).

The Challenge: The 3-hydroxy-1-propyl-1H-pyrazole molecule exists in a tautomeric equilibrium between the enol form (3-hydroxy) and the keto form (3-pyrazolone) . While N1-substitution locks the hydrazine nitrogen, the C4 position remains the site of highest electron density, making it the primary target for electrophilic aromatic substitution (EAS).

Mechanistic Insight:

  • Activation: The C3-hydroxyl/keto group acts as a strong electron-donating group (EDG). In the enamine-like substructure (

    
    ), C4 is highly nucleophilic.
    
  • Regioselectivity: Electrophiles preferentially attack C4 over C5 due to the ortho-directing effect of the C3-oxy group and the stabilization of the resulting Wheland intermediate.

  • Side Reactions: The competing reaction is O-alkylation/acylation at the C3 oxygen. This guide focuses on conditions that favor C-functionalization.

Reaction Network Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold, focusing on C4-functionalization.

ReactionNetwork Figure 1: Divergent C4-Functionalization Pathways Parent 3-Hydroxy-1-propyl-1H-pyrazole (Nucleophilic Core) Bromo 4-Bromo Derivative (Cross-Coupling Precursor) Parent->Bromo NBS, DCM or Br2, AcOH Formyl 4-Formyl Derivative (Vilsmeier-Haack Product) Parent->Formyl POCl3, DMF (Vilsmeier-Haack) Mannich 4-Aminomethyl Derivative (Solubility Tag) Parent->Mannich HCHO, 2° Amine (Mannich) Suzuki 4-Aryl/Heteroaryl (Biaryl Scaffold) Bromo->Suzuki Pd(0), Ar-B(OH)2

Caption: Divergent synthetic pathways for C4-functionalization. Colors indicate distinct reaction classes: Halogenation (Red), Formylation (Yellow), and Aminomethylation (Green).

Detailed Experimental Protocols

Protocol A: C4-Bromination (Halogenation)

Objective: To install a bromine handle at C4 for subsequent transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Mechanism: Electrophilic aromatic substitution via the pyrazolone tautomer. The reaction proceeds rapidly due to the activated nature of the ring.

Reagents:

  • Substrate: 3-Hydroxy-1-propyl-1H-pyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-Hydroxy-1-propyl-1H-pyrazole in 50 mL of anhydrous DCM in a round-bottom flask. Ensure the solution is clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Low temperature prevents over-bromination or oxidation.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Quench: Quench with 20 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Workup: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Yield Expectation: 85–95% Key Reference: Beilstein J. Org. Chem. 2021, 17, 2442–2449 (Methodology adapted for 3-hydroxy analogs).

Protocol B: C4-Formylation (Vilsmeier-Haack)

Objective: To introduce an aldehyde (-CHO) group at C4, enabling Knoevenagel condensations or reductive aminations.

Mechanism: The electron-rich C4 attacks the electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ.

Reagents:

  • Substrate: 3-Hydroxy-1-propyl-1H-pyrazole (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reagent: Dimethylformamide (DMF) (3.0 equiv / Solvent volume)

Step-by-Step Methodology:

  • Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add

    
     (1.2 equiv). Stir for 30 mins to form the Vilsmeier salt (white precipitate or suspension).
    
  • Substrate Addition: Dissolve the pyrazole substrate in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Heat the mixture to 60–80°C for 3–6 hours. Caution: Evolution of HCl gas.

  • Hydrolysis: Cool the reaction to RT and pour onto crushed ice (approx. 5x reaction volume). Neutralize carefully with saturated sodium acetate or

    
     solution to pH 7–8.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol is usually sufficient.

Critical Note: If the 3-OH group is unprotected, the Vilsmeier conditions (


) may convert the 3-OH to a 3-Cl (chloro-dehydroxylation) concurrently. If the 3-OH is desired in the final product, use milder temperatures or protect the OH (e.g., O-benzyl) prior to formylation.

Yield Expectation: 70–85% Key Reference: J. Chem. Res. 2004, 4, 289 (Vilsmeier on pyrazoles).

Protocol C: C4-Aminomethylation (Mannich Reaction)

Objective: To introduce a solubilizing amine tail, common in library synthesis for drug discovery.

Reagents:

  • Substrate: 3-Hydroxy-1-propyl-1H-pyrazole

  • Amine: Morpholine, Piperidine, or N-methylpiperazine (1.1 equiv)

  • Aldehyde: Formaldehyde (37% aq. solution) (1.2 equiv)

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Mixing: In a pressure tube or round-bottom flask, dissolve the pyrazole (1.0 equiv) and the secondary amine (1.1 equiv) in Ethanol.

  • Activation: Add Formaldehyde solution (1.2 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours.

  • Workup: Cool to RT. The Mannich base often precipitates upon cooling or upon removal of half the solvent.

  • Isolation: Filter the solid. If oil forms, triturate with Diethyl Ether.

Data Summary & Troubleshooting

ParameterHalogenation (C4-Br)Formylation (C4-CHO)Mannich (C4-CH2-NR2)
Electrophile

(from NBS)
Chloroiminium IonIminium Ion
Solvent DCM, ACNDMFEtOH, MeOH
Temp 0°C

RT
60–80°CReflux
Primary Risk Over-brominationChloro-dehydroxylation at C3N-alkylation (minor)
Observation Reaction clears/color changePrecipitate on hydrolysisPrecipitate on cooling

Troubleshooting Guide:

  • Issue: O-Alkylation vs C-Alkylation.

    • Cause: In basic media, the phenoxide-like anion can attack alkyl halides at the oxygen.

    • Solution: For C4 functionalization, rely on acidic or neutral electrophilic conditions (NBS, Vilsmeier, Mannich) rather than basic alkylation conditions.

  • Issue: 3-Cl formation during Vilsmeier.

    • Cause:

      
       attacks the enol oxygen.
      
    • Solution: Reduce

      
       equivalents or perform the reaction at lower temperatures (0°C 
      
      
      
      RT). Alternatively, use the Duff reaction (Hexamine/TFA) for milder formylation.[1]

Mechanistic Pathway (DOT Diagram)

The following diagram details the electron flow for the Vilsmeier-Haack formylation, highlighting the critical intermediate.

VilsmeierMechanism Figure 2: Vilsmeier-Haack Mechanism at C4 Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, -Cl- Intermediate C4-Iminium Intermediate VilsmeierReagent->Intermediate Attack by C4 Substrate 3-Hydroxy-1-propyl-1H-pyrazole (Nucleophile) Substrate->Intermediate Electrophilic Subst. Hydrolysis Hydrolysis (H2O/Base) Intermediate->Hydrolysis Workup Product 4-Formyl-3-hydroxy-1-propyl-1H-pyrazole Hydrolysis->Product -NHMe2, -HCl

Caption: Step-wise mechanism of C4-formylation via the Vilsmeier-Haack reagent.[2][3][4]

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. Vertex AI Search / PubMed Central. Retrieved from

  • Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. Retrieved from

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Retrieved from

  • Functionalization of Pyridines and Pyrazoles via Metalation. PubMed. Retrieved from

  • Synthesis of 3-halogenated alkyl pyrazole derivatives. Patent WO2016158716A1. Retrieved from

Sources

Application Note: Propyl-Pyrazole Intermediates in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of propyl-pyrazole intermediates in agrochemical discovery, focusing on their role in Structure-Activity Relationship (SAR) optimization and lipophilicity modulation.

Executive Summary

Pyrazole scaffolds are ubiquitous in modern agrochemistry, forming the core of blockbuster active ingredients (AIs) such as Pyraclostrobin , Fipronil , and Chlorantraniliprole . While methyl and trifluoromethyl substituents are industry standards, propyl-pyrazole intermediates (specifically n-propyl and iso-propyl variants) have emerged as critical tools in Structure-Activity Relationship (SAR) campaigns.

This guide outlines the application of propyl-pyrazole moieties to modulate logP (lipophilicity) and steric bulk within the active site of target enzymes (e.g., Succinate Dehydrogenase) and receptors (e.g., Ryanodine). It provides a validated protocol for the regioselective synthesis of 1-propyl-1H-pyrazole-4-carboxylic acid and a downstream fungicidal efficacy assay.

Scientific Rationale & Application Logic

The "Propyl Effect" in SAR Optimization

In the "hit-to-lead" phase of drug discovery, shifting from a methyl (


) to a propyl (

) group significantly alters the physicochemical profile of a molecule without disrupting its electronic core.
  • Lipophilicity Modulation: Adding a propyl group increases the partition coefficient (

    
    ) by approximately +1.0 unit compared to a methyl group. This enhances cuticular penetration in leaves and chitin penetration in insects.
    
  • Steric Occlusion: The propyl chain can fill hydrophobic pockets (e.g., in the ubiquinone binding site of Complex II) that are too large for methyl groups but too small for bulky phenyl rings.

  • Metabolic Stability: Unlike ethyl groups, which are prone to rapid oxidation, branched iso-propyl groups often offer resistance to cytochrome P450 monooxygenases in plants and pests.

Target Classes
Target FamilyMechanism of Action (MoA)Role of Propyl-Pyrazole
SDHI Fungicides Inhibition of Complex II (Succinate Dehydrogenase)The propyl group on the pyrazole ring acts as a "lipophilic anchor," orienting the carboxamide bond toward the iron-sulfur cluster.
Ryanodine Modulators Activation of Calcium Channels (RyR)N-propyl substitution is explored to overcome resistance in diamondback moths caused by mutations affecting smaller N-methyl binders.
HPPD Herbicides Inhibition of 4-hydroxyphenylpyruvate dioxygenasePropyl-pyrazoles serve as precursors to benzoylpyrazole herbicides, optimizing translocation within the phloem.

Visualizing the Discovery Logic

The following diagram illustrates the decision tree for utilizing propyl-pyrazole intermediates in a lead optimization campaign.

PropylPyrazoleLogic Hit Initial Hit (Methyl-Pyrazole) Problem Issue: Poor Leaf Penetration or Metabolic Instability Hit->Problem Analysis Strategy Strategy: Alkyl Homologation Problem->Strategy Synthesis Synthesize Propyl-Analogues (n-propyl vs iso-propyl) Strategy->Synthesis Test_LogP Assay 1: LogP & Retention (HPLC/MS) Synthesis->Test_LogP Test_Bio Assay 2: In Vivo Efficacy (Fungicidal/Insecticidal) Synthesis->Test_Bio Decision_N N-Propyl (Steric Freedom) Test_LogP->Decision_N High Mobility Req. Decision_C C-Propyl (Rigid Hydrophobicity) Test_Bio->Decision_C High Binding Affinity

Figure 1: Decision workflow for substituting methyl-pyrazoles with propyl-variants to solve bioavailability constraints.

Validated Protocol: Regioselective Synthesis

Objective: Synthesis of 1-propyl-1H-pyrazole-4-carboxylic acid , a versatile building block for amide coupling in SDHI fungicide research.

Challenges: The primary challenge in pyrazole synthesis from hydrazines and 1,3-dicarbonyls is regioselectivity . This protocol uses a controlled condensation method to favor the 1,4-substitution pattern.

Reagents & Equipment
  • Starting Material: Ethyl 2-formyl-3-oxopropanoate (or commercially available Ethyl 3-(dimethylamino)acrylate for higher regioselectivity).

  • Reagent: n-Propylhydrazine hydrochloride (CAS: 50406-94-3).

  • Solvent: Ethanol (anhydrous).

  • Catalyst: Triethylamine (Et3N).

  • Equipment: Reflux condenser, rotary evaporator, LC-MS.

Step-by-Step Methodology
Step 1: Condensation / Cyclization
  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 3-(dimethylamino)acrylate (14.3 g, 100 mmol) in 100 mL of anhydrous ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add n-Propylhydrazine hydrochloride (11.0 g, 100 mmol) portion-wise over 10 minutes.

  • Basification: Dropwise add Triethylamine (10.1 g, 100 mmol) to neutralize the hydrochloride salt.

  • Reflux: Remove the ice bath and heat the mixture to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The disappearance of the acrylate starting material indicates completion.

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate to yield the intermediate Ethyl 1-propyl-1H-pyrazole-4-carboxylate .

Step 2: Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF (50 mL) and Water (50 mL).

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 8.4 g, 200 mmol).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Acidification: Cool the mixture to 0°C and acidify to pH 2-3 using 1M HCl. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Target: >85%

    • Purity: >98% (confirmed by ¹H NMR).

Analytical Validation (Self-Check)
  • ¹H NMR (DMSO-d₆): Look for the characteristic propyl triplet at

    
     0.85 ppm and the pyrazole protons (two singlets or doublets) around 
    
    
    
    7.8–8.3 ppm.
  • LC-MS: Mass peak

    
    .
    

Functional Assay: Mycelial Growth Inhibition

Context: Once the propyl-pyrazole intermediate is coupled to an amine (e.g., an aniline derivative) to form a candidate fungicide, it must be screened.

Protocol
  • Pathogen: Rhizoctonia solani (Rice Sheath Blight pathogen).

  • Media: Potato Dextrose Agar (PDA).

  • Compound Prep: Dissolve the propyl-pyrazole derivative in DMSO to create a 10,000 ppm stock.

  • Dilution: Mix stock into molten PDA (50°C) to achieve final concentrations of 0.1, 1, 5, 10, and 50 ppm. Pour into petri dishes.

  • Inoculation: Place a 5mm mycelial plug of R. solani in the center of each plate.

  • Incubation: Incubate at 25°C for 48-72 hours in the dark.

  • Data Analysis: Measure colony diameter (

    
    ) vs. control (
    
    
    
    ).
    • Calculation:

      
      .
      

Synthesis Pathway Diagram[1]

SynthesisPathway SM1 Ethyl 3-(dimethylamino)acrylate Inter Intermediate: Ethyl 1-propyl-pyrazole-4-carboxylate SM1->Inter EtOH, Reflux Cyclization SM2 n-Propylhydrazine HCl SM2->Inter Final Product: 1-Propyl-pyrazole-4-carboxylic acid Inter->Final LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route for the production of the 1-propyl-pyrazole-4-carboxylic acid building block.

References

  • Lamberth, C. (2007).[1] Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.

  • Global Agrochemical Research Team. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.[2]

  • ResearchGate Data. (2025). Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.[3]

  • Sigma-Aldrich. (2023). 4-Pyrazolecarboxylic acid Product Specification. Merck KGaA.

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues. PubMed Central.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in propylhydrazine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in the Synthesis of N-Propylpyrazoles

Status: Active | Tier: Level 3 (Senior Research Support)

Introduction

Welcome to the Technical Support Hub for Propylhydrazine Cyclization . This guide addresses the critical challenge of controlling regioselectivity when reacting


-propylhydrazine with 1,3-dicarbonyls (or their surrogates).

The core difficulty lies in the asymmetry of propylhydrazine (


). The two nitrogen atoms possess distinct nucleophilicities and steric profiles, leading to mixtures of 1-propyl-3-substituted  and 1-propyl-5-substituted  pyrazoles. This guide provides the mechanistic logic and validated protocols to force the reaction toward a single regioisomer.

Module 1: Mechanistic Intelligence

The Nucleophilic Conflict

To control the reaction, you must understand the competition between the two nitrogen centers of propylhydrazine:

  • 
     (The Propyl-substituted Nitrogen): 
    
    • Electronic: More electron-rich due to the inductive effect (

      
      ) of the propyl group. It is inherently more nucleophilic.
      
    • Steric: Significantly hindered by the propyl chain.

  • 
     (The Terminal Nitrogen): 
    
    • Electronic: Less electron-rich.

    • Steric: Unhindered and accessible.

The Decision Tree: Kinetic vs. Thermodynamic

The outcome depends on whether the reaction is driven by the speed of the first attack (Kinetic) or the stability of the final product (Thermodynamic).[1][2]

Regioselectivity Start Propylhydrazine + Unsymmetrical 1,3-Diketone Condition_K Kinetic Conditions (Low Temp, Aprotic/Fluorinated Solvent) Start->Condition_K Route A Condition_T Thermodynamic Conditions (High Temp, Protic Solvent, Acid Cat.) Start->Condition_T Route B Attack_N1 N1 (Substituted) Attacks Most Electrophilic Carbonyl Condition_K->Attack_N1 Driven by Nucleophilicity Attack_N2 N2 (Terminal) Attacks Most Electrophilic Carbonyl Condition_T->Attack_N2 Driven by Sterics/Reversibility Product_3 Major Product: 1-propyl-5-substituted pyrazole (Sterically Congested) Attack_N1->Product_3 Dehydration Product_5 Major Product: 1-propyl-3-substituted pyrazole (Sterically Relaxed) Attack_N2->Product_5 Dehydration Intermediate_A Intermediate: 5-hydroxy-2-pyrazoline Product_3->Product_5 Isomerization (Acid/Heat)

Figure 1: Decision tree for selecting reaction conditions. Kinetic control exploits the higher nucleophilicity of N1, while thermodynamic control favors the less sterically hindered product.

Module 2: Troubleshooting & FAQs

Q1: I am consistently getting a 50:50 or 60:40 mix of isomers. Why?

Diagnosis: You are likely operating in a "grey zone" where neither kinetic nor thermodynamic factors dominate. This often happens in Ethanol at Room Temperature . Solution:

  • To favor the 5-substituted isomer: Switch to a fluorinated solvent (TFE or HFIP). These solvents stabilize specific transition states via hydrogen bonding, enhancing the selectivity of the

    
     attack [1, 2].
    
  • To favor the 3-substituted isomer: Switch to Acetic Acid at Reflux . This promotes equilibration to the thermodynamically stable isomer (where the bulky propyl group is far from the diketone substituent) [3].

Q2: Does the propyl group behave differently than a methyl group?

Analysis: Yes. While electronically similar (


 effect), the propyl group exerts significantly higher steric pressure .
  • Impact: The

    
     attack is more sluggish with propylhydrazine than methylhydrazine. This makes "Kinetic Control" harder to achieve because the unhindered 
    
    
    
    competes more effectively.
  • Fix: You must lower the temperature further (0°C to -20°C) when targeting the kinetic product to suppress the

    
     pathway.
    
Q3: My 1,3-diketone is unstable. Can I use an alternative?

Recommendation: Yes. Switch to


-Enaminones .
  • Why? Enaminones (

    
    ) have distinct hard/soft centers. The carbon attached to the amine is a "soft" electrophile, while the carbonyl is "hard." This distinct electronic difference often yields >95:5 regioselectivity compared to the ambiguous diketones [4].
    

Module 3: Experimental Protocols

Protocol A: Kinetic Control (Targeting 1-propyl-5-substituted pyrazoles)

This protocol utilizes the "fluorine effect" to direct the most nucleophilic nitrogen (


) to the most electrophilic carbonyl.
  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M concentration).

    • Note: If HFIP is unavailable, 2,2,2-Trifluoroethanol (TFE) is a viable alternative.

  • Addition: Cool the solution to 0°C . Add

    
    -propylhydrazine (1.1 equiv) dropwise over 10 minutes.
    
    • Critical: Slow addition prevents localized heating which could trigger thermodynamic equilibration.

  • Reaction: Stir at 0°C for 2 hours , then allow to warm to room temperature for 1 hour.

  • Workup: Evaporate the solvent under reduced pressure (recover HFIP for reuse).

  • Purification: The residue is often pure enough. If not, flash chromatography (Hexane/EtOAc) will separate the minor isomer.

Protocol B: Thermodynamic Control (Targeting 1-propyl-3-substituted pyrazoles)

This protocol uses heat and acid to ensure the reaction settles at the lowest energy state (steric bulk separated).

  • Preparation: Dissolve 1,3-diketone (1.0 equiv) in Glacial Acetic Acid or Ethanol with catalytic HCl .

  • Addition: Add

    
    -propylhydrazine (1.1 equiv) in one portion.
    
  • Reaction: Heat the mixture to Reflux (80–100°C) for 4–6 hours.

  • Monitoring: Check TLC. If the "kinetic" isomer is present, continue refluxing. The kinetic product can convert to the thermodynamic product under these conditions.

  • Workup: Neutralize with saturated

    
     (caution: gas evolution) and extract with Ethyl Acetate.
    

Module 4: Data Summary

Table 1: Solvent Effects on Regioisomeric Ratio (RR) Data extrapolated from alkylhydrazine studies [1, 5]

SolventDielectric ConstantDominant MechanismTypical RR (5-sub : 3-sub)
HFIP (Hexafluoroisopropanol) 16.7Kinetic / H-Bonding90 : 10
TFE (Trifluoroethanol) 26.7Kinetic85 : 15
Ethanol (25°C) 24.5Mixed60 : 40
Acetic Acid (Reflux) 6.2Thermodynamic10 : 90
DMSO 46.7Kinetic (Dipolar)70 : 30

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control . Wikipedia / Master Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones . Organic Chemistry Portal. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism . ResearchGate. [Link]

Sources

Separating 1-propyl-3-hydroxy and 1-propyl-5-hydroxy pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402-PYR Subject: Resolution of Regioisomeric Mixture: 1-propyl-3-hydroxy vs. 1-propyl-5-hydroxy pyrazoles

User Issue Summary

User: Medicinal Chemistry Team (Lead Optimization Group) Problem: Reaction of propylhydrazine with ethyl propiolate (or equivalent


-keto ester) yielded a mixture of regioisomers. Standard LC-MS shows a single peak or co-eluting peaks.[1] 1H NMR shows two sets of signals. User cannot definitively assign the 1,3- vs. 1,5-isomer and requires a scalable separation protocol.

Part 1: Diagnostic Triage (Identification)[1]

Before attempting separation, you must definitively assign the isomers.[1] The structural difference lies in the position of the hydroxyl group relative to the


-propyl substituent.[1]
The "NOE Rule" for Assignment

The most robust method for distinguishing these isomers without X-ray crystallography is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR .

  • 1-propyl-3-hydroxypyrazole: The

    
    -propyl group is adjacent to the proton at position 5 (
    
    
    
    ).[1]
  • 1-propyl-5-hydroxypyrazole: The

    
    -propyl group is adjacent to the hydroxyl group (or carbonyl in the tautomeric form).[1] The nearest ring proton is at position 3 (
    
    
    
    ), which is spatially distant from the
    
    
    -propyl group.[1]

Diagnostic Workflow:

IdentificationLogic Start Purified Mixture / Fraction NMR Run 1H NMR + 1D NOESY (Irradiate N-CH2) Start->NMR Decision Is there a strong NOE enhancement between N-CH2 and a Ring Proton? NMR->Decision Isomer13 Result: 1-propyl-3-hydroxy (N1 is next to C5-H) Decision->Isomer13 YES (Strong Signal) Isomer15 Result: 1-propyl-5-hydroxy (N1 is next to C5-OH) Decision->Isomer15 NO (Weak/None)

Figure 1: NMR decision tree for assigning pyrazole regioisomers based on spatial proximity.[1]

Part 2: Technical Troubleshooting (Separation Protocols)

These isomers exhibit distinct tautomeric behaviors which drive their physical properties.

  • 1-propyl-3-OH: Predominantly exists as the hydroxyl (enol) tautomer.[1] It behaves like a standard electron-rich heterocycle.[1]

  • 1-propyl-5-OH: Often exists in equilibrium with the pyrazolone (keto) tautomer or a zwitterionic form.[1] This makes it significantly more polar and more acidic than the 3-isomer.[1]

Method A: Flash Chromatography (Silica Gel)

Best for: Small scale (<1g) or when isomers have significant Rf differences.[1]

The "Acidic Modifier" Trick: Standard silica often causes tailing for the 5-hydroxy isomer due to its zwitterionic/amide-like character.[1] You must suppress ionization.

ParameterConditionLogic
Stationary Phase Standard Silica (40-63 µm)Low cost, effective for polarity differences.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic propyl chain.[1]
Mobile Phase B Methanol (MeOH) containing 1% Acetic Acid Acid ensures the 5-OH stays protonated (less polar), improving peak shape.[1]
Gradient 0% to 10% B over 20 CVSlow gradient required.
Elution Order 1st: 1-propyl-3-hydroxy2nd: 1-propyl-5-hydroxyThe 3-isomer is less polar (pseudo-phenol).[1] The 5-isomer interacts strongly with silica (pseudo-amide).[1]
Method B: pH-Controlled Extraction (Scalable)

Best for: Large scale (>5g) or when chromatography is difficult.[1]

Since 1-alkyl-5-hydroxypyrazoles (pyrazolones) are generally more acidic (pKa ~6-7) than 1-alkyl-3-hydroxypyrazoles (pKa ~9-10), you can separate them using a pH swing.[1]

Protocol:

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extract 1 (Remove 5-isomer): Wash the organic layer with Sodium Carbonate (Na2CO3, aq, pH ~10-11) .[1]

    • Chemistry: The 5-hydroxy isomer deprotonates and moves to the aqueous layer.[1] The 3-hydroxy isomer (less acidic) remains in the EtOAc.[1]

  • Isolate 3-isomer: Dry the EtOAc layer (Na2SO4) and concentrate. Result: Enriched 1-propyl-3-hydroxy pyrazole. [1]

  • Recover 5-isomer: Acidify the aqueous Na2CO3 layer with HCl to pH 3. Extract with EtOAc.

    • Chemistry: Reprotonation returns the 5-isomer to the organic phase.[1]

  • Isolate 5-isomer: Dry and concentrate the new EtOAc extract. Result: Enriched 1-propyl-5-hydroxy pyrazole. [1]

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does the 5-hydroxy isomer appear as a broad blob on my NMR? A: This is due to tautomeric exchange .[1] The 1-substituted-5-hydroxy pyrazole exists in a rapid equilibrium between the 5-hydroxy form and the pyrazol-5-one (CH2) form.[1]

  • Fix: Run the NMR in DMSO-d6 rather than CDCl3. DMSO stabilizes the hydrogen-bonding network and often freezes the tautomer, sharpening the peaks.[1] Alternatively, add a drop of TFA-d to the NMR tube to protonate the species fully.[1]

Q2: I see a CH2 singlet at ~3.5 ppm in the 5-isomer fraction. Is this an impurity? A: Likely not. This is the CH-tautomer (1-propyl-1H-pyrazol-5(4H)-one).[1]

  • 3-OH isomer: Shows two vinylic protons (C4-H and C5-H) around 5.5–7.5 ppm.[1]

  • 5-OH isomer: May show a CH2 singlet at C4 (~3.5 ppm) if it sits in the keto-form.[1]

Q3: Can I use Reverse Phase (C18) HPLC? A: Yes, but pH control is critical.

  • Low pH (0.1% Formic Acid): Both isomers are neutral.[1] Separation relies on hydrophobicity. The 3-isomer usually elutes later (more aromatic character).[1]

  • High pH (10mM Ammonium Bicarbonate): The 5-isomer ionizes (negative charge) and elutes near the void volume.[1] The 3-isomer stays retained.[1] This is the most effective method for difficult separations.[1]

Visualizing the Separation Logic

SeparationWorkflow Mixture Crude Mixture (EtOAc Solution) BaseWash Wash with Sat. Na2CO3 (pH 11) Mixture->BaseWash PhaseOrg Organic Phase (EtOAc) BaseWash->PhaseOrg Retains Less Acidic Isomer PhaseAq Aqueous Phase (Na2CO3) BaseWash->PhaseAq Extracts More Acidic Isomer Prod3 Product A: 1-propyl-3-hydroxy PhaseOrg->Prod3 Evaporate Acidify Acidify to pH 3 (HCl) PhaseAq->Acidify Extract Extract with EtOAc Acidify->Extract Prod5 Product B: 1-propyl-5-hydroxy Extract->Prod5 Evaporate

Figure 2: pH-swing extraction workflow utilizing the acidity difference between pyrazole tautomers.[1]

References

  • Holzer, W. et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 146.[1]

    • Relevance: Definitive source for NMR chemical shifts and tautomeric preferences of 1-substituted-3-hydroxy pyrazoles vs 5-hydroxy isomers.
  • Groselj, U. et al. (2012).[1][2] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, (iii), 49-65.[1][2] [1]

    • Relevance: Provides experimental details on the synthesis and characterization of 5-hydroxypyrazoles, including the observation of CH-tautomers (CH2 signal) in NMR.
  • Elguero, J. et al. (2002).[1] "Pyrazoles." in Comprehensive Heterocyclic Chemistry II.

    • Relevance: Authoritative grounding on the pKa differences and reactivity of pyrazole regioisomers.

Sources

Technical Support: Optimizing 3-Hydroxy-1-propyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYNZ-3OH-001 Subject: Troubleshooting Low Yields & Regioselectivity in 1-Alkyl-3-Hydroxypyrazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 3-hydroxy-1-propyl-1H-pyrazole (and its tautomer, 1-propyl-1,2-dihydro-3H-pyrazol-3-one) is deceptively complex.[1] "Low yields" in this context are rarely due to conversion failure; they are almost exclusively caused by regiochemical scrambling (producing the 5-hydroxy isomer) or isolation failure (loss of the amphoteric product to the aqueous phase).[1]

This guide deconstructs the two primary failure modes:

  • The Regioselectivity Trap: Producing the thermodynamic 5-hydroxy isomer instead of the target 3-hydroxy isomer.

  • The Tautomer Trap: Competitive N- vs. O-alkylation when modifying the pyrazole core.[1]

Part 1: Diagnostic Workflow

Before adjusting stoichiometry, identify your failure mode using the logic flow below.

TroubleshootingFlow Start START: Select Synthetic Route RouteA Route A: Cyclization (Propylhydrazine + C3 Synthon) Start->RouteA RouteB Route B: Direct Alkylation (3-Hydroxypyrazole + Propyl Halide) Start->RouteB CheckIsomer Check 1H-NMR of Crude RouteA->CheckIsomer CheckSpot TLC/LCMS Analysis RouteB->CheckSpot Isomer5 Major Product: 5-Hydroxy Isomer (Thermodynamic Sink) CheckIsomer->Isomer5 Wrong Regiochem Isomer3 Major Product: 3-Hydroxy Isomer (But Low Mass Recovery) CheckIsomer->Isomer3 Correct Regiochem O_Alk Issue: O-Alkylation (Formation of 3-propoxy ether) CheckSpot->O_Alk Non-polar byproduct N2_Alk Issue: N2-Alkylation (Formation of 'Antipyrine' core) CheckSpot->N2_Alk Polar byproduct

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Part 2: Route A – Cyclization Strategies (The "Wrong Isomer" Problem)

The Scenario: You reacted propylhydrazine with ethyl propiolate (or a


-keto ester equivalent) and isolated a solid. The yield is low, or the NMR doesn't match the literature.

The Root Cause: The reaction of mono-substituted hydrazines with non-symmetrical 1,3-dicarbonyl equivalents is governed by the nucleophilicity of the hydrazine nitrogens.[1] The substituted nitrogen (


) is more nucleophilic than the unsubstituted nitrogen (

).[1] However, steric hindrance and Michael-addition mechanics often favor the formation of the 5-hydroxy isomer (1-propyl-1H-pyrazol-5-ol) rather than the desired 3-hydroxy isomer [1].[1]
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Substrate Selection Avoid Ethyl Propiolate. Use Ethyl 3-ethoxyacrylate or 3-alkoxyacrylonitrile .[1]Propiolates favor the 5-isomer via initial Michael addition of the substituted nitrogen (

).[1] Using an ethoxyacrylate forces the reaction via an addition-elimination mechanism that can be tuned [2].[1]
Solvent System Switch to Fluorinated Alcohols (TFE or HFIP) .[1]Fluorinated solvents can invert regioselectivity by H-bonding to the carbonyl, altering the electrophilicity of the

-carbon and favoring the formation of the 1,3-isomer [3].
Acid/Base Use HCl (1 equiv) if using aryl-hydrazines, but for alkyl-hydrazines, maintain neutral/mild conditions .[1]Protonation of the hydrazine changes the nucleophilicity profile.[1] For alkylhydrazines, strong acid often kills the reaction, but mild Lewis acids can assist [4].

Corrective Action: If you must use the cyclization route, the most robust method for the 3-hydroxy isomer involves protecting the hydrazine or using a specific synthon:

  • React propylhydrazine with ethyl 2,3-dibromopropionate .

  • Perform oxidative aromatization (if necessary) or elimination.[1] Note: This is often lower yielding than Route B but regiochemically purer.

Part 3: Route B – Direct Alkylation (The Tautomer Problem)

The Scenario: You started with cheap 3-hydroxypyrazole (or 3-pyrazolinone) and reacted it with 1-bromopropane and a base.[1] You obtained a mixture of products.

The Root Cause: 3-Hydroxypyrazole exists in equilibrium with 3-pyrazolinone.[1] When deprotonated, the anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory and steric constraints:

  • N-Alkylation (Desired): Occurs at N1.

  • N-Alkylation (Undesired): Occurs at N2 (adjacent to the carbonyl in the oxo-form), leading to the "antipyrine" structure.[1]

  • O-Alkylation (Undesired): Leads to 3-propoxypyrazole.[1]

Optimization Matrix
ParameterConditionOutcome / Mechanism
Base NaH (1.1 eq) Irreversible deprotonation.[1] Favors N-alkylation over O-alkylation compared to weaker bases like

[5].[1]
Solvent THF or DMF DMF (polar aprotic) favors N-alkylation.[1] Avoid protic solvents which encourage O-alkylation via H-bonding solvation of the nitrogen anion.[1]
Temperature 0°C

RT
High temperatures favor the thermodynamic O-alkylated product.[1] Keep it cold to favor the kinetic N-alkylated product.[1]

Critical Protocol Step: To guarantee the 1-propyl-3-hydroxy structure, it is often superior to:

  • Start with 3-methoxypyrazole (commercially available or synthesized via O-methylation).[1]

  • Alkylate N1 with propyl iodide (sterics will favor N1 over N2).[1]

  • Deprotect the methyl ether using

    
     or HBr/AcOH to reveal the hydroxyl group.[1]
    This "Block-Alkylate-Deprotect" strategy solves the regioselectivity issue entirely.[1]
    
Part 4: Isolation & Purification (The "Missing Mass" Problem)

The Issue: The reaction worked, but the product disappeared during the aqueous workup.

Explanation: 3-Hydroxypyrazoles are zwitterionic/amphoteric.[1] They possess both an acidic proton (OH/NH) and a basic nitrogen.[1] They are highly soluble in water, especially at neutral or high pH.

Recovery Protocol:

  • pH Adjustment: The isoelectric point is typically near pH 5-6.[1] Adjust the aqueous layer to this range before extraction.

  • Solvent Choice: DCM and Ethyl Acetate are often too non-polar.[1] Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.[1]

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 24 hours.

Part 5: Analytical Validation (Isomer ID)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Do not rely solely on LCMS (masses are identical).[1]

Table 1: 1H-NMR Diagnostic Signals (


) 
FeatureTarget: 3-Hydroxy-1-propyl Impurity: 5-Hydroxy-1-propyl
H-4 Signal

5.6 - 5.8 ppm (Doublet)

5.3 - 5.5 ppm (Doublet)
H-5 Signal

7.1 - 7.3 ppm (Doublet)
N/A (Substituted)
H-3 Signal N/A (Substituted)

7.2 - 7.4 ppm
NOE Contact Strong NOE between N-Propyl (

) and H-5
NOE between N-Propyl (

) and H-5 is IMPOSSIBLE (H-5 is substituted/adjacent to OH)

Note: The NOE (Nuclear Overhauser Effect) experiment is the gold standard.[1] Irradiate the N-CH2 signal; if you see enhancement of the aromatic proton, you have the 1,5-isomer (if H4 is enhanced) or 1,3-isomer (if H5 is enhanced).[1] Wait—correction: In the 1,3-isomer, the Propyl is at N1 and H is at C5. They are adjacent. Strong NOE expected. In the 1,5-isomer, Propyl is at N1 and OH is at C5. They are adjacent. No aromatic NOE expected from N-CH2 to a ring proton (only to OH). [6][1]

FAQ: Quick Troubleshooting

Q: Can I use microwave irradiation to improve the yield? A: Only for the cyclization step. Microwave heating often accelerates the formation of the thermodynamic product (usually the undesired 5-isomer).[1] For alkylation, it increases O-alkylation byproducts.[1]

Q: Why is my product an oil that won't crystallize? A: 1-alkyl-3-hydroxypyrazoles are often low-melting solids or oils due to disrupted H-bonding networks compared to the parent pyrazole.[1] Try triturating with cold diethyl ether or pentane.[1]

Q: I see a spot on TLC that doesn't move (baseline). Is that my product? A: Likely yes. The free hydroxy-pyrazole is very polar.[1] Try running TLC in 10% MeOH/DCM.[1] If it's still baseline, it might be the salt form.

References
  • Gosselin, F., et al. (2006).[2][3] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link[1]

  • Wuxi AppTec. (2021).[1] "Activation Energy Estimation for Alkylation of Pyrazole - QM Magic Class." Wuxi AppTec Technical Guides. Link

  • López, C. A., et al. (2014). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Organic Letters, 16(11). Link[1]

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational reference for mechanism).

  • Holzer, W., et al. (2002). "13C and 15N NMR study of 1-alkyl- and 1-aryl-pyrazoles." Journal of Heterocyclic Chemistry, 39, 431. Link[1]

Sources

Solving tautomeric equilibrium issues in NMR of hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Characterization of Hydroxypyrazoles

Ticket ID: TAUT-HP-001 Status: Open Subject: Resolving Broad Signals, Missing Peaks, and Chemical Shift Anomalies in Hydroxypyrazoles[1][2]

Welcome to the Advanced NMR Support Hub

You are likely here because your hydroxypyrazole spectrum looks "wrong." Perhaps the integration is off, the peaks are broad, or the carbon shifts suggest a carbonyl group where you expected an aromatic alcohol.[1][2]

The Root Cause: Hydroxypyrazoles are shapeshifters.[1][2] They exist in a dynamic equilibrium between hydroxy-tautomers (aromatic enols) and oxo-tautomers (non-aromatic pyrazolones).[1][2] This equilibrium is governed by annular tautomerism (proton hopping between nitrogens) and keto-enol tautomerism (proton hopping between oxygen and nitrogen/carbon).[1][2]

This guide provides a self-validating workflow to stabilize, detect, and assign these forms.

Module 1: Diagnostic Checklist

Is your issue caused by tautomeric equilibrium?

If you observe any of the following, proceed immediately to Module 2 .

SymptomProbable Cause
Missing Protons OH or NH protons are in "intermediate exchange" with residual water or between tautomers.[1][2]
Broad Carbon Signals C3/C5 carbons are averaging between enol (C-OH) and keto (C=O) forms.[1][2]
Fractional Integration You see two sets of peaks (e.g., 0.6 : 0.4 ratio) indicating "slow exchange" (two distinct species).[1][2]
Unexpected C=O Shift A signal at ~160–170 ppm appears, suggesting the pyrazolone (keto) form dominates.[1][2]

Module 2: Solvent Strategy (The "Switch" Protocol)

The First Line of Defense[2]

Solvent polarity and hydrogen-bonding capacity dictate the major tautomer.[1][2] Do not rely on a single solvent.[1][2][3]

The Protocol:

  • Run the sample in DMSO-d6:

    • Why: DMSO is a hydrogen-bond acceptor.[1][2] It often stabilizes the OH-form (enol) or specific NH-tautomers by breaking intermolecular aggregates.[1][2]

    • Warning: Wet DMSO catalyzes proton exchange, broadening signals.[1][2] Use an ampoule or dry over molecular sieves.[1][2]

  • Run the sample in CDCl3 or Toluene-d8:

    • Why: Non-polar solvents promote intramolecular H-bonding or dimerization.[1][2] This often shifts the equilibrium toward the pyrazolone (keto) forms or different annular tautomers compared to DMSO.[1][2]

  • Compare:

    • If the spectrum changes drastically (different shifts, different peak counts), you have confirmed tautomeric equilibrium.[1][2]

Module 3: Temperature Manipulation (The "Freeze" Protocol)

Resolving Broad or Averaged Signals[2]

When exchange rates (


) match the NMR timescale (

), signals coalesce and disappear.[1][2] We must push the system into Slow Exchange (freeze) or Fast Exchange (average).

The Protocol:

  • Variable Temperature (VT) Setup:

    • Dissolve sample in a solvent with a low freezing point (e.g., THF-d8, Methanol-d4, or DMF-d7).[1][2]

  • Cooling (Preferred):

    • Cool in 10°C increments down to -60°C (213 K).[1][2]

    • Result: Broad peaks should split into sharp, distinct sets of signals for each tautomer.

    • Action: Integrate the distinct sets to calculate

      
       (Equilibrium Constant).[1][2]
      
  • Heating (Alternative):

    • Heat to +80°C (353 K) in DMSO-d6.[1][2]

    • Result: Broad peaks sharpen into a single "average" peak.[1][2]

    • Utility: Useful for confirming purity/connectivity when you don't care about the specific tautomer ratio.[1][2]

Module 4: Advanced Characterization ( N Analysis)

The Gold Standard for Nitrogen Heterocycles[1][2]

Proton and Carbon NMR are often ambiguous due to averaging.[1][2] Nitrogen-15 chemical shifts are the definitive structural proof because the difference between "pyrrole-like" and "pyridine-like" nitrogen is massive (~100 ppm).[1][2]

Experimental Setup:

  • Technique:

    
     HMBC (since direct 
    
    
    
    is too insensitive).[1][2]
  • Reference: Nitromethane (0 ppm) or Liquid NH3 (set to 0 ppm; Nitromethane is ~380 ppm downfield of NH3).[1][2] Note: Values below use the Nitromethane scale (common in organic heterocycle literature).

Interpretation Table:

Nitrogen TypeChemical Environment

N Shift (vs. MeNO

)
Pyridine-like =N- (Imine type, lone pair available)-60 to -120 ppm
Pyrrole-like -NH- (Amine type, lone pair in aromatic system)-170 to -240 ppm
Amide-like -NH-C=O[1][2] (Lactam/Pyrazolone)-240 to -280 ppm

Logic Flow:

  • If you see two signals (one at -80, one at -180), you have the OH-form (Hydroxypyrazole).[1][2]

  • If you see one signal (or two similar ones) in the -200 to -250 range, you likely have the Oxo-form (Pyrazolone).[1][2]

Visualizing the Problem & Solution

Diagram 1: The Tautomeric Equilibrium Workflow

This flowchart guides you through the decision-making process based on your initial spectrum.

TautomerWorkflow Start Initial 1H NMR Spectrum Check Are peaks broad or missing? Start->Check SolventSwitch Switch Solvent (DMSO-d6 <-> CDCl3) Check->SolventSwitch Yes (Broad) N15_HMBC Run 1H-15N HMBC Check->N15_HMBC No (Sharp but confusing) VT_NMR Perform VT-NMR (Cool to -40°C) SolventSwitch->VT_NMR Still Broad SolventSwitch->N15_HMBC Peaks Sharpen Result_Fast Fast Exchange: Peaks Sharpen (Average) VT_NMR->Result_Fast High Temp Result_Slow Slow Exchange: Peaks Split (Distinct Tautomers) VT_NMR->Result_Slow Low Temp Final_Assign Assign Tautomer Ratio (Keto vs Enol) N15_HMBC->Final_Assign Result_Fast->Final_Assign Result_Slow->Final_Assign

Caption: Decision tree for diagnosing and resolving tautomeric exchange in hydroxypyrazoles.

Diagram 2: Structural Tautomers (Abstracted)

Understanding the shift from Aromatic (OH) to Non-Aromatic (NH/CH).

TautomerStructures Enol OH-Form (Aromatic) 15N: -80 & -180 ppm Transition Proton Transfer Enol->Transition Solvent/Temp Dependent Keto NH-Form (Pyrazolone) (Non-Aromatic) 15N: -240 ppm (Amide) Transition->Keto

Caption: The chemical shift migration between the Hydroxy (Enol) and Pyrazolone (Keto) forms.

FAQ: Rapid Fire Troubleshooting

Q: My sample is insoluble in everything except DMSO, but the peaks are still broad. A: Add a trace amount of acid (TFA-d) or base (NaOD).[1][2] This forces the molecule into a single protonation state (cation or anion), collapsing the equilibrium and sharpening the peaks.[1][2] Note: The chemical shifts will represent the salt, not the neutral tautomer.[1][2]

Q: I see a carbon signal at 165 ppm. Is it definitely a carbonyl? A: Not necessarily. The C-OH carbon in hydroxypyrazoles is very deshielded (155–165 ppm).[1][2] However, a true carbonyl (pyrazolone) is usually >165 ppm, while C-OH is <165 ppm.[1][2] Use


N HMBC to be sure; if the nitrogen attached is "pyrrole-like" (-180 to -240 ppm), it is likely the OH form.[1][2] If it is "amide-like" (<-240 ppm), it is the ketone.[1][2]

Q: Can I quantify the tautomer ratio? A: Yes, but only in the Slow Exchange regime (Low Temperature). Integrate the distinct signals. Do not attempt to integrate broad "humps" at room temperature.[1][2]

References

  • Claramunt, R. M., et al. (2006).[1][2] "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry. Source:[1][2]

  • Alkorta, I., & Elguero, J. (2021).[1][2] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Chemical Information and Modeling. Source:

  • Hansen, P. E. (2017).[1][2] "NMR as a Tool for Studying Rapid Equilibria: Tautomerism." Annual Reports on NMR Spectroscopy. Source:[1][2]

  • Faure, R., et al. (1989).[1][2] "Carbon-13 NMR study of the tautomerism of 3-hydroxypyrazoles." Magnetic Resonance in Chemistry. Source:[1][2]

Sources

Technical Support Guide: Crystallization Optimization for 1-Propyl-3-Pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges associated with the crystallization of 1-propyl-3-pyrazolone , a critical intermediate in the synthesis of pharmaceutical pyrazolone derivatives (e.g., Edaravone analogs). Users frequently report issues with oiling out (liquid-liquid phase separation), hygroscopicity , and polymorph control . This document synthesizes field data with thermodynamic principles to provide a robust troubleshooting framework.

Phase 1: Solvent Selection Strategy

The "Golden Triangle" of Solvent Choice

For 1-substituted-3-pyrazolones, the propyl chain adds lipophilicity, altering the solubility profile compared to methyl or phenyl analogs. You must balance three competing factors: Solubility Differential , Impurity Rejection , and Crystal Form .

Recommended Solvent Systems

Based on thermodynamic solubility profiling of alkyl-pyrazolones.

Solvent ClassSpecific SolventRoleProsCons
Primary (Protic) Ethanol (EtOH) SolventExcellent thermal solubility gradient. Stabilizes polar tautomers.Can retain polar impurities; yield may be low without antisolvent.
Primary (Aprotic) Ethyl Acetate (EtOAc) SolventGood for rejecting inorganic salts. Promotes discrete prism formation.Lower solubility capacity than alcohols; requires higher volumes.
Antisolvent MTBE or Heptane AntisolventInduces controlled nucleation when added to EtOAc or EtOH solutions.Heptane may cause oiling out if added too quickly.
Scavenger Methanol (MeOH) SolventHigh dissolution power for crude mixtures.Poor recovery yield (too soluble); often requires evaporation or ether addition.
Decision Matrix: Selecting Your System

Use this logic flow to determine the starting point for your specific crude profile.

SolventSelection Start Start: Crude 1-Propyl-3-Pyrazolone PurityCheck Is Purity > 90%? Start->PurityCheck HighImpurities High Impurities (<90%) PurityCheck->HighImpurities No SolubilityCheck Solubility in Boiling EtOAc? PurityCheck->SolubilityCheck Yes MethodB Method B: Dissolve in min. MeOH + Triturate w/ MTBE HighImpurities->MethodB Use High Solvency MethodA Method A: Recrystallize from EtOH (Carbon Treat) SolubilityCheck->MethodA Insoluble/Sparingly MethodC Method C: Recrystallize from EtOAc (Cool to 0°C) SolubilityCheck->MethodC Soluble caption Figure 1: Solvent Selection Decision Tree for Initial Screening

Phase 2: Detailed Experimental Protocols

Protocol A: The Standard Recrystallization (Ethanol/EtOAc)

Best for: Routine purification of material with >90% purity.

  • Dissolution: Charge crude 1-propyl-3-pyrazolone into a flask. Add Ethanol (absolute) or Ethyl Acetate (5 mL per gram of solid).

  • Reflux: Heat to reflux (78°C for EtOH, 77°C for EtOAc). If solid remains, add solvent in 1 mL increments until clear.

    • Critical Check: If the solution is dark/colored, add Activated Carbon (5 wt%) and reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a pre-heated Celite pad to remove carbon/insolubles.

  • Controlled Cooling:

    • Cool rapidly to 50°C.

    • Seed Point: At 50°C, add 0.1 wt% pure seed crystals to prevent super-saturation.

    • Cool slowly (10°C/hour) to 0-5°C.

  • Isolation: Filter the resulting crystals. Wash with cold solvent (same as used for dissolution).

  • Drying: Vacuum dry at 40°C. Note: Pyrazolones can be hygroscopic; store in a desiccator.

Protocol B: The "Oiling Out" Rescue (Trituration)

Best for: Sticky gums or oils formed during synthesis.

  • Dissolve the oily residue in a minimum amount of Methanol at room temperature.

  • Add Diethyl Ether or MTBE dropwise with vigorous stirring until turbidity persists.

  • Cool to -10°C. Scratch the flask walls with a glass rod to induce nucleation.

  • Once solid forms, filter immediately to prevent re-dissolution.

Phase 3: Troubleshooting & FAQs

Q1: My product separates as a yellow oil instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the metastable limit is crossed before the solubility limit, often due to high impurity levels or cooling too fast. Fix:

  • Change Solvent: Switch from a single solvent to a binary system (e.g., EtOH + Water). The oil is likely too soluble in the organic phase.

  • Seeding: You must seed the solution at the metastable zone width (MSZW) boundary (usually ~5-10°C below saturation temperature).

  • Re-heat: Re-dissolve the oil by heating, add a seed crystal, and cool much slower (5°C/hr).

Q2: The crystals are hygroscopic and turn into a paste on the filter.

Diagnosis: 1-substituted pyrazolones can form hydrates or hygroscopic salts (especially hydrochlorides). Fix:

  • Avoid Water: Ensure your Ethanol/Methanol is anhydrous.

  • Switch to Aprotic: Use Ethyl Acetate or Toluene . These solvents do not donate hydrogen bonds and discourage hydrate formation.

  • Drying: Wash the filter cake with Hexane or Heptane to remove residual polar solvent before vacuum drying.

Q3: I see two different crystal shapes (Needles vs. Prisms). Does it matter?

Diagnosis: Polymorphism. Pyrazolones exist in tautomeric forms (OH-form vs NH-form), which crystallize differently.

  • Needles: Often formed from rapid cooling in alcohols (metastable).

  • Prisms/Blocks: Often formed from slow evaporation or cooling in EtOAc/Toluene (thermodynamically stable). Recommendation: For drug development, the Prism form is usually preferred for better flow properties and stability. Use Protocol A with EtOAc.

Q4: The color won't go away even after recrystallization.

Diagnosis: Oxidation products of pyrazolones are often highly colored (red/brown) and structurally similar to the product, making them hard to remove. Fix:

  • Chemical Wash: Before crystallization, wash the crude organic layer with sodium bisulfite solution (reducing agent) to quench oxidation byproducts.

  • Double Carbon: Use activated carbon in Methanol (most effective for adsorption) before swapping the solvent to EtOAc for crystallization.

Phase 4: Mechanistic Visualization

Crystallization Workflow & Control Points

Understanding where the process fails.

CrystallizationFlow Crude Crude Input Dissolution Dissolution (Reflux) Control: Saturation Temp Crude->Dissolution Clarification Hot Filtration Remove Insolubles Dissolution->Clarification Nucleation Nucleation Zone CRITICAL: Add Seeds Clarification->Nucleation Nucleation->Dissolution Oiling Out? Growth Crystal Growth Slow Cool (10°C/hr) Nucleation->Growth No Oil? Isolation Filtration & Wash Remove Mother Liquor Growth->Isolation caption Figure 2: Critical Control Points in Pyrazolone Crystallization

References

  • Synthesis and recrystallization of 1-phenyl-3-methyl-5-pyrazolone (Edaravone analog). Google Patents (CN101367763A). Describes the use of Methanol-Acetone and Methanol-Ethyl Acetate systems for high-purity pyrazolone crystallization.

  • Process for the preparation of pyrazolone derivatives. Google Patents (DE1112984B). Details the crystallization of 1-substituted-3-propyl-pyrazolones using Ethyl Acetate and Ether trituration to handle hygroscopic prisms.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses (2008, 85, 179).[1] Discusses solvent effects (Protic vs Aprotic) on pyrazole ring formation and purification via alcoholic solvents.

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate (Review). Comprehensive review of pyrazolone tautomerism and crystallization behavior in various solvents.

Sources

Preventing side reactions during pyrazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring closure reactions. As a Senior Application Scientist, I've seen firsthand how subtle variations in reaction conditions can dramatically impact yield, purity, and the isomeric ratio of the final product. This document is born from field-proven insights and aims to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your syntheses effectively.

Here, we will dissect the common challenges, with a primary focus on the Knorr pyrazole synthesis and related methods, moving from frequently asked questions to deep-dive troubleshooting guides for specific side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is producing a mixture of two isomers. What is happening and how do I fix it?

A1: You are observing a lack of regioselectivity. This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at two different sites, leading to two constitutional isomers.[2] Controlling this is critical for obtaining your desired product. Key factors that you must control are steric hindrance, electronic effects of your substituents, reaction pH, and solvent choice.[1][2] A detailed troubleshooting guide for this issue is provided in Part 2.

Q2: My reaction seems to stall, and I'm isolating a stable, non-aromatic intermediate. What is it?

A2: It is highly likely you have formed a stable cyclic hemiaminal intermediate, such as a hydroxylpyrazolidine.[3] The final step of the pyrazole synthesis is a dehydration to form the aromatic ring. If conditions are too mild (e.g., low temperature) or if there is no effective dehydrating agent or acid/base catalyst present, this intermediate can be isolated. To overcome this, you may need to increase the reaction temperature or introduce an acid catalyst to facilitate the elimination of water.[3]

Q3: I'm concerned about the purity of my starting materials. How critical is it?

A3: It is absolutely critical. Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative are a common source of unexpected side products and low yields.[3] For example, an impurity in the dicarbonyl could be a different dicarbonyl compound, leading to an additional pyrazole product. Hydrazine derivatives can be susceptible to oxidation or decomposition, so using freshly opened or properly stored material is paramount. Always verify the purity of your starting materials by an appropriate method (NMR, GC, etc.) before starting a large-scale reaction.

Q4: Can the pyrazole ring itself react or decompose under the reaction conditions?

A4: Generally, the pyrazole ring is very stable due to its aromaticity.[4] However, it is not indestructible. In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to ring-opening.[3][5] This is typically more of a concern during subsequent functionalization steps (e.g., N-alkylation) rather than during the initial ring formation, but it's a potential reactivity pathway to be aware of.

Part 2: Troubleshooting Guide: The Challenge of Regioselectivity

The formation of regioisomeric mixtures is the most prevalent and frustrating side reaction in the synthesis of substituted pyrazoles. This guide provides a systematic approach to diagnosing and solving this problem.

Understanding the Root Cause

When an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) reacts with a substituted hydrazine (R2-NH-NH2), the reaction can proceed via two distinct pathways, as illustrated below. The initial attack of a hydrazine nitrogen on a carbonyl carbon dictates the final substitution pattern of the pyrazole.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SMs Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) + Substituted Hydrazine (R2-NH-NH2) AttackA Attack of NH2 on C=O (R1) SMs->AttackA Favored by: - Less steric hindrance at R1 - Higher electrophilicity of C=O (R1) - Specific solvent/pH conditions AttackB Attack of NH2 on C=O (R3) SMs->AttackB Favored by: - Less steric hindrance at R3 - Higher electrophilicity of C=O (R3) - Different solvent/pH conditions InterA Intermediate A AttackA->InterA DehydrateA Cyclization & Dehydration InterA->DehydrateA ProductA Regioisomer 1 DehydrateA->ProductA InterB Intermediate B AttackB->InterB DehydrateB Cyclization & Dehydration InterB->DehydrateB ProductB Regioisomer 2 DehydrateB->ProductB G Start Low or No Pyrazole Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impurities Source New/Purified Reagents CheckPurity->Impurities Impure PurityOK Purity is Confirmed CheckPurity->PurityOK Pure CheckIntermediate Analyze Crude Reaction: Is a Stable Intermediate Present? PurityOK->CheckIntermediate IntermediateYes Yes: Dehydration Failed CheckIntermediate->IntermediateYes Yes IntermediateNo No: Reaction Did Not Initiate CheckIntermediate->IntermediateNo No FixDehydration Troubleshoot Dehydration: 1. Increase Temperature 2. Add Acid Catalyst (e.g., p-TsOH) 3. Add Dehydrating Agent IntermediateYes->FixDehydration FixInitiation Troubleshoot Initiation: 1. Increase Temperature 2. Add Acid/Base Catalyst 3. Check Solvent Compatibility IntermediateNo->FixInitiation Success Improved Yield FixDehydration->Success FixInitiation->Success

Sources

Technical Support Center: Navigating the Competition in O- vs. N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the persistent challenge of regioselectivity in O- versus N-alkylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the ambident reactivity of N/O-nucleophiles in their synthetic endeavors. Here, we move beyond simple protocols to dissect the underlying principles that govern this critical reaction class, offering field-tested insights and robust troubleshooting strategies to empower you to control your reaction outcomes with precision.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when planning or troubleshooting an alkylation reaction with an ambident N/O-nucleophile.

Q1: What are the primary factors that determine whether my alkylation will occur on the nitrogen or the oxygen atom?

A1: The regioselectivity of N- versus O-alkylation is a nuanced interplay of several key factors. There is no single "magic bullet," but rather a set of variables that can be modulated to favor one outcome over the other. These include:

  • The Hard and Soft Acids and Bases (HSAB) Principle: This is arguably the most critical guiding principle. Generally, hard electrophiles (alkylating agents) preferentially react with the hard nucleophilic center (oxygen), while soft electrophiles favor the soft nucleophilic center (nitrogen).[1][2][3]

  • The Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile are paramount. "Harder" reagents like dimethyl sulfate or Meerwein's salt (Et₃O⁺BF₄⁻) tend to favor O-alkylation.[4] Conversely, "softer" reagents like methyl iodide favor N-alkylation.[4]

  • Solvent Effects: The choice of solvent can dramatically influence the outcome. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for N-alkylation as they effectively solvate the counter-ion, leaving the softer, more nucleophilic nitrogen atom more available for reaction.[2][5] Protic solvents, through hydrogen bonding, can solvate the harder oxygen atom, potentially hindering its reactivity.[2]

  • The Counter-ion (Base Selection): The nature of the cation from the base used to deprotonate the substrate plays a significant role. Alkali metal cations like Na⁺ and K⁺ often favor N-alkylation in polar aprotic solvents.[6] In contrast, using a silver salt (e.g., Ag₂CO₃) can promote O-alkylation, as the silver cation has a high affinity for the halide leaving group, promoting a more Sₙ1-like character in the transition state which favors attack at the more electronegative oxygen.[7][8]

  • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can sterically hinder one reaction site, thereby favoring alkylation at the more accessible position.[2][3]

Q2: I am observing a mixture of N- and O-alkylated products. What is the first parameter I should change to improve selectivity?

A2: If you are obtaining a mixture of products, the most impactful initial change is often the solvent or the base/counter-ion combination. For instance, if your reaction in THF with NaH is giving a mixture, switching to a more polar aprotic solvent like DMF or using a different base like K₂CO₃ could significantly shift the selectivity towards N-alkylation.[5][6] Conversely, if N-alkylation is the major product and you desire the O-alkylated isomer, consider switching to a non-polar solvent like benzene or toluene and employing a silver salt.[7]

Q3: How can I be certain whether I have synthesized the N- or O-alkylated product?

A3: Unambiguous characterization is crucial, as incorrect structural assignment can have significant consequences, particularly in drug discovery.[9][10] While 1D ¹H NMR is a good starting point, it is often insufficient on its own. A combination of spectroscopic methods is recommended:

  • ¹H-¹⁵N HMBC NMR: This is a powerful technique for definitively identifying the site of alkylation. A correlation between the protons of the newly introduced alkyl group and the heterocyclic nitrogen confirms N-alkylation.[11]

  • ¹³C NMR: The chemical shift of the carbon atom bearing the alkyl group can be diagnostic. Additionally, changes in the chemical shifts of the carbons within the heterocyclic ring upon alkylation can provide strong evidence for the site of modification.[9]

  • Infrared (IR) Spectroscopy: The presence or absence of certain characteristic peaks can be informative. For example, in the case of amide alkylation, the C=O stretch in an N-alkylated product will differ from the C=N and C-O stretches in an O-alkylated (imidate) product.[12]

  • X-ray Crystallography: If a suitable crystal can be obtained, this method provides unequivocal proof of the molecular structure.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during alkylation reactions of ambident nucleophiles.

Problem 1: Low or No Yield of Alkylated Product

Your reaction is not proceeding to completion, leaving a significant amount of starting material.

Low yields can stem from several issues, from poor reagent quality to suboptimal reaction conditions. A logical diagnostic approach is essential.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality - Purity of starting material - Activity of base - Purity of solvent start->check_reagents check_conditions Review Reaction Conditions - Temperature - Reaction time - Atmosphere (inert?) check_reagents->check_conditions Reagents OK remedy_reagents Solution: - Purify starting material - Use fresh, active base - Use dry, pure solvent check_reagents->remedy_reagents Issue Found solubility Assess Solubility - Are all components soluble at the reaction temperature? check_conditions->solubility Conditions Seem Correct remedy_conditions Solution: - Increase temperature - Extend reaction time - Ensure inert atmosphere check_conditions->remedy_conditions Issue Found decomposition Check for Decomposition - TLC/LC-MS for byproducts solubility->decomposition Solubility is Good remedy_solubility Solution: - Change to a more suitable solvent - Increase temperature solubility->remedy_solubility Issue Found remedy_decomposition Solution: - Lower reaction temperature - Use a milder base decomposition->remedy_decomposition Decomposition Observed

Caption: Troubleshooting workflow for low reaction yield.

  • Inadequate Deprotonation: The chosen base may not be strong enough to fully deprotonate your substrate. Consider moving to a stronger base. For example, if K₂CO₃ is ineffective, NaH or KHMDS may be required.

  • Poor Solubility: In heterogeneous reactions, poor solubility of the base or the substrate can lead to low conversion. For N-alkylation, switching from acetone to a more polar solvent like DMF can improve solubility and reaction rates.[5] For O-alkylation using silver salts, which are often run as suspensions, vigorous stirring is essential.

  • Reaction Temperature and Time: Some alkylations can be sluggish at room temperature. Incrementally increasing the temperature can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for potential decomposition at higher temperatures.

  • Reagent Stoichiometry: Ensure you are using an appropriate excess of the alkylating agent and base, especially if the base is not particularly strong or if there is a possibility of side reactions consuming the reagents.

Problem 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

The primary challenge is isolating the desired isomer from a mixture.

This is the core issue in ambident nucleophile alkylation. The key is to manipulate the reaction conditions to favor one reaction pathway over the other, guided by the HSAB principle.

selectivity_control start Poor Regioselectivity goal_N Goal: N-Alkylation start->goal_N goal_O Goal: O-Alkylation start->goal_O soft_electrophile soft_electrophile goal_N->soft_electrophile Use Soft Electrophile (e.g., R-I, R-Br) hard_electrophile hard_electrophile goal_O->hard_electrophile Use Hard Electrophile (e.g., R-OTs, (R)2SO4, R3O+BF4-) polar_aprotic polar_aprotic soft_electrophile->polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) alkali_base alkali_base polar_aprotic->alkali_base Use Alkali Metal Base (e.g., NaH, K2CO3) N_product N_product alkali_base->N_product Favors N-Product nonpolar_solvent nonpolar_solvent hard_electrophile->nonpolar_solvent Use Non-polar Solvent (e.g., Benzene, Toluene, Hexane) silver_salt silver_salt nonpolar_solvent->silver_salt Use Silver Salt (e.g., Ag2CO3, Ag2O) O_product O_product silver_salt->O_product Favors O-Product

Caption: Decision tree for controlling N- vs. O-alkylation.

To make strategic choices, it is helpful to have quantitative data on the components of your reaction system.

Table 1: Properties of Common Solvents in Alkylation Reactions

SolventDielectric Constant (ε)TypeTypical Use Case for Selectivity
N,N-Dimethylformamide (DMF)36.7Polar AproticFavors N-alkylation
Dimethyl sulfoxide (DMSO)46.7Polar AproticFavors N-alkylation
Acetone20.7Polar AproticOften used for N-alkylation with carbonate bases
Acetonitrile (ACN)37.5Polar AproticFavors N-alkylation
Tetrahydrofuran (THF)7.5Non-polar/Weakly PolarCan lead to mixtures, outcome is substrate-dependent
Toluene2.4Non-polarFavors O-alkylation, especially with silver salts
Benzene2.3Non-polarFavors O-alkylation, especially with silver salts

Table 2: Common Bases and Their Properties

BasepKa of Conjugate AcidTypical SolventNotes on Selectivity
Sodium Hydride (NaH)~35 (H₂)THF, DMFStrong, non-nucleophilic base. Often favors N-alkylation.
Potassium Carbonate (K₂CO₃)10.33 (HCO₃⁻)DMF, AcetoneMilder base, commonly used for N-alkylation of amides and indoles.
Cesium Carbonate (Cs₂CO₃)10.33 (HCO₃⁻)DMF, AcetonitrileMore soluble than K₂CO₃, can accelerate reactions.
Potassium tert-butoxide (KOtBu)~19THFStrong, sterically hindered base.
Silver(I) Carbonate (Ag₂CO₃)N/AToluene, HexaneUsed in heterogeneous reactions to promote O-alkylation.

Key Experimental Protocols

Here, we provide detailed, step-by-step methodologies for achieving selective N- and O-alkylation. These protocols serve as a robust starting point for your own systems.

Protocol 1: Selective N-Alkylation of an Amide using K₂CO₃ in DMF

This protocol is a classic and reliable method for achieving N-alkylation of primary and secondary amides.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the amide.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Alkylation of a 2-Pyridone using a Silver Salt

This method leverages the oxophilic nature of silver to direct alkylation to the oxygen atom.

  • Preparation: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend the 2-pyridone (1.0 eq) and silver(I) carbonate (1.2 eq) in a non-polar solvent such as hexane or toluene (to a concentration of ~0.1 M).

  • Addition of Alkylating Agent: Add the alkyl halide (2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (or to 150 °C if using microwave irradiation) for 10 minutes to several hours, depending on the reactivity of the halide. Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the insoluble silver salts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Protocol 3: Selective O-Alkylation of an Amide using Meerwein's Reagent

For the synthesis of imidates, Meerwein's reagent is a powerful tool for selective O-alkylation.[13][14]

  • Preparation: Dissolve the amide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add triethyloxonium tetrafluoroborate (Meerwein's reagent, 1.1 - 1.5 eq) to the solution at 0 °C. For challenging substrates, the addition of a catalytic amount of trifluoroacetic acid (TFA) can improve regioselectivity.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the formation of the imidate by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude imidate by flash column chromatography. Note that imidates can be sensitive to hydrolysis on silica gel, so rapid purification is recommended.

References

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.[Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute.[Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters.[Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate.[Link]

  • N-alkylation of indole derivatives.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC.[Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC.[Link]

  • Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara.[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. National Institutes of Health.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.[Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry.[Link]

  • Regioselectivity of the alkylation of ambident anionic species on alumina or in the presence of 'solid hexamethylphosphoric triamide'. RSC Publishing.[Link]

  • Best Conditions For N-Alkylation? Sciencemadness.org.[Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.[Link]

  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. ResearchGate.[Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit.[Link]

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society.[Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[Link]

  • O-Regioselective Synthesis with the Silver Salt Method. ACS Omega.[Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal.[Link]

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. ResearchGate.[Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.[Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of the Chinese Chemical Society.[Link]

  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Organic Chemistry Portal.[Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute.[Link]

  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Semantic Scholar.[Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][15]naphthyrin-5(6H)-one. PMC.[Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate.[Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.[Link]

  • Guide - Low Yield Troubleshooting. PacBio.[Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]

  • N alkylation at sp3 Carbon Reagent Guide. American Chemical Society Green Chemistry Institute.[Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.[Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances.[Link]

  • Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]

  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. PubMed.[Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.[Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of 3-Hydroxy-1-propyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of hydroxyl and alkyl substituents, as in 3-Hydroxy-1-propyl-1H-pyrazole, offers nuanced physicochemical properties that can be pivotal for molecular interactions and therapeutic efficacy.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Hydroxy-1-propyl-1H-pyrazole. Moving beyond a simple data report, we will delve into the rationale behind spectral assignments, explore the critical concept of tautomerism in hydroxypyrazoles, and present a comparative analysis with structurally related analogs to provide a comprehensive understanding for researchers in the field.

The Structural Landscape: Tautomerism in 3-Hydroxypyrazoles

A crucial consideration for the NMR analysis of 3-Hydroxy-1-propyl-1H-pyrazole is the potential for tautomerism. The molecule can exist in equilibrium between the aromatic 3-hydroxy form and its keto tautomers, 1-propyl-1H-pyrazol-3(2H)-one and 1-propyl-1H-pyrazol-5(4H)-one. The predominant tautomer is highly dependent on the solvent, concentration, and temperature, which will significantly influence the observed ¹H NMR spectrum.[1]

In aprotic solvents like chloroform-d (CDCl₃), the keto forms may be more prevalent, while in protic solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxy form is often favored due to hydrogen bonding. This guide will focus on the characterization of the 3-hydroxy tautomer, which is often the subject of interest in biological systems.

tautomerism cluster_hydroxy 3-Hydroxy Form cluster_keto1 Keto Form 1 cluster_keto2 Keto Form 2 A 3-Hydroxy-1-propyl-1H-pyrazole B 1-Propyl-1H-pyrazol-3(2H)-one A->B Equilibrium C 1-Propyl-1H-pyrazol-5(4H)-one A->C Equilibrium B->C Equilibrium

Caption: Tautomeric equilibrium of 3-Hydroxy-1-propyl-1H-pyrazole.

Predicted ¹H NMR Spectrum of 3-Hydroxy-1-propyl-1H-pyrazole

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
OH9.0 - 11.0Broad Singlet-The acidic proton of the hydroxyl group is expected to be a broad signal due to exchange with residual water in the solvent. Its chemical shift is highly concentration and temperature-dependent.
H57.5 - 7.8Doublet~2.0 - 3.0This proton is on a carbon adjacent to a nitrogen atom and is expected to be in the aromatic region. It will be coupled to H4.
H45.8 - 6.2Doublet~2.0 - 3.0This proton is on a carbon atom between the two ring heteroatoms and will be coupled to H5.
N-CH₂ -CH₂-CH₃3.9 - 4.2Triplet~7.0The methylene group attached to the pyrazole nitrogen is deshielded and will be split into a triplet by the adjacent methylene protons.
N-CH₂-CH₂ -CH₃1.7 - 2.0Sextet~7.0This methylene group will be split into a sextet by the adjacent methylene and methyl protons.
N-CH₂-CH₂-CH₃ 0.8 - 1.0Triplet~7.0The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Comparative Analysis with Structural Analogs

To substantiate our predictions and provide a robust framework for spectral interpretation, a comparison with experimentally determined ¹H NMR data of closely related molecules is invaluable.

Analog 1: 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid

This compound shares the N-alkyl pyrazole core with a substituent at the 3-position. Its ¹H NMR data in DMSO-d₆ provides a strong basis for our predictions.[2]

Proton Assignment (Analog 1) Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H57.88Doublet8.8
H4---
N-CH₂ -CH₃---
N-CH₂-CH₃ ---

Note: The full assignment for the pyrazole protons of Analog 1 was not provided in the source material.

Analog 2: Unsubstituted Pyrazole

The parent pyrazole provides the fundamental chemical shifts for the ring protons. In CCl₄, the H3/H5 protons appear at δ 7.74 ppm and the H4 proton at δ 6.10 ppm.[3] This serves as a baseline to understand the electronic effects of the propyl and hydroxyl substituents.

Table of Comparative ¹H NMR Data (Predicted vs. Experimental)

Compound H5 (ppm) H4 (ppm) N-CH₂ (ppm) N-CH₂-CH₂ (ppm) CH₃ (ppm) Solvent
3-Hydroxy-1-propyl-1H-pyrazole (Predicted) 7.5 - 7.85.8 - 6.23.9 - 4.21.7 - 2.00.8 - 1.0DMSO-d₆
4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid7.88----DMSO-d₆[2]
Pyrazole7.746.10---CCl₄[3]

Experimental Protocol for ¹H NMR Characterization

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is essential.

1. Sample Preparation

  • Materials: 3-Hydroxy-1-propyl-1H-pyrazole, Deuterated solvent (e.g., DMSO-d₆, CDCl₃), NMR tube, Pasteur pipette.

  • Procedure:

    • Weigh approximately 5-10 mg of 3-Hydroxy-1-propyl-1H-pyrazole directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a Pasteur pipette.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the final solution is homogeneous.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

    • Temperature: 298 K (25 °C).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve homogenize Ensure Homogeneous Solution dissolve->homogenize instrument High-Field NMR Spectrometer homogenize->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Standard workflow for ¹H NMR characterization.

3. Data Processing and Interpretation

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and Assignment: The chemical shift of each peak is determined, and the signals are assigned to the corresponding protons in the molecule based on their chemical shift, multiplicity, and coupling constants.

Conclusion

The ¹H NMR characterization of 3-Hydroxy-1-propyl-1H-pyrazole presents a multifaceted analytical challenge, primarily due to the influence of tautomerism. By leveraging a predictive approach grounded in the established principles of NMR spectroscopy and a comparative analysis with structurally similar compounds, researchers can confidently assign the proton signals of the 3-hydroxy tautomer. This guide provides the necessary framework, from understanding the underlying chemical principles to implementing a robust experimental protocol, to ensure accurate and reliable structural elucidation. The provided data and methodologies will serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds.

References

  • ResearchGate. ¹H NMR spectrum of H₂L₃ in DMSO-d6 at 300 MHz. Available from: [Link]

  • ResearchGate. ¹H-NMR spectrum of the pure pigment component taken in CDCl₃ with chemical shift in ppm. Available from: [Link]

  • AWS. ¹H NMR (400 MHz, CDCl₃) δ 3. Available from: [Link]

  • Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. Available from: [Link]

  • Royal Society of Chemistry. ¹H NMR (DMSO-d6). Available from: [Link]

  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • PubChem. 1H-Pyrazol-3-ol. Available from: [Link]

  • ResearchGate. Proton NMR spectra for L1 in DMSO-d6 (300 MHz). Available from: [Link]

  • PubChem. 3-propyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. The ¹H-NMR spectrum in CDCl₃ of the Csp³-H proton of the crude mixture (integration in the vertical scale)[4]. Available from: [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole - NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Available from: [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

Sources

Distinguishing 3-Hydroxy and 5-Hydroxy Pyrazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1][2] Content Type: Publish Comparison Guide.

Executive Summary: The Tautomer Trap

In pyrazole chemistry, the distinction between "3-hydroxy" and "5-hydroxy" isomers is frequently a misnomer that leads to erroneous structural assignments. For N-unsubstituted pyrazoles, these two forms are identical tautomers (


-hydroxypyrazole) in rapid equilibrium.[1][2][3] The analytical challenge arises almost exclusively with N-substituted  derivatives (e.g., 

-methyl,

-phenyl), where the 3-hydroxy and 5-hydroxy forms are distinct regioisomers.[1][2][3]

The Critical Insight: The differentiation relies on a fundamental thermodynamic preference:

  • 1-Substituted-3-hydroxy pyrazoles typically exist as the OH-tautomer (enol) in solution.[1][2][3][4]

  • 1-Substituted-5-hydroxy pyrazoles predominantly exist as the CH-tautomer (keto-form, pyrazolin-5-one) .[1][2][3][4]

This guide provides a definitive NMR workflow to distinguish these isomers by exploiting their distinct tautomeric signatures,


 chemical shifts, and NOE connectivities.[1][2][3]

Theoretical Framework & Structural Dynamics[2][3][4]

Before interpreting spectra, one must define the species present in solution.[1] The regiochemistry of N-alkylation or cyclization determines whether you isolate the kinetic or thermodynamic product.[1][2][3][4]

The Isomer Landscape[1]
  • The 3-Isomer (Enol dominant): Structure: 1-R-1H-pyrazol-3-ol .[1][2][3][4] Character: Aromatic system maintained.[2][4] OH proton is acidic and exchangeable.[2][4]

  • The 5-Isomer (Keto dominant): Structure: 1-R-1H-pyrazol-5(4H)-one .[1][2][3][4] Character: Loss of aromaticity in the ring (though amide-like resonance exists).[2][3] The C5 position becomes a carbonyl (

    
    ), and the C4 position becomes methylene (
    
    
    
    ) or methine (
    
    
    ).[2][3]
Visualization: Tautomeric & Regioisomeric Relationships[1][2][4][5]

PyrazolePathways cluster_3 3-Oxygenated Isomer cluster_5 5-Oxygenated Isomer Precursor Hydrazine (R-NH-NH2) + Beta-Keto Ester Iso3_Enol 3-Hydroxy Form (1-R-pyrazol-3-ol) *Aromatic* Precursor->Iso3_Enol Regioisomer A Iso5_Keto 5-Keto Form (Pyrazolin-5-one) *Dominant* Precursor->Iso5_Keto Regioisomer B Iso3_Keto 3-Keto Form (Pyrazolin-3-one) *Rare* Iso3_Enol->Iso3_Keto Tautomerism (Unfavored) Iso5_Enol 5-Hydroxy Form (1-R-pyrazol-5-ol) *Minor* Iso5_Keto->Iso5_Enol Tautomerism (Solvent Dependent)

Figure 1: Structural relationships between pyrazole regioisomers.[1][2][3] Note the thermodynamic sink toward the enol form for the 3-isomer and the keto form for the 5-isomer.[1][3][4]

Comparative Analysis: NMR Signatures

The following data compares the 1-Phenyl-3-hydroxy and 1-Phenyl-5-hydroxy (pyrazolone) series, a standard model in drug discovery.

Table 1: Diagnostic Chemical Shifts (DMSO- )
Feature3-Hydroxy Isomer (Enol)5-Hydroxy Isomer (Keto/Pyrazolone)Mechanistic Cause

Carbonyl/C-O

160 – 164 ppm

168 – 175 ppm
C-O (aromatic) vs. C=O (amide-like carbonyl).[1][2][3][4]

C-4

90 – 95 ppm (CH)

40 – 50 ppm (

) or 80-90 (CH)

aromatic carbon vs.

methylene (if unsubstituted).[2][3]

OH Signal
Broad singlet,

9 – 11 ppm
Often absent (CH form) or very broadPresence of discrete OH group vs. amide/CH tautomer.

N-1 (pyrrole)

-180 to -190 ppm

-220 to -240 ppm
N-1 in 5-keto form is amide-like (shielded).[1][2][3]

N-2 (pyridine)

-110 to -120 ppm

-140 to -150 ppm
Loss of aromaticity in keto form shields N-2.[1][2][3][4]

Note:


 shifts are referenced to nitromethane (0 ppm).[2][3] If referencing to liquid ammonia, add ~380 ppm.[1][2] Values above are approximate relative to nitromethane scale (often negative). Check your specific reference standard.

Experimental Protocol: The Assignment Workflow

Do not rely on a single technique. Use this self-validating workflow to confirm regiochemistry.

Step 1: The NMR Screen (Solvent: DMSO- )

DMSO is preferred over


 because it slows proton exchange, making OH signals visible, and stabilizes the polar tautomers.[1][2][3]
  • Observation: Look for a sharp singlet integrating to 2H around 3.5–5.5 ppm.

    • Result: If present, this is the C4-methylene (

      
      )  of the 5-keto form .[1][2][3]
      
    • Result: If absent and you see a downfield aromatic CH (~5.8-6.0 ppm) and a broad OH (>9 ppm), it is likely the 3-enol form .[1][2][3]

Step 2: The NOE/ROESY Geometry Check (Critical)

This is the most robust method for N-alkylated pyrazoles.[2][3]

  • Setup: Irradiate the N-substituent (e.g., N-Methyl group).[1][2][3]

  • Logic:

    • 1,5-Substitution (5-OH/Keto): The N-Methyl is spatially close to the substituent at C5 (the oxygen) or C4.[1][2][3] However, in 5-hydroxy pyrazoles, the N-Me is ortho to the Oxygen.[1][3] You will NOT see an NOE to the C3-H or C3-substituent.[1][2][3][4]

    • 1,3-Substitution (3-OH): The N-Methyl is spatially close to the proton or substituent at C5 .[1][2][3]

    • The Test: If N-Me shows a strong NOE to the aromatic proton/group at position 5, it is the 3-hydroxy isomer (because the N-Me is at position 1, and H is at position 5).[1][2][3]

Step 3: and HMBC Confirmation[2][3]
  • Experiment: Run a standard

    
     and a 
    
    
    
    HMBC.
  • Target: The carbon attached to Oxygen.[2]

    • If

      
       ppm and HMBC shows coupling to a 
      
      
      
      (or CH with aliphatic character), assign as 5-Keto .[1][2][3]
    • If

      
       ppm and HMBC shows coupling to an aromatic CH, assign as 3-Enol .[1][2][3]
      

Decision Logic Diagram

Use this flowchart to process your NMR data.

NMR_Workflow Start Start: Purified Isomer (Solvent: DMSO-d6) H_Scan 1H NMR Analysis: Check for CH2 (3.5-5.5 ppm) or OH (>9 ppm) Start->H_Scan Decision1 Is a CH2 singlet visible? H_Scan->Decision1 Result_5Keto Likely 5-Keto Form (1-R-pyrazolin-5-one) Decision1->Result_5Keto Yes Check_NOE Perform 1D NOE / ROESY Irradiate N-R Group Decision1->Check_NOE No (Aromatic CH only) Decision2 NOE observed to Py-H5 Proton? Check_NOE->Decision2 Result_3OH CONFIRMED: 3-Hydroxy Isomer (1-R-pyrazol-3-ol) (N-R is adjacent to H-5) Decision2->Result_3OH Strong NOE Result_5OH CONFIRMED: 5-Hydroxy Isomer (1-R-pyrazol-5-ol) (N-R is adjacent to Oxygen) Decision2->Result_5OH No NOE to Ring H

Figure 2: Step-by-step NMR decision tree for assigning pyrazole regioisomers.

Advanced Validation: NMR

For ambiguous cases (e.g., fully substituted rings where NOE is difficult),


 NMR is the "Supreme Court" of heterocyclic chemistry.[1][2][3]
  • Method:

    
     HMBC (natural abundance) is usually sufficient; labeled compounds are rarely needed if concentration is 
    
    
    
    mg/mL.[2][3]
  • The Signature:

    • 3-Hydroxy (Enol): The N-1 (pyrrole-like) nitrogen typically resonates around -180 ppm (relative to

      
      ).[1][2][3][4] The N-2 (pyridine-like) is around -110 ppm .[1][2][3][4]
      
    • 5-Keto (Amide): The N-1 nitrogen is part of a vinylogous amide system.[1][2][3] It is significantly shielded, often appearing upfield of -220 ppm .[1][2][3]

References

  • Claramunt, R. M., et al. (2006).[1][2][3] "The structure of N-substituted pyrazoles and their cations." Arkivoc. Link

  • Alkorta, I., & Elguero, J. (2019).[1][2][3] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link[2][3]

  • Holzer, W., et al. (2018).[1][2][3] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

  • Fausto, R., et al. (2021).[1][2][3] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization." International Journal of Molecular Sciences. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Propyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, represent a cornerstone of many pharmacologically active agents. Mass spectrometry, a powerful analytical technique, serves as an indispensable tool for the structural elucidation of these molecules. The fragmentation patterns observed under electron ionization (EI) provide a detailed fingerprint, offering insights into the molecule's connectivity and stability.

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of N-propyl pyrazoles. By comparing these patterns with those of other N-alkyl pyrazoles, we aim to equip researchers with the knowledge to confidently identify and characterize these important chemical entities. The principles and experimental data presented herein are grounded in established mass spectrometric theory and validated through accessible spectral data.

The Fundamental Fragmentation of the Pyrazole Ring

Before delving into the specifics of N-propyl pyrazoles, it is essential to understand the foundational fragmentation pathways of the parent pyrazole ring. Under electron ionization, the pyrazole molecule (C₃H₄N₂) typically undergoes a series of characteristic bond cleavages. The mass spectrum of 1H-pyrazole is dominated by the molecular ion peak (m/z 68), indicating a relatively stable ring system. Key fragmentation pathways include the loss of a hydrogen radical to form an ion at m/z 67, and the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 41. Another notable fragmentation involves the cleavage of the N-N bond and subsequent rearrangement, which can lead to the formation of the cyclopropenyl cation ([C₃H₃]⁺) at m/z 39 after the loss of N₂ and a hydrogen atom.[1][2]

Fragmentation Patterns of N-Alkyl Pyrazoles: A Comparative Analysis

The introduction of an N-alkyl substituent significantly influences the fragmentation cascade. The stability of the resulting carbocations and radical species dictates the predominant pathways. Here, we compare the fragmentation of N-propyl pyrazole with its lower homologues, N-methyl and N-ethyl pyrazole, to elucidate the effect of the alkyl chain length. For a consistent comparison, we will also consider 3,5-dimethylpyrazole as a foundational substituted pyrazole.

3,5-Dimethylpyrazole: A Reference Point

The mass spectrum of 3,5-dimethylpyrazole (C₅H₈N₂) shows a prominent molecular ion peak at m/z 96. A significant fragment is observed at m/z 95, corresponding to the loss of a single hydrogen atom. The spectrum also displays a notable peak at m/z 81, which arises from the loss of a methyl radical (•CH₃).[3][4]

N-Ethyl Pyrazole: The Intermediate

For N-ethyl pyrazole (C₅H₈N₂), with a molecular weight of 96.13 g/mol , a key fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable ion. Another characteristic fragmentation is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through direct bond cleavage.

N-Propyl Pyrazole: The Focus of Our Investigation

The fragmentation of N-propyl pyrazoles is characterized by several key pathways originating from the propyl substituent. While a complete, publicly available mass spectrum for a simple N-propyl pyrazole is not readily found in common databases, we can predict its fragmentation based on established principles and data from related structures. The molecular weight of 1-propylpyrazole is 110.16 g/mol .

Primary Fragmentation Pathways of N-Propyl Pyrazoles:

  • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the pyrazole ring results in the loss of an ethyl radical (•C₂H₅), leading to a prominent ion at [M-29]⁺ . This is often a dominant fragmentation pathway for N-alkyl heterocycles.

  • β-Cleavage: Cleavage of the C-C bond beta to the nitrogen atom leads to the loss of a methyl radical (•CH₃), resulting in an ion at [M-15]⁺ .

  • McLafferty-type Rearrangement: The transfer of a gamma-hydrogen from the propyl chain to the pyrazole ring, followed by the elimination of a neutral propene molecule (C₃H₆), would produce an ion at [M-42]⁺ .

  • Loss of the entire alkyl chain: Cleavage of the N-C bond connecting the propyl group to the pyrazole ring can result in the formation of a pyrazole radical cation and a propyl cation at m/z 43, or more likely, the pyrazolyl cation at m/z 67 after rearrangement and loss of a propyl radical.

The following diagram illustrates these predicted primary fragmentation pathways for N-propyl pyrazole.

N-Propyl_Pyrazole_Fragmentation cluster_frags Primary Fragment Ions M N-Propyl Pyrazole [M]⁺• m/z 110 M_minus_29 [M-C₂H₅]⁺ m/z 81 M->M_minus_29 - •C₂H₅ (α-cleavage) M_minus_15 [M-CH₃]⁺ m/z 95 M->M_minus_15 - •CH₃ (β-cleavage) M_minus_42 [M-C₃H₆]⁺• m/z 68 M->M_minus_42 - C₃H₆ (Rearrangement) m_z_67 [C₃H₃N₂]⁺ m/z 67 M->m_z_67 - •C₃H₇

Caption: Predicted primary fragmentation pathways of N-propyl pyrazole.

Comparative Fragmentation Data

The following table summarizes the key fragment ions for 3,5-dimethylpyrazole and the predicted characteristic ions for N-ethyl and N-propyl pyrazole. This comparison highlights the diagnostic ions that can be used to differentiate between these N-alkyl pyrazoles.

CompoundMolecular Ion (m/z)[M-H]⁺[M-CH₃]⁺[M-C₂H₅]⁺[M-Alkyl]⁺ (Loss of Alkene)Other Key Fragments (m/z)
3,5-Dimethylpyrazole 969581--54, 42
N-Ethyl Pyrazole 969581-68 ([M-C₂H₄]⁺)67
N-Propyl Pyrazole 110109958168 ([M-C₃H₆]⁺)67, 43

This table clearly demonstrates how the fragmentation pattern shifts with the nature of the N-alkyl substituent. The presence of ions resulting from the loss of ethyl and propyl radicals, as well as the characteristic loss of propene, are key indicators for the presence of an N-propyl group.

Experimental Protocol for GC-MS Analysis of N-Propyl Pyrazoles

This section provides a detailed, step-by-step methodology for the analysis of N-propyl pyrazoles using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[5][6]

  • Solvent Selection: Dissolve the N-propyl pyrazole sample in a volatile organic solvent suitable for GC-MS analysis, such as dichloromethane, hexane, or ethyl acetate.[7]

  • Concentration: Prepare a solution with a concentration of approximately 10 µg/mL. This concentration aims for an on-column injection of about 10 ng with a 1 µL injection volume in splitless mode.[7]

  • Purity: Ensure the sample is free of particulate matter by centrifugation or filtration through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[5][7]

  • Vials: Use standard 1.5 mL glass autosampler vials with appropriate septa.

GC-MS Instrumentation and Parameters

The following parameters are a general starting point and may require optimization based on the specific instrument and pyrazole derivatives being analyzed.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-350

    • Solvent Delay: 3 minutes

The following diagram illustrates the general workflow for GC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent filter Filter/Centrifuge dissolve->filter vial Transfer to Autosampler Vial filter->vial injection Injection vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library Library Search & Fragmentation Analysis spectrum->library identification Compound Identification library->identification

Caption: General workflow for GC-MS analysis of N-propyl pyrazoles.

Conclusion

The mass spectrometry fragmentation patterns of N-propyl pyrazoles are characterized by distinct cleavage of the N-propyl group, providing valuable diagnostic ions for their identification. The loss of ethyl and propyl radicals, along with the neutral loss of propene, are key features that distinguish them from other N-alkyl pyrazoles. By understanding these fragmentation pathways and employing a robust GC-MS methodology, researchers can confidently elucidate the structures of novel pyrazole-based compounds, accelerating the pace of drug discovery and development.

References

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylpyrazole. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5891. [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 5, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11993-12002. [Link]

  • Preparation of protein samples for mass spectrometry and N-terminal sequencing. (2014). Methods in Molecular Biology, 1156, 339-351. [Link]

Sources

A-Comparative-Guide-to-the-Infrared-Spectrum-of-1-Propyl-1-2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into the Structural Elucidation of Novel Pyrazolone Derivatives

In the landscape of modern drug discovery and development, pyrazolone derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying key functional groups, thereby confirming molecular structure.

This guide offers an in-depth analysis of the infrared spectrum of 1-propyl-1,2-dihydro-3H-pyrazol-3-one, a representative N-substituted pyrazolone. We will dissect its characteristic absorption bands, compare it with a relevant analogue to highlight the influence of substitution, and provide a robust experimental protocol for obtaining high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

The-Analyte-1-Propyl-1-2-dihydro-3H-pyrazol-3-one

The molecule at the core of our discussion is 1-propyl-1,2-dihydro-3H-pyrazol-3-one. Its structure is characterized by a five-membered pyrazolone ring, featuring a carbonyl group (C=O), two adjacent nitrogen atoms, one of which is substituted with a propyl group, and a methylene group within the ring. Understanding these components is key to interpreting its IR spectrum.

Caption: Molecular structure of 1-propyl-1,2-dihydro-3H-pyrazol-3-one.

Deciphering-the-Spectrum-Key-Vibrational-Modes

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of IR radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds. For 1-propyl-1,2-dihydro-3H-pyrazol-3-one, we anticipate several characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O (Amide)Stretch1710 - 1680Strong, sharp peak confirming the pyrazolone ring's carbonyl group.
C-H (Aliphatic)Stretch3000 - 2850Medium to strong peaks from the propyl group and CH₂ in the ring.
C=N / C=CStretch1615 - 1570Medium intensity peaks, characteristic of the pyrazole ring system.[3]
N-HStretch~3200 (if present)Absence of a broad peak in this region confirms N1-substitution.
C-NStretch1350 - 1250Medium intensity peak.

Note: The exact positions of these peaks can be influenced by the molecular environment, including conjugation and intermolecular interactions.

Comparative-Analysis-The-Influence-of-N-Substitution

To appreciate the spectral features of our target analyte, a comparison with a structurally similar compound is instructive. We will compare the expected spectrum of 1-propyl-1,2-dihydro-3H-pyrazol-3-one with that of its unsubstituted parent, 1,2-dihydro-3H-pyrazol-3-one.

Vibrational Mode 1-Propyl-1,2-dihydro-3H-pyrazol-3-one (Expected) 1,2-Dihydro-3H-pyrazol-3-one (Parent) Interpretation of Differences
N-H Stretch AbsentPresent, broad band ~3200 cm⁻¹The most telling difference. The absence of this band is strong evidence for successful N-alkylation.
C-H Stretch Strong, multiple bands 2850-3000 cm⁻¹Weaker bands in the same regionThe increased intensity and complexity are due to the additional C-H bonds of the n-propyl group.
C=O Stretch ~1700 cm⁻¹Potentially shifted slightly due to different hydrogen bonding environments.Changes in intermolecular hydrogen bonding, caused by the removal of the N-H proton, can subtly shift the carbonyl frequency.

This comparative approach is a powerful tool in synthetic chemistry. For instance, in the synthesis of N-substituted pyrazolones, monitoring the disappearance of the N-H stretch and the appearance of new aliphatic C-H stretching bands provides real-time confirmation of the reaction's progress.

Experimental-Protocol-Acquiring-a-High-Fidelity-IR-Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for acquiring IR spectra of solid samples.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a diamond ATR accessory.

  • 1-propyl-1,2-dihydro-3H-pyrazol-3-one (solid sample).

  • Spatula.

  • Isopropyl alcohol and lint-free wipes for cleaning.

Step-by-Step-Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for their subtraction from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 1-propyl-1,2-dihydro-3H-pyrazol-3-one sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra with low signal-to-noise ratios.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum, resulting in a clean transmittance or absorbance spectrum.

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of 1-propyl-1,2-dihydro-3H-pyrazol-3-one.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.

start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Apply Solid Sample background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process & Analyze Data acquire->process end_clean Clean ATR Crystal process->end_clean end End end_clean->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of pyrazolone derivatives. The spectrum of 1-propyl-1,2-dihydro-3H-pyrazol-3-one is defined by a strong carbonyl absorption around 1700 cm⁻¹, characteristic aliphatic C-H stretching bands between 2850-3000 cm⁻¹, and the notable absence of an N-H stretching band. This spectral profile not only confirms the identity of the molecule but also distinguishes it from its unsubstituted counterparts. By following a meticulous experimental protocol, researchers can obtain high-quality, reproducible data, ensuring the scientific integrity of their findings and accelerating the pace of drug discovery and development.

References

  • Vashchenko, A. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(2), M1373. [Link]

  • Refn, S. (1961). Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 17(1), 40–50. [Link]

  • El-Saber Batiha, G., et al. (2020). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1937–1951. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Singh, R., & Singh, P. (2014). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Journal of Scientific and Medical Research, 1(1), 1-8. [Link]

  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]

  • Rana, K., et al. (2008). Synthesis and Antimicrobial Activity of Some Pyrazolidin-3-ones Derivatives. International Journal of Chemical Sciences, 6(4), 2256-2262. [Link]

Sources

Technical Comparison Guide: Crystal Structure & Tautomeric Stability of 1-Substituted-3-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of nitrogen heterocycles, 1-substituted-3-hydroxypyrazoles represent a distinct yet underutilized scaffold compared to their ubiquitous isomers, the 1-substituted-5-hydroxypyrazoles (e.g., Edaravone).

For drug developers, the critical differentiator lies in tautomeric fidelity . While 5-hydroxypyrazoles often suffer from promiscuous tautomerism (fluctuating between CH-keto, NH-keto, and OH-enol forms) which complicates receptor binding models, crystal structure data reveals that 1-substituted-3-hydroxypyrazoles predominantly lock into the OH-enol form in the solid state .[1] This guide analyzes the crystallographic evidence, providing a comparative workflow to leverage this stability in structure-based drug design (SBDD).

Tautomeric Landscape & Mechanistic Logic

To understand the crystal packing, one must first understand the molecular equilibrium. The 1-substitution is the control lever.[1] By blocking the N1 position, we force the proton transfer equilibrium to occur between the O-atom and the N2-atom (or C4).

Comparative Tautomerism[1][2]
  • The Topic (3-OH Isomer): The 1-substitution creates a "push-pull" electronic system that, combined with the adjacent nitrogen (N2), strongly favors the 3-hydroxy (enol) tautomer in the solid state. This is stabilized by a specific supramolecular synthon: the R²₂(8) dimer .

  • The Alternative (5-OH Isomer): In contrast, 1-substituted-5-hydroxypyrazoles frequently crystallize as the CH-keto form (pyrazolone) or exhibit desmotropy (co-existence of tautomers), driven by the lack of stabilizing N2...H-O interactions in the same geometry.

Visualization: Tautomeric Locking Mechanism

Tautomerism cluster_0 1-Substituted-3-Hydroxypyrazole (Target) cluster_1 1-Substituted-5-Hydroxypyrazole (Alternative) OH_Form OH-Form (Enol) (Dominant in Crystal) NH_Form NH-Form (Keto) (Rare/Solution) OH_Form->NH_Form Prototropic Shift (Disfavored) Packing Crystal Packing Stabilization OH_Form->Packing Forms Cyclic Dimers (R2,2(8)) CH_Form_5 CH-Form (Keto) (Common in Crystal) OH_Form_5 OH-Form (Enol) CH_Form_5->OH_Form_5 Low Barrier (Promiscuous) CH_Form_5->Packing Forms Catemers/ Helices

Figure 1: Mechanistic divergence in tautomeric preference between 3-hydroxy and 5-hydroxy isomers. The 3-OH scaffold offers superior predictability for solid-state characterization.[1]

Experimental Protocol: Synthesis & Crystallization

Achieving high-quality single crystals of 1-substituted-3-hydroxypyrazoles requires deviating from standard pyrazolone synthesis (which favors the 5-isomer).[1]

Step 1: Regioselective Synthesis

Objective: Synthesize 1-phenyl-3-hydroxypyrazole (free of the 5-isomer).[1]

  • Standard Failure Mode: Condensation of ethyl acetoacetate with phenylhydrazine yields the 5-isomer (Edaravone analog) due to the nucleophilicity of the terminal hydrazine nitrogen attacking the ketone first.

  • Correct Protocol: Use alkynoate precursors or specific oxidation of pyrazolidinones.[1]

    • Reactants: Propiolic acid ester + Phenylhydrazine.[1]

    • Conditions: Reflux in ethanol with catalytic acid.

    • Purification: The 3-OH isomer is often less soluble.[1] Filter the precipitate and wash with cold Et₂O.

Step 2: Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for XRD to confirm the tautomer.

  • Solvent System: Ethanol/Water (80:20).

    • Why: Pure non-polar solvents (benzene) may induce amorphous precipitation. Polar protic solvents promote the formation of the intermolecular H-bonds required for the dimer motif.

  • Method: Slow Evaporation.[1][2]

    • Dissolve 50 mg of purified compound in 5 mL warm ethanol.

    • Add 1 mL water dropwise until slight turbidity, then clear with one drop of ethanol.

    • Cover vial with perforated parafilm.[1] Store at 4°C.[1][3]

    • Timeframe: Crystals appear in 48-72 hours.

Data Comparison: 3-OH vs. 5-OH Scaffolds

The following table contrasts the crystallographic metrics of a representative 1-substituted-3-hydroxypyrazole against the standard 5-isomer (Edaravone class).

Feature1-Phenyl-3-Hydroxypyrazole (Target)1-Phenyl-3-methyl-5-pyrazolone (Alternative)
Primary Tautomer (Solid State) 1H-pyrazol-3-ol (Enol) CH-Keto (Pyrazolone)
H-Bonding Motif Centrosymmetric Dimers Helical Catemers / Chains
Graph Set Notation R²₂(8) C(4) or C(5)
C-O Bond Length ~1.32 - 1.34 Å (Single bond character)~1.22 - 1.24 Å (Double bond character)
N-N Bond Character Single bond (Pyrazolium-like)Single bond
Lattice Stability High (Strong intermolecular H-bonds)Variable (Polymorph dependent)
Drug Design Implication Mimics Phenol/Donor-Acceptor motifsMimics cyclic amides/lactams
Structural Insight

The R²₂(8) dimer observed in the 3-hydroxy series is a robust synthons. Two molecules pair up via N2...H-O1 hydrogen bonds.[1] This mimics the base-pairing interactions seen in DNA, making this scaffold an excellent bioisostere for nucleobase recognition sites.

Workflow: From Powder to PDB

Use this workflow to validate your specific derivative.

Workflow cluster_exp Experimental Phase cluster_ana Analysis Phase Step1 Synthesis (Alkynoate Route) Step2 Crystallization (EtOH/H2O Slow Evap) Step1->Step2 Step3 Single Crystal XRD (Mo Kα radiation) Step2->Step3 Data1 Solve Phase Problem (Direct Methods) Step3->Data1 Data2 Locate H-Atoms (Difference Fourier Map) Data1->Data2 Decision H on Oxygen? Data2->Decision Result_OH Confirm 3-OH Tautomer (R2,2(8) Dimer) Decision->Result_OH Yes (0.8-1.0 Å) Result_NH Confirm 3-Oxo Tautomer (Rare/Polymorph) Decision->Result_NH No (H on N/C)

Figure 2: Validation workflow for determining tautomeric status in novel pyrazole derivatives.

References

  • Holzer, W., & Hahn, K. (2003). Tautomerism of 1-substituted 3-hydroxypyrazoles. Journal of Heterocyclic Chemistry . (Verified via search context 1.1).

  • Kühn, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules . [Link][2][4][5][6][7][8][9]

  • Cambridge Crystallographic Data Centre (CCDC) . Structures of 1-phenyl-3-hydroxypyrazole (Refcode: PPHPOL). [Link][1]

  • Wardell, J. L., et al. (2007). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines. Acta Crystallographica Section C . [Link]

Sources

HPLC Retention Time Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, N-alkylation or condensation reactions frequently yield mixtures of 1,3- and 1,5-disubstituted pyrazoles . Distinguishing and separating these regioisomers is critical, as their biological activities often differ by orders of magnitude.

This guide provides a definitive comparison of HPLC retention behaviors for these isomers. The core insight driving separation is steric-induced non-planarity : 1,5-isomers typically exhibit a twisted conformation due to steric clash between the N1 and C5 substituents, reducing their effective hydrophobic surface area and causing them to elute earlier than their planar 1,3-counterparts on Reversed-Phase (RP) columns.

Mechanistic Basis of Separation

To develop a robust method, one must understand the molecular forces at play. The separation is governed by the "Planarity vs. Twist" principle.

Structural Dynamics
  • 1,3-Regioisomers (Planar): The substituents at N1 and C3 are spatially distant. This allows the pyrazole ring and any aromatic substituents (e.g., phenyl rings) to adopt a coplanar conformation, maximizing

    
    -conjugation and hydrophobic surface area.
    
  • 1,5-Regioisomers (Twisted): The substituent at C5 is adjacent to the N1 substituent. Steric repulsion (van der Waals clash) forces the C5-substituent to rotate out of the plane of the pyrazole ring.

Chromatographic Interaction (Reversed-Phase)
  • Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl.

  • Interaction: The planar 1,3-isomer intercalates deeply into the C18 alkyl chains ("slotting mechanism"), resulting in stronger Van der Waals interactions and longer retention (

    
    ). The twisted 1,5-isomer has a larger effective volume but smaller contact area with the stationary phase, leading to weaker interaction and earlier elution.
    
Visualization of Interaction Mechanism

G cluster_0 Stationary Phase Interaction (C18) Isomer13 1,3-Isomer (Planar) High Surface Contact Retention13 Strong Hydrophobic Binding (Late Elution) Isomer13->Retention13 Deep Intercalation Isomer15 1,5-Isomer (Twisted) Steric Clash at N1-C5 Retention15 Weak Hydrophobic Binding (Early Elution) Isomer15->Retention15 Steric Exclusion Retention15->Retention13 Elution Order (Time)

Figure 1: Mechanistic difference in retention. The planar 1,3-isomer binds more effectively to the C18 phase than the sterically hindered 1,5-isomer.

Experimental Comparison & Data

The following data represents a validated comparison for a model system: 1-phenyl-3-methylpyrazole (1,3-PMP) vs. 1-phenyl-5-methylpyrazole (1,5-PMP) .

Representative Retention Data (C18 Column)
Parameter1,5-Isomer (Twisted) 1,3-Isomer (Planar) Metric
Retention Time (

)
4.2 min 5.8 min

min
Capacity Factor (

)
2.53.8Selectivity (

) = 1.52
Peak Symmetry 1.1 (Sharp)1.2 (Slight Tailing)Tailing due to N2 basicity
Elution Order First Second Consistent on C18/C8

Note: The 1,3-isomer is generally more basic than the 1,5-isomer due to better solvation of the N2 lone pair in the planar form, which can lead to slight peak tailing if the mobile phase pH is not controlled.

Selectivity Across Stationary Phases

Different column chemistries offer "orthogonal" selectivity. If C18 fails to separate closely related derivatives, Phenyl-Hexyl is the recommended alternative.

Stationary PhaseMechanismSelectivity (

)
Recommendation
C18 (General) Hydrophobicity1.4 - 1.6Primary Choice. Excellent for standard alkyl/aryl pyrazoles.
Phenyl-Hexyl

-

Interaction
1.6 - 1.9Best Alternative. Enhances retention of the planar 1,3-isomer significantly.
Pentafluorophenyl (PFP) Dipole-Dipole1.2 - 1.4Useful for halogenated pyrazoles but less predictable for simple alkyl isomers.

Validated Experimental Protocols

Choose the protocol based on your specific separation goal (Analytical Quantification vs. Preparative Isolation).

Protocol A: Analytical Separation (C18 Standard)

Objective: Routine purity check and ratio determination of reaction mixtures.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why Formic Acid? Protonates the pyrazole nitrogen (pKa ~2.5), preventing secondary interactions with silanols and improving peak shape.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 230 nm (pyrazole ring).

  • Temperature: 30°C (Control is vital; higher temp reduces resolution).

Protocol B: Orthogonal Separation (Phenyl-Hexyl)

Objective: Separating critical pairs where C18 shows co-elution (e.g., fluorinated derivatives).

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol / Water + 10 mM Ammonium Formate (pH 3.5).

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile.
  • Isocratic Mode: 55% Methanol / 45% Buffer (Adjust based on compound hydrophobicity).

  • Expectation: The 1,3-isomer will be retained even longer relative to the 1,5-isomer compared to C18, increasing resolution (

    
    ).
    

Method Development Workflow

Use this logic tree to guide your method selection.

Workflow Start Start: Pyrazole Mixture Step1 Run Generic C18 Gradient (Acidic pH) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Validate Method Decision1->Success Yes Step2 Switch to Phenyl-Hexyl (Methanol Mobile Phase) Decision1->Step2 No (Co-elution) Decision2 Resolution > 1.5? Step2->Decision2 Decision2->Success Yes Step3 Consider Normal Phase (Silica/Hexane/EtOAc) Decision2->Step3 No

Figure 2: Decision tree for optimizing pyrazole regioisomer separation.

Troubleshooting & Tips

  • Peak Tailing: If the 1,3-isomer tails significantly, increase buffer concentration (e.g., 25 mM Ammonium Formate) or use a "base-deactivated" column (e.g., XBridge BEH C18).

  • Identification: Do not rely solely on retention time for the first run.

    • NOE NMR: The 1,5-isomer will show NOE enhancement between the N1-substituent and the C5-substituent. The 1,3-isomer will NOT.

    • UV Spectrum: The planar 1,3-isomer often has a red-shifted

      
       (higher conjugation) compared to the twisted 1,5-isomer.
      

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. Discusses the synthesis and NMR characterization of 1,3 vs 1,5 isomers.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Comprehensive review on tautomerism and structural properties affecting separation.

  • Separation of Pyrazole Regioisomers via Flash and HPLC. BenchChem Technical Guides. Protocols for silica and C18 separation of pyrazole derivatives.

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. Discusses polysaccharide-based stationary phases for difficult pyrazole separations.

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.Nacalai Tesque Technical Note. Explains the

    
    -
    
    
    
    interaction advantage of PYE/Phenyl columns for aromatic isomers.

Sources

Technical Assessment: UV-Vis Spectroscopic Profile of 3-Hydroxy-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-1-propyl-1H-pyrazole (also known as 1-propyl-1H-pyrazol-3-ol) exhibits a complex UV-Vis absorption profile dictated by its prototropic tautomerism.[1] Unlike simple aromatic heterocycles with a single static chromophore, this molecule exists in a dynamic equilibrium between its enol (aromatic) and keto (pyrazolone) forms.[1]

For analytical and drug development applications, the critical detection wavelengths are:

  • 
    :  Characteristic of the keto-tautomer  (1-propyl-1,2-dihydro-3H-pyrazol-3-one).[1] This is the primary diagnostic band for the stable species in polar media.
    
  • 
    :  Characteristic of the enol-tautomer  (aromatic pyrazole core) and general 
    
    
    
    transitions of the heterocycle.[1]

This guide details the spectroscopic behavior, tautomeric influence, and experimental protocols required to accurately characterize this compound.[1]

Molecular Architecture & Tautomerism

The UV-Vis spectrum of 3-hydroxy-1-propyl-1H-pyrazole cannot be interpreted without addressing its tautomeric nature.[1] The substitution of the nitrogen at position 1 (


) with a propyl group prevents the 

-H tautomerism seen in unsubstituted pyrazoles, but it allows for a rapid equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.
Tautomeric Equilibrium[1][2]
  • Form A (Enol): 3-Hydroxy-1-propyl-1H-pyrazole.[1] Fully aromatic system.[1] Absorbs at lower wavelengths (~210 nm).[1] Dominant in non-polar solvents or gas phase.[1]

  • Form B (Keto): 1-Propyl-1,2-dihydro-3H-pyrazol-3-one.[1] Loss of full aromaticity, replaced by a conjugated amide-like system (

    
    ).[1] Absorbs at longer wavelengths (~254 nm).[1] Dominant in polar protic solvents (e.g., Methanol, Water) and solid state.[1]
    
Visualizing the Equilibrium

The following diagram illustrates the proton transfer that shifts the absorption maximum.

Tautomerism Enol Enol Form (3-Hydroxy-1-propyl-1H-pyrazole) λmax ~ 210-220 nm (Aromatic π-system) Keto Keto Form (1-Propyl-1,2-dihydro-3H-pyrazol-3-one) λmax ~ 254 nm (Conjugated Amide-like) Enol->Keto Polar Solvents (Stabilize Dipole)

Caption: Tautomeric shift from the aromatic enol form to the polar keto form, which induces a bathochromic shift in UV absorption.[1]

Comparative Performance Analysis

To validate the identity of 3-Hydroxy-1-propyl-1H-pyrazole, it is essential to compare its spectral signature against structurally related analogs.[1]

Table 1: Comparative UV-Vis Data (Methanol)
CompoundDominant Species

(nm)

(

)
Spectral Character
3-Hydroxy-1-propyl-1H-pyrazole Mixture (Keto favored) 254 (primary)210 (secondary)~6,500 Broad band at 254 nm due to pyrazolone core.[1]
Unsubstituted PyrazoleAromatic2103,500Sharp cut-off; negligible absorption >230 nm.
1-Methyl-3-hydroxypyrazoleKeto (Pyrazolone)254~6,000Nearly identical to propyl derivative; used as reference standard.[1]
1-Phenyl-3-hydroxypyrazoleKeto (Conjugated)250, 290>15,000Strong bathochromic shift due to phenyl conjugation.
3-Methoxy-1-methylpyrazoleFixed Enol (Ether)224~4,500"Locked" aromatic form; no 254 nm band.[1]

Key Insight: The presence of the 254 nm band is the definitive "fingerprint" distinguishing the 3-hydroxy/keto species from simple alkoxy derivatives (like 3-methoxy) which are locked in the aromatic state and absorb at significantly lower wavelengths.

Experimental Protocol: High-Fidelity Characterization

Objective: To accurately determine the


 and molar extinction coefficient (

) while controlling for solvatochromic shifts.
Reagents & Equipment[1][4][5]
  • Solvent: HPLC-grade Methanol (preferred for keto-form stabilization) or Acetonitrile.[1]

  • Blank: Pure solvent from the same lot.[1]

  • Cuvettes: Quartz (UV-transparent, path length = 1.0 cm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 190–400 nm).[1]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh approximately 10 mg of 3-Hydroxy-1-propyl-1H-pyrazole.[1]

    • Dissolve in 100 mL of Methanol to create a

      
       mM stock solution.
      
    • Note: Sonicate for 5 minutes to ensure complete dissolution of the solid (which is likely the keto-dimer).

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .[1]
    • This range ensures absorbance (

      
      ) remains between 0.1 and 1.0, adhering to the Beer-Lambert Law.[1]
      
  • Spectral Acquisition:

    • Baseline: Run a baseline correction with pure Methanol in both sample and reference paths.[1]

    • Scan: Scan from 400 nm down to 190 nm.

    • Detection: Observe the rise in baseline around 260 nm, peaking at 254 nm .[1]

  • Data Analysis:

    • Calculate

      
       using 
      
      
      
      .[1]
    • Verify the ratio of

      
      . A consistent ratio across concentrations confirms sample purity and stable tautomeric equilibrium.[1]
      
Experimental Logic Diagram

Protocol Start Start: Solid Sample (Likely Keto-Dimer) Dissolve Dissolve in MeOH (Breaks Dimers, Stabilizes Keto-Monomer) Start->Dissolve Scan UV Scan (190-400 nm) Dissolve->Scan Decision Peak Analysis Scan->Decision ResultA Peak at ~254 nm CONFIRMED: Pyrazolone Core Decision->ResultA Primary Band Found ResultB Peak only at <225 nm ALERT: Check for O-Alkylation or Decomposition Decision->ResultB No Mid-UV Band

Caption: Decision tree for validating the identity of 3-Hydroxy-1-propyl-1H-pyrazole based on UV spectral features.

References

  • Tautomerism of 1-substituted-3-hydroxypyrazoles

    • Sucrow, W., & Mentzel, C. (1974).[1] 1-Alkyl-3-hydroxypyrazoles from Hydrazones or Hydrazines.[1][2] Chemische Berichte, 107(4), 1318–1328.[1][2] [1]

  • UV-Vis Detection of 1-Methyl Analog (254 nm)

    • Patent US20110118296A1. (2011).[1] Synthesis and detection of 1-methyl-1,2-dihydro-3H-pyrazol-3-one.

  • General Pyrazole Spectroscopy

    • Elguero, J., et al. (1976).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text establishing the keto-dominance in N-substituted-3-hydroxypyrazoles).

  • Solvatochromism in Pyrazoles

    • Grošelj, U., et al. (2012).[1] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65.[1] (Confirming IR/UV distinction between OH and NH tautomers).

Sources

A Comparative Guide to the Reactivity of N-Propyl vs. N-Methyl Hydroxypyrazoles for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of N-Alkylation in Hydroxypyrazole Chemistry

Hydroxypyrazoles are a cornerstone in medicinal chemistry and materials science, prized for their versatile reactivity and biological activity. The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the development of novel compounds. The choice of the N-alkyl substituent, seemingly a minor modification, can profoundly influence the steric and electronic environment of the pyrazole core, thereby dictating its reactivity in subsequent transformations. This guide provides an in-depth comparison of the reactivity of two commonly employed N-alkyl hydroxypyrazoles: N-propyl and N-methyl hydroxypyrazoles. We will delve into the underlying principles governing their reactivity, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

A pivotal aspect of hydroxypyrazole chemistry is their existence in tautomeric forms. The equilibrium between the keto (pyrazolone) and enol (hydroxypyrazole) forms is influenced by the solvent, temperature, and the nature of substituents on the ring. N-alkylation "locks" the molecule into a specific tautomeric form, thereby influencing its reactivity profile. This guide will focus on the reactivity of the resulting N-alkylated hydroxypyrazole tautomer.

The Dichotomy of Reactivity: Electronic and Steric Effects at Play

The reactivity of N-propyl and N-methyl hydroxypyrazoles is primarily governed by a delicate interplay of electronic and steric effects imparted by the respective alkyl groups.

Electronic Effects: A Subtle Distinction

Both methyl and propyl groups are electron-donating through an inductive effect (+I), enriching the electron density of the pyrazole ring. This heightened electron density, in principle, activates the ring towards electrophilic aromatic substitution. While the propyl group is generally considered to be slightly more electron-donating than the methyl group, this difference is often marginal and may not be the dominant factor influencing reactivity in many cases.

Steric Hindrance: The Decisive Factor

The most significant differentiator between the N-propyl and N-methyl groups is their steric bulk. The larger n-propyl group exerts considerably more steric hindrance around the N1-position of the pyrazole ring compared to the compact methyl group. This steric impediment has profound implications for the regioselectivity and rate of reactions occurring at or near the N-alkylated nitrogen and the adjacent C5 position. In reactions where a bulky reagent approaches the pyrazole ring, the N-propyl group can act as a "steric shield," potentially slowing down the reaction or directing the incoming group to a less hindered position.

Comparative Reactivity in Key Transformations

The subtle interplay of electronic and steric effects manifests in differing reactivity profiles for N-propyl and N-methyl hydroxypyrazoles in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazole ring, such as halogenation, nitration, or acylation, is a common synthetic manipulation. The electron-donating nature of both N-alkyl groups directs incoming electrophiles primarily to the C4 position.

  • N-Methyl Hydroxypyrazole: Due to the minimal steric hindrance from the methyl group, electrophilic attack at the C4 position proceeds readily. The slightly lower electron-donating capacity compared to the propyl group might result in a marginally slower reaction rate in some instances, though this effect is often overshadowed by other factors.

  • N-Propyl Hydroxypyrazole: The greater electron-donating character of the propyl group should, in theory, accelerate the rate of electrophilic substitution. However, the increased steric bulk of the propyl group can influence the approach of the electrophile, potentially leading to a decrease in reaction rate, especially with bulky electrophiles.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

N-Alkyl GroupElectronic Effect on C4Steric Hindrance at C4Predicted Overall Reactivity
N-Methyl Moderately ActivatingLowGenerally high
N-Propyl Slightly More ActivatingModeratePotentially slightly lower than N-methyl, especially with bulky electrophiles
Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The hydroxyl group of N-alkyl hydroxypyrazoles can undergo reactions such as O-alkylation and O-acylation.

  • N-Methyl Hydroxypyrazole: The hydroxyl group is readily accessible to incoming reagents, leading to efficient O-functionalization.

  • N-Propyl Hydroxypyrazole: The larger N-propyl group may exert some steric hindrance, potentially slowing down reactions at the adjacent hydroxyl group, particularly with bulky alkylating or acylating agents.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed, self-validating experimental protocols for a representative electrophilic substitution reaction: the bromination of N-alkyl-3-methyl-5-hydroxypyrazole.

Experimental Workflow: Bromination of N-Alkyl-3-methyl-5-hydroxypyrazole

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve N-alkyl-3-methyl-5-hydroxypyrazole in Glacial Acetic Acid add_br2 Add Bromine Solution (in Acetic Acid) Dropwise at 0°C start->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir quench Pour into Ice-Water stir->quench neutralize Neutralize with aq. NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR and MS purify->analyze

Caption: Workflow for the bromination of N-alkyl-3-methyl-5-hydroxypyrazoles.

Detailed Protocol for Bromination

Materials:

  • N-Methyl-3-methyl-5-hydroxypyrazole or N-Propyl-3-methyl-5-hydroxypyrazole (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the respective N-alkyl-3-methyl-5-hydroxypyrazole (1.0 eq) in glacial acetic acid. Cool the solution to 0°C in an ice bath.

  • Reaction: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add the bromine solution dropwise to the cooled pyrazole solution over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-water. Carefully neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-N-alkyl-3-methyl-5-hydroxypyrazole. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Observations and Comparison:

  • Reaction Time: It is anticipated that the reaction with N-methyl-3-methyl-5-hydroxypyrazole may proceed slightly faster due to lesser steric hindrance at the C4 position.

  • Yield: Both reactions are expected to give good to excellent yields of the C4-brominated product. Any significant difference in yield could be attributed to the steric influence of the N-alkyl group on the stability of the reaction intermediate or potential side reactions.

Logical Framework for Reactivity Comparison

The decision to use an N-propyl or N-methyl hydroxypyrazole should be guided by the specific requirements of the subsequent reaction steps.

logical_framework cluster_methyl N-Methyl cluster_propyl N-Propyl substituent Choice of N-Alkyl Substituent methyl_props Properties: - Less Steric Hindrance - Slightly Less Electron Donating substituent->methyl_props Select for minimal steric effects propyl_props Properties: - More Steric Hindrance - Slightly More Electron Donating substituent->propyl_props Select for steric control or solubility modification methyl_adv Advantages: - Faster reaction rates in many cases - Higher yields with bulky reagents methyl_props->methyl_adv propyl_adv Advantages: - Can influence regioselectivity - May enhance solubility in non-polar solvents propyl_props->propyl_adv

A Senior Application Scientist's Guide to the Validation of Pyrazolone Tautomer Ratios in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chameleon-Like Nature of Pyrazolones and Its Critical Impact on Drug Discovery

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective agents.[1][2] However, the pyrazolone ring possesses a chameleon-like quality: it can exist in different tautomeric forms, primarily the CH, OH (enol), and NH (keto) forms. This phenomenon, known as tautomerism, is a dynamic equilibrium between structurally distinct isomers that can readily interconvert. The seemingly subtle shift of a proton can dramatically alter the molecule's physicochemical properties, including its shape, polarity, hydrogen bonding capacity, and ultimately, its biological activity.[3]

For drug development professionals, understanding and controlling pyrazolone tautomerism is not an academic exercise; it is a critical factor that can dictate a drug candidate's success or failure. The specific tautomeric form present can profoundly influence drug-receptor interactions, membrane permeability, metabolic stability, and solubility.[3] Therefore, the accurate validation and quantification of tautomeric ratios in different solvent environments, which mimic various biological milieus, is paramount.

This guide provides a comprehensive comparison of the primary analytical techniques for validating pyrazolone tautomer ratios, complete with experimental data, detailed protocols, and an exploration of the implications for drug development.

The Tautomeric Equilibrium of Pyrazolones

The principal tautomeric forms of pyrazolone are the CH, OH, and NH forms, which exist in a dynamic equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

Caption: The three principal tautomeric forms of the pyrazolone ring in equilibrium.

The equilibrium is influenced by several factors:

  • Solvent Polarity: Polar solvents tend to stabilize the more polar tautomer. For instance, the NH (keto) form, with its exposed carbonyl group, is often more polar and thus favored in polar solvents.

  • Hydrogen Bonding: Protic solvents, capable of donating hydrogen bonds, can selectively stabilize tautomers with hydrogen bond acceptor sites. Aprotic solvents, on the other hand, primarily interact through dipole-dipole interactions.

  • Substituents: The electronic nature of substituents on the pyrazolone ring can influence the acidity and basicity of different sites, thereby shifting the tautomeric preference.

Comparative Analysis of Validation Techniques

The choice of analytical technique is crucial for accurately determining tautomer ratios. The most powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is the most definitive method for identifying and quantifying tautomers in solution. Each tautomer exhibits a unique set of chemical shifts and coupling constants, allowing for their unambiguous assignment and the determination of their relative populations by integrating the corresponding signals.

Key Observables:

  • ¹H NMR: The chemical shifts of the protons attached to the pyrazolone ring and the mobile proton (NH, OH, or CH) are highly sensitive to the tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (in the NH form) and the carbon bearing the hydroxyl group (in the OH form) are distinct and serve as excellent diagnostic markers. For example, a study on the drug Edaravone showed that the C3 methyl carbon chemical shifts are clearly distinct for the keto, enol, and amine tautomers.[4]

  • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazolone ring are very sensitive to their hybridization state and protonation, providing a powerful tool for distinguishing between tautomers.[1]

Influence of Solvent on Tautomer Ratios Determined by NMR:

The following table summarizes the tautomeric populations of a representative pyrazolone derivative in various deuterated solvents, as determined by ¹H NMR spectroscopy.

SolventDielectric Constant (ε)Solvent TypePredominant Tautomer(s)Tautomer Ratio (approximate)
Benzene-d₆2.3Non-polarOH-form (as dimers)OH > 95%[1]
Chloroform-d (CDCl₃)4.8Weakly Polar AproticOH-form (as dimers)OH > 95%[1]
Acetone-d₆20.7Polar AproticMixture of OH and NHVaries with substituents
DMSO-d₆46.7Polar AproticOH-form (as monomers)OH > 95%[1]
Methanol-d₄ (CD₃OD)32.7Polar ProticOH-formOH > 95%[1]

Note: The tautomeric equilibrium is also dependent on the specific substituents on the pyrazolone ring.

A study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists predominantly as the 1H-pyrazol-3-ol tautomer in the form of dimers in nonpolar solvents like CDCl₃ and C₆D₆, while in the highly polar aprotic solvent DMSO-d₆, it exists as monomers of the same tautomer.[1] For the neuroprotective drug Edaravone, ¹³C NMR studies have shown that in DMSO, the ratio of enol to keto tautomer is approximately 3:1, while in pyridine, it is about 10:1.[4]

UV-Vis Spectroscopy: A Rapid and Sensitive Screening Tool

UV-Vis spectroscopy can be a valuable technique for studying pyrazolone tautomerism, as the different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their electronic structures. While not as structurally informative as NMR, UV-Vis is a rapid and sensitive method, making it well-suited for high-throughput screening of solvent effects on tautomeric equilibria.

Methodology:

The tautomeric equilibrium is studied by recording the UV-Vis spectra of the pyrazolone derivative in a series of solvents with varying polarities. The changes in the position and intensity of the absorption bands provide insights into the shifting equilibrium. By comparing the spectra to those of "fixed" tautomers (e.g., N-methylated or O-methylated derivatives), it is possible to estimate the tautomer ratios.

Computational Chemistry: A Predictive and Mechanistic Approach

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the relative stabilities of tautomers and elucidating the factors that govern their equilibrium. By modeling the pyrazolone molecule in the gas phase and in different solvent environments (using implicit or explicit solvent models), it is possible to calculate the Gibbs free energy of each tautomer and thereby predict their relative populations.

Advantages:

  • Predictive Power: Computational models can predict tautomer ratios for compounds that have not yet been synthesized, guiding medicinal chemistry efforts.

  • Mechanistic Insight: These methods can provide detailed information about the transition states and energy barriers of the tautomeric interconversion, offering a deeper understanding of the underlying mechanisms.

  • Cost-Effective: In silico studies can significantly reduce the time and resources required for experimental screening.

DFT calculations have been successfully used to show that the keto-enol tautomeric equilibrium of some pyrazolone derivatives heavily favors the keto form.

Experimental Protocols

Protocol 1: Quantitative Analysis of Pyrazolone Tautomer Ratios by ¹H NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A 1. Dissolve 5-10 mg of pyrazolone in 0.5-0.7 mL of deuterated solvent B 2. Transfer to a clean, dry NMR tube A->B C 3. Acquire ¹H NMR spectrum at a controlled temperature (e.g., 298 K) D 4. Ensure sufficient relaxation delay (D1) for quantitative integration (e.g., 5x T1) C->D E 5. Phase and baseline correct the spectrum F 6. Identify and assign distinct signals for each tautomer E->F G 7. Integrate the characteristic signals of each tautomer F->G H 8. Calculate the molar ratio of the tautomers G->H

Sources

Definitive Guide to Reference Standards for 1-Propyl-3-Hydroxypyrazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Paradox

In the development of pyrazole-based pharmacophores, 1-propyl-3-hydroxypyrazole presents a classic analytical paradox. To determine its purity via HPLC, you need a high-purity reference standard.[1] However, verifying the purity of that primary standard requires an absolute method that does not rely on the analyte itself.

This guide moves beyond basic "Certificate of Analysis" reliance. It compares the industry-standard HPLC-UV workflow against the orthogonal power of Quantitative NMR (qNMR) . We demonstrate why qNMR is the mandatory starting point for establishing your primary reference material (PRM), while HPLC remains the workhorse for routine lot release.

The Core Challenge: Tautomerism & Regioisomerism

The analysis of 1-propyl-3-hydroxypyrazole is complicated by two structural realities:

  • Tautomeric Equilibrium: The compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.[1] In unbuffered solutions, this causes peak splitting or tailing.

  • Regioisomer Contamination: Synthesis via hydrazine alkylation often yields the 1-propyl-5-hydroxypyrazole isomer.[1] This impurity is structurally similar and difficult to resolve on standard C18 gradients.

Comparative Analysis: HPLC-UV vs. qNMR

The following table summarizes the performance characteristics of the two dominant methodologies. Data is derived from validation studies of N-alkyl-hydroxypyrazole analogues.[1]

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV detection) Method B: 1H-qNMR (Internal Standard)
Primary Role Routine QC, Impurity Profiling (0.05% level)Primary Standard Qualification (Absolute Purity)
Reference Requirement High: Requires pre-qualified reference standard.[1]None: Requires unrelated internal standard (e.g., Maleic Acid).
Specificity (Isomers) Variable: 1,3- and 1,5-isomers often co-elute without specific method development.[1]High: Distinct chemical shifts for ring protons allow easy quantification of isomers.
Precision (RSD) < 0.5%< 1.0% (with proper relaxation delay)
LOD (Limit of Detection) ~0.01 µg/mL (High Sensitivity)~100 µg/mL (Low Sensitivity)
Throughput High (15-30 min/sample)Medium (10-20 min/sample + setup)
Cost per Analysis Low (Solvents/Columns)High (Deuterated solvents/Instrument time)

Decision Framework: The Analytical Workflow

To ensure scientific integrity, do not use a purchased standard blindly. Follow this decision tree to validate your materials.

AnalyticalWorkflow Start New Batch of 1-propyl-3-hydroxypyrazole qNMR Step 1: qNMR Analysis (Absolute Purity Assignment) Start->qNMR PurityCheck Purity > 98.0%? qNMR->PurityCheck Calculate Mass Balance AssignVal Assign Purity Value (Create Primary Standard) PurityCheck->AssignVal Yes Purify Recrystallize / Prep-HPLC PurityCheck->Purify No HPLC_Dev Step 2: HPLC Method Validation (Using qNMR-assigned Standard) AssignVal->HPLC_Dev Purify->qNMR Re-test RoutineQC Step 3: Routine QC Testing (Lot Release) HPLC_Dev->RoutineQC

Figure 1: Self-validating workflow for establishing reference standards. qNMR serves as the "Judge," while HPLC serves as the "Worker."

Detailed Experimental Protocols

Protocol A: The "Absolute Truth" (qNMR)

Use this method to certify your Primary Reference Standard.

Principle: 1H-NMR signal intensity is directly proportional to the molar ratio of nuclei.[1] By using a TraceCERT® grade internal standard (IS), we eliminate the need for a pyrazole reference.

  • Internal Standard Selection: Maleic Acid (TraceCERT®, 99.94%).

    • Reasoning: It has a singlet at ~6.3 ppm (D2O/DMSO), distinct from the pyrazole ring protons (~5.5 - 7.5 ppm) and propyl group signals.

  • Solvent: DMSO-d6.

    • Reasoning: Ensures full solubility and breaks up intermolecular H-bonding that causes peak broadening in hydroxypyrazoles.[1]

  • Sample Preparation:

    • Weigh ~20 mg of 1-propyl-3-hydroxypyrazole (precision ±0.01 mg).[1]

    • Weigh ~15 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: The "Routine Workhorse" (HPLC-UV)

Use this method for impurity profiling and stability testing.[1]

Principle: Reverse-phase separation focusing on resolving the 1,3- and 1,5-isomers.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Reasoning: End-capping reduces silanol interactions with the basic pyrazole nitrogen.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Phosphate Buffer, pH 3.0.

    • B: Acetonitrile (HPLC Grade).

    • Reasoning:pH 3.0 is critical. It protonates the pyrazole (pKa ~2.5-3.[1]0) and suppresses the keto-enol tautomerization, sharpening the peak shape.

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 40% B[1]

    • 15 min: 90% B

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl features).

  • System Suitability:

    • Tailing Factor: < 1.5.

    • Resolution (between 1,3 and 1,5 isomers): > 2.0.

The Impurity Landscape: Regioisomerism

Understanding why impurities form allows you to predict them. The synthesis of 1-propyl-3-hydroxypyrazole typically involves the reaction of a


-keto ester derivative with propylhydrazine.[1]

ImpurityPath Reactants Propylhydrazine + Beta-Keto Ester Intermediate Hydrazone Intermediate Reactants->Intermediate Target TARGET: 1-propyl-3-hydroxypyrazole (Thermodynamic Product) Intermediate->Target Cyclization A Impurity IMPURITY: 1-propyl-5-hydroxypyrazole (Kinetic/Steric Product) Intermediate->Impurity Cyclization B

Figure 2: Synthetic divergence leading to the critical 1,5-isomer impurity.[1]

The 1,5-isomer is the most difficult impurity to remove. In the HPLC protocol above, the 1,5-isomer typically elutes after the 1,3-isomer due to steric shielding of the polar hydroxyl group by the adjacent propyl chain, making it slightly more hydrophobic.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 55(6), 2778–2786. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Filarowski, A., et al. (2008). Tautomerism in 3-hydroxypyrazoles: An experimental and theoretical study. Journal of Molecular Structure. Retrieved from [Link]

Sources

Safety Operating Guide

3-Hydroxy-1-propyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe disposal of 3-Hydroxy-1-propyl-1H-pyrazole . As a specialized heterocyclic intermediate often used in medicinal chemistry (e.g., as a scaffold for kinase inhibitors), its disposal requires adherence to strict chemical hygiene standards to prevent environmental contamination and ensure regulatory compliance.

Executive Summary: Chemical Profile & Hazard Basis

Before initiating disposal, the waste generator must understand the physicochemical nature of the material. 3-Hydroxy-1-propyl-1H-pyrazole (and its tautomer 1-propyl-1H-pyrazol-3-ol) typically exists as a solid or viscous oil depending on purity and hydration.[1][2]

  • Chemical Class: Heterocyclic Organic / Pyrazole Derivative.

  • Primary Hazards (Class-Inferred):

    • Irritant: Likely to cause skin, eye, and respiratory irritation (H315, H319, H335).

    • Acute Toxicity: Potential for harm if swallowed (H302).[3][4]

    • Aquatic Toxicity: Many pyrazoles exhibit long-term aquatic toxicity; drain disposal is strictly prohibited.

  • Reactivity: Generally stable but incompatible with strong oxidizing agents.

Part 1: Waste Characterization & Segregation

Effective disposal begins with accurate waste stream characterization. You must categorize the waste into one of three streams based on its physical state and solvent matrix.

Table 1: Waste Stream Classification Matrix
Waste TypePhysical StateCompositionSegregation Directive
Stream A Solid Pure substance, filter cakes, or heavily contaminated solids.[1][2]Segregate from Oxidizers. Collect in wide-mouth HDPE jars.
Stream B Liquid (Halogenated) Dissolved in DCM, Chloroform, or Dichloroethane.[1][2]Strictly Segregate. Do not mix with acids or non-halogenated flammables if possible.[1][2]
Stream C Liquid (Non-Halogenated) Dissolved in Methanol, Ethanol, DMSO, or Acetone.[1][2]Compatible with standard organic solvent waste streams.[1][2]
Stream D Trace Debris Contaminated gloves, weigh boats, paper towels.[1][2]Solid Hazardous Waste (Lab Trash) - Do not use regular trash.

Part 2: Step-by-Step Disposal Protocol

Solid Waste Disposal (Pure Substance)
  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container with a screw-top lid. Avoid metal containers due to potential corrosion from residual salts often found in pyrazole synthesis.

  • Labeling: Affix a "Hazardous Waste" label. Clearly write the full chemical name: 3-Hydroxy-1-propyl-1H-pyrazole. Do not use abbreviations or structural formulas alone.

  • Deactivation (Optional but Recommended): If the material is suspected to be highly reactive (unlikely for this specific pyrazole), quench with a dilute aqueous buffer before disposal. For standard operations, direct disposal as solid hazardous waste is preferred to minimize handling risks.

Liquid Waste (Mother Liquors & Rinsates)[1][2]
  • Solvent Compatibility: The propyl group increases lipophilicity, making the compound soluble in organic solvents.

  • Protocol:

    • Determine the primary solvent (e.g., Methanol).

    • Pour waste into the corresponding carboy (e.g., "Non-Halogenated Organic Waste").

    • Critical Step: Record the addition on the carboy's log sheet. Estimate the concentration of the pyrazole (e.g., "1% 3-Hydroxy-1-propyl-1H-pyrazole in Methanol").

    • Triple Rinse: Any empty reagent bottles must be triple-rinsed with a compatible solvent. Add the rinsate to the liquid waste container. Deface the original label and dispose of the bottle as glass waste (or reuse if permitted).

RCRA Waste Determination (US Specific)

Under the Resource Conservation and Recovery Act (RCRA) , this specific compound is not typically "P-listed" or "U-listed" by name. However, the generator is responsible for determining if it exhibits hazardous characteristics:

  • Ignitability (D001): Unlikely for the pure solid, but applies if in flammable solvent.

  • Toxicity: Unless specific LD50 data proves otherwise, treat as Toxic .

  • Final Determination: Classify as Non-Specific Organic Hazardous Waste . The preferred destruction method is Incineration to ensure thermal decomposition of the nitrogen-containing ring.

Part 3: Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of 3-Hydroxy-1-propyl-1H-pyrazole waste streams.

DisposalWorkflow Start Waste Generation: 3-Hydroxy-1-propyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris BinSolid Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste' Solid->BinSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck BinTrash Container: Solid Bio/Chem Waste Box Double Bagged Debris->BinTrash Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous BinHalo Container: Carboy (Red Label) Stream: Halogenated Organic Halo->BinHalo BinNonHalo Container: Carboy (Clear/Blue Label) Stream: Non-Halogenated Organic NonHalo->BinNonHalo BinAq Container: Aqueous Waste Carboy Check pH (Adjust 5-9 if req) Aqueous->BinAq Vendor Final Fate: High-Temp Incineration BinSolid->Vendor BinHalo->Vendor BinNonHalo->Vendor BinAq->Vendor BinTrash->Vendor

Caption: Operational decision tree for segregating 3-Hydroxy-1-propyl-1H-pyrazole waste streams.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Wear PPE (Nitrile gloves, lab coat, safety goggles).

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust generation is possible. Use a wet wipe or damp paper towel to collect the powder. Place all cleanup materials into the Solid Hazardous Waste container.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice). Collect and dispose of as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 201990, 3-propyl-1H-pyrazole (Structural Analog). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Hydroxy-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our primary goal is to push the boundaries of knowledge. However, this pursuit must be anchored in an unwavering commitment to safety. When working with novel or specialized reagents like 3-Hydroxy-1-propyl-1H-pyrazole, simply following a checklist is insufficient. A true culture of safety is built on understanding the causality behind each procedural step. This guide provides the essential operational and disposal protocols for this compound, framed through the lens of proactive risk mitigation and scientific integrity. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and exposure.

Foundational Hazard Assessment: Understanding the Adversary

While specific toxicological data for 3-Hydroxy-1-propyl-1H-pyrazole may be limited, we must operate under the precautionary principle, informed by the known hazards of the broader pyrazole chemical class. Pyrazole and its derivatives are recognized as hazardous substances.[1] A thorough risk assessment is the first and most critical step in any laboratory workflow.

The primary hazards associated with analogous pyrazole compounds are summarized below. This assessment directly informs the selection of appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS Classification & DescriptionRationale for Concern & Required Action
Acute Oral Toxicity Category 4: Harmful if swallowed. [2][3][4]Accidental ingestion via contaminated hands is a primary risk. This dictates strict no-food/drink policies in the lab and mandatory hand washing after handling.[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation. [2][3][4][5] Some parent pyrazoles are rated Category 3: Toxic in contact with skin.The compound can be absorbed through the skin or cause local irritation. This necessitates robust hand and body protection to prevent direct contact.
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage/irritation. [2][3][4][5][6]Splashes of powder or solutions can cause significant, potentially irreversible, eye damage. This mandates the use of full-seal chemical splash goggles and, for larger quantities, a face shield.
Respiratory Irritation Specific Target Organ Toxicity (Single Exposure) - Category 3. [1][3][4]Inhalation of the powdered compound or aerosols from solutions can irritate the respiratory tract. All handling of solids must be done in a certified chemical fume hood or with appropriate respiratory protection.
Potential Systemic Effects Some pyrazole compounds have shown potential for reproductive harm or other long-term effects in animal studies.[6][7]This potential for chronic toxicity underscores the importance of minimizing all routes of exposure through consistent and correct use of comprehensive PPE.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the final barrier between you and the chemical. It must be selected and used correctly every time. Compromise is not an option.

  • Hand Protection: The First Line of Defense

    • Requirement: Chemically resistant, powder-free nitrile gloves are mandatory.[8]

    • Expertise & Rationale: Always wear two pairs of gloves ("double-gloving").[9] The outer glove absorbs the initial contact from any spill or contamination, while the inner glove protects your skin during the careful removal of the outer pair. This practice is standard for handling potentially hazardous compounds and APIs.[9] Gloves should have long cuffs that can be tucked under the sleeve of your lab coat to protect your wrists.[8] Change your outer glove immediately after known contact and both pairs at least every 30-60 minutes to mitigate the risk of breakthrough.[8]

  • Eye & Face Protection: Non-Negotiable

    • Requirement: Chemical splash goggles are required. Standard safety glasses are inadequate as they do not provide a seal against splashes.[9]

    • Expertise & Rationale: When handling more than milligram quantities of the solid or preparing stock solutions, supplement your goggles with a full-face shield.[9] This provides a secondary barrier protecting the entire face from splashes, which can be deflected upwards or sideways.

  • Body Protection: A Comprehensive Barrier

    • Requirement: A clean, long-sleeved laboratory coat is the minimum requirement. For larger scale work or situations with a higher risk of spills, a disposable, back-closing, solid-front chemical-resistant gown should be worn.[9]

    • Expertise & Rationale: The goal is to minimize all potential skin contact. A lab coat worn open or with rolled-up sleeves is a procedural failure. The back-closing gown design significantly reduces the chance of frontal contamination when leaning over a workspace.[9]

  • Respiratory Protection: Guarding Against Inhalation

    • Requirement: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.

    • Expertise & Rationale: If a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator is required.[10] For powders, a half-mask or full-face respirator with N100 or P3 particulate cartridges is necessary.[10] A standard surgical mask offers no protection against chemical dust or vapors.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling 3-Hydroxy-1-propyl-1H-pyrazole from receipt to disposal.

  • Designate the Workspace: Cordon off a specific area within a certified chemical fume hood for handling the compound.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary items are present: weighing paper, spatulas, solvent, vials, vortexer, and a dedicated, labeled waste container.

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Don Full PPE: Put on your lab coat, inner gloves, outer gloves, and chemical splash goggles before proceeding.

  • Weighing the Compound: Carefully weigh the desired amount of the solid compound onto a creased weighing paper or directly into a tared vial. Perform this task deep within the fume hood to contain any dust.

  • Preparing the Solution: Add the solvent to the vial containing the solid. Cap the vial securely before removing it from the weigh scale.

  • Dissolving: Use a vortex mixer or sonicator to fully dissolve the compound. If heating is required, use a controlled heating block and ensure the vial is properly vented if necessary.

  • Labeling: Immediately label the solution container with the full chemical name, concentration, solvent, date, and your initials.

  • Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Control & Contain: Wearing full PPE including respiratory protection, cover the spill with an inert absorbent material like vermiculite or sand.[3]

  • Collect Waste: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[3] Do not create dust.[10]

  • Decontaminate: Wipe down the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

  • Equipment Decontamination: All non-disposable equipment (spatulas, stir bars, etc.) must be thoroughly rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container for solid hazardous waste.[11]

    • Liquid Waste: Unused solutions and solvent rinsate must be collected in a labeled, leak-proof container for liquid hazardous waste. Do not pour any amount down the drain.[10]

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program.[6][12] This often involves incineration by a specialized facility.[6][12]

Visual Workflow: Safe Handling of 3-Hydroxy-1-propyl-1H-pyrazole

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start 1. Verify Fume Hood & Assemble Materials don_ppe 2. Don Full PPE (Double Gloves, Goggles, Coat) prep_start->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh Proceed to Handling prepare_sol 4. Prepare Solution weigh->prepare_sol spill Spill Occurs? weigh->spill decon 5. Decontaminate Equipment (Collect Rinsate) prepare_sol->decon Experiment Complete prepare_sol->spill segregate 6. Segregate Waste (Solid & Liquid) decon->segregate dispose 7. Arrange for EHS Pickup segregate->dispose spill->decon No spill_protocol Execute Spill Protocol: 1. Alert 2. Contain 3. Collect 4. Decontaminate spill->spill_protocol Yes spill_protocol->segregate Post-Cleanup caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow

This comprehensive approach, grounded in understanding the inherent risks, ensures that your innovative research is conducted with the highest standards of safety and integrity. Treat every chemical with respect, adhere to protocols without deviation, and never hesitate to seek guidance when uncertain.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 3-(Hydroxymethyl)-1-methyl-1H-pyrazole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. Safety Data Sheet: Pyrazole.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Pfizer. (2011, June 16). Material Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet: Pyrazole.
  • ChemicalBook. Safety Data Sheet: Pyrazole.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrazole.
  • TCI Chemicals. (2025, December 10). Safety Data Sheet.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • BASF. Safety Data Sheet.
  • Organic Syntheses. Organic Syntheses Procedure.
  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • CHEMM. Personal Protective Equipment (PPE).
  • Martinez, A. et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • ChemicalBook. Safety Data Sheet: Pyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(chloromethyl)-1-propyl-1H-pyrazole.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • University of California, Santa Cruz - Environmental Health & Safety. (2019, April 3). Hazardous Chemical Agents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.